molecular formula C6H6N2O3 B1505582 2-Methoxy-4-nitropyridine CAS No. 18614-54-5

2-Methoxy-4-nitropyridine

Cat. No.: B1505582
CAS No.: 18614-54-5
M. Wt: 154.12 g/mol
InChI Key: MBCQTLLPQFAGAD-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitropyridine is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6-4-5(8(9)10)2-3-7-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCQTLLPQFAGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50708766
Record name 2-Methoxy-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50708766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18614-54-5
Record name 2-Methoxy-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50708766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-nitropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical properties, synthesis, and reactivity of 2-Methoxy-4-nitropyridine. The content is structured to provide not just data, but also field-proven insights into its practical application and handling.

Introduction and Core Characteristics

This compound is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. The strategic placement of an electron-donating methoxy group and a potent electron-withdrawing nitro group on the pyridine ring imparts a unique electronic character, making it a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] While its direct applications are primarily in research, its structural motifs are found in a range of biologically active compounds. The methoxy substituent is prevalent in many approved drugs, where it often enhances ligand-target binding, and improves physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

The reactivity of the molecule is dominated by the interplay of its functional groups. The nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution and can be readily reduced to an amine, providing a key vector for molecular elaboration.[4][5]

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the effective use of any chemical intermediate. The properties of this compound are summarized below, followed by an in-depth analysis of its spectroscopic signatures.

PropertyValueSource(s)
CAS Number 18614-54-5[6]
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Appearance Expected to be a solid at room temperatureN/A
Solubility Expected to be soluble in common organic solventsN/A
Spectroscopic Data Analysis
Technique Predicted Signature Rationale and Explanation
¹H NMR δ ~8.4 ppm (d, 1H) : H6; δ ~7.9 ppm (d, 1H) : H5; δ ~7.5 ppm (s, 1H) : H3; δ ~4.0 ppm (s, 3H) : -OCH₃The H6 proton is deshielded by the adjacent electronegative ring nitrogen. The H5 and H3 protons are influenced by the strong electron-withdrawing nitro group. The methoxy protons appear as a characteristic singlet in the upfield region. These predictions are based on analyses of similar structures like 2-methoxypyridine and various nitropyridines.[9][11]
¹³C NMR δ ~165 ppm : C2; δ ~155 ppm : C4; δ ~148 ppm : C6; δ ~118 ppm : C5; δ ~108 ppm : C3; δ ~55 ppm : -OCH₃The C2 carbon, bonded to both the ring nitrogen and the methoxy oxygen, is significantly downfield. The C4 carbon, attached to the nitro group, is also strongly deshielded. The remaining ring carbons show shifts consistent with their electronic environment, influenced by the competing effects of the substituents.[9]
IR Spectroscopy ~1520-1560 cm⁻¹ & ~1345-1385 cm⁻¹ : Asymmetric & Symmetric NO₂ stretch; ~1250 cm⁻¹ : Aryl C-O stretch; ~1600 cm⁻¹ : Aromatic C=C/C=N stretchThe two strong absorption bands for the nitro group are the most prominent and diagnostic features of the IR spectrum. The presence of the aryl ether linkage and the pyridine ring itself will also give rise to characteristic bands.[7][12]
Mass Spectrometry Molecular Ion (M⁺): m/z 154 . Key Fragments: m/z 124 ([M-NO]⁺), m/z 108 ([M-NO₂]⁺), m/z 94 ([M-NO₂-CH₂]⁺)The molecular ion peak corresponding to the exact mass is expected. Common fragmentation pathways would include the loss of the nitro group (NO₂) or nitric oxide (NO), and subsequent fragmentation of the methoxy group, providing clear evidence for the compound's structure.[11][13]

Synthesis and Purification Protocols

The most reliable and common method for synthesizing 2-alkoxy-nitropyridines is through nucleophilic aromatic substitution (SNAr) on a corresponding halo-nitropyridine precursor.

Protocol 1: Synthesis of this compound via SNAr

This protocol is adapted from a standard procedure for a structurally similar compound, 2-methoxy-4-methyl-5-nitropyridine.[11] The underlying principle is the activation of the C2 position by the electron-withdrawing nitro group at C4, which facilitates displacement of a leaving group (e.g., chloride) by a nucleophile (methoxide).

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), prepare a solution of sodium methoxide. This can be achieved by carefully adding sodium metal (1.2 equivalents) in small portions to anhydrous methanol at 0°C.

  • Precursor Addition: Once the sodium has fully dissolved, add a solution of 2-chloro-4-nitropyridine (1.0 equivalent) in anhydrous methanol dropwise to the cooled sodium methoxide solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7. The solvent is then removed under reduced pressure.

  • Extraction: The resulting residue is partitioned between water and a suitable organic solvent, such as ethyl acetate. The organic layer is collected, and the aqueous layer is extracted two more times with ethyl acetate.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: SNAr Reaction cluster_purification Step 3: Workup & Purification Na Sodium Metal NaOMe Sodium Methoxide Solution Na->NaOMe Dissolve at 0°C MeOH Anhydrous Methanol MeOH->NaOMe ReactionMix Reaction Mixture Precursor 2-Chloro-4-nitropyridine Precursor->ReactionMix Add dropwise Product Crude Product Mixture ReactionMix->Product Stir at RT, 1-2h Workup Neutralize, Extract, Dry, Concentrate Product->Workup Purified Pure this compound Workup->Purified Recrystallization or Column Chromatography

Caption: Workflow for the SNAr synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of its functional groups, which allows it to serve as a versatile scaffold.

Reduction of the Nitro Group

The most significant transformation is the reduction of the nitro group to an amine, yielding 4-amino-2-methoxypyridine.[4] This reaction opens up a vast chemical space, as the resulting primary amine can undergo a wide array of subsequent reactions (e.g., amidation, sulfonylation, diazotization).

Common Reduction Protocols:

  • Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate. This is a clean and efficient method.

  • Metal-Acid Reduction: Using metals like tin (Sn), stannous chloride (SnCl₂), or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). This method is robust and cost-effective.

Nucleophilic Substitution of the Nitro Group

While the nitro group is an excellent activating group, it can also be displaced by potent nucleophiles under certain conditions, particularly at elevated temperatures. This provides a pathway to introduce other functionalities at the C4 position.

Role in Drug Discovery

The transformation of this compound into its amino derivative is a key step in the synthesis of more complex heterocyclic systems. This amino-pyridine core is a common feature in molecules designed to interact with biological targets, such as kinases.[5] The methoxy group can serve as a hydrogen bond acceptor or occupy hydrophobic pockets within an enzyme's active site, while the rest of the molecule is elaborated from the amine handle to achieve desired potency and selectivity.

Conceptual Application Pathway

ApplicationPathway Start This compound Intermediate 4-Amino-2-methoxypyridine Start->Intermediate Reduction (e.g., H₂/Pd-C) Coupling Amide Coupling or Buchwald-Hartwig Cross-Coupling Intermediate->Coupling Scaffold Complex Heterocyclic Scaffold Coupling->Scaffold Target Bioactive Drug Candidate (e.g., Kinase Inhibitor) Scaffold->Target Further Elaboration

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-4-nitropyridine from 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a detailed, field-proven methodology for the synthesis of 2-Methoxy-4-nitropyridine, a valuable heterocyclic intermediate in the development of pharmaceutical agents and advanced materials. The synthesis commences from the readily available starting material, 2-chloropyridine, and proceeds through a robust, multi-step pathway. The core strategy circumvents the challenge of direct electrophilic nitration of the deactivated pyridine ring by employing an N-oxide activation strategy. This guide is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the reaction mechanisms, detailed experimental protocols, and the critical causality behind each procedural step, ensuring both reproducibility and safety.

The synthesis is logically divided into two primary stages:

  • Formation of the Key Intermediate, 2-Chloro-4-nitropyridine: This stage involves a three-step sequence: (i) oxidation of 2-chloropyridine to its N-oxide derivative, (ii) regioselective nitration at the C4 position, and (iii) subsequent deoxygenation to yield the activated intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): The final stage involves the displacement of the chloride at the C2 position of 2-chloro-4-nitropyridine with a methoxy group, facilitated by sodium methoxide, to yield the target molecule.

Each step is detailed with explicit protocols, reagent tables, safety considerations, and mechanistic insights, establishing a self-validating and scientifically rigorous guide.

Strategic Overview & Mechanistic Rationale

The synthesis of this compound from 2-chloropyridine is a classic example of strategic functionalization of a pyridine ring. A direct approach is often challenging due to the inherent electronic properties of the heterocyclic system.

The Challenge: Electrophilic Substitution on Pyridine

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This deactivation makes it significantly less reactive towards electrophilic aromatic substitution (EAS) reactions, such as nitration, compared to benzene. Furthermore, under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, further deactivating the ring and making substitution exceedingly difficult.

The Solution: The N-Oxide Activation Strategy

To overcome this hurdle, the synthesis employs the formation of a pyridine N-oxide. The N-oxide functionality fundamentally alters the electronic landscape of the ring:

  • Activation for Electrophilic Attack: The N-oxide oxygen atom is a powerful electron-donating group through resonance, which significantly increases the electron density of the pyridine ring. This effect is most pronounced at the C2 (ortho) and C4 (para) positions.

  • Regioselective Nitration: This increased nucleophilicity facilitates electrophilic substitution. The nitration of 2-chloropyridine N-oxide occurs preferentially at the C4 position, which is sterically more accessible than the C2 position already occupied by the chloro group.[1]

The Final Step: Nucleophilic Aromatic Substitution (SNAr)

Once the key intermediate, 2-chloro-4-nitropyridine, is formed, the final step is a nucleophilic aromatic substitution (SNAr). The viability of this reaction hinges on two factors:

  • Leaving Group: The chloride at the C2 position is a good leaving group.

  • Ring Activation: The presence of a strong electron-withdrawing group, the nitro group (-NO₂), in the para-position (C4) relative to the leaving group is critical. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, dramatically lowering the activation energy for the reaction.[2][3] The attack of the methoxide nucleophile is favored at the C2 and C4 positions, and with the nitro group present, the displacement of the C2-chloro substituent becomes highly efficient.[2][4]

Part I: Synthesis of the Key Intermediate: 2-Chloro-4-nitropyridine

This stage is a sequential three-step process designed to install the nitro group at the C4 position.

G cluster_0 Part I: Intermediate Synthesis A 2-Chloropyridine B 2-Chloropyridine N-oxide A->B Step 1.1: Oxidation (H₂O₂ / Acetic Acid) C 2-Chloro-4-nitropyridine N-oxide B->C Step 1.2: Nitration (HNO₃ / H₂SO₄) D 2-Chloro-4-nitropyridine C->D Step 1.3: Deoxygenation (PCl₃)

Caption: Workflow for the synthesis of 2-chloro-4-nitropyridine.

Step 1.1: Oxidation to 2-Chloropyridine N-oxide

Principle: The pyridine nitrogen is oxidized to an N-oxide using a suitable oxidizing agent. A common and effective method involves the use of hydrogen peroxide in glacial acetic acid.[5] Alternatively, meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like chloroform can be used.[6]

Experimental Protocol (H₂O₂/Acetic Acid Method):

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine and glacial acetic acid.

  • Heat the mixture to approximately 80°C.

  • Slowly and carefully add 30% hydrogen peroxide (H₂O₂) dropwise to the heated solution. An exotherm may be observed.

  • After the addition is complete, maintain the reaction mixture at 80°C with stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer multiple times with a suitable organic solvent, such as chloroform or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloropyridine N-oxide, which can often be used in the next step without further purification.

ReagentMolar Eq.Quantity (for 50 mmol scale)Notes
2-Chloropyridine1.05.7 g (50 mmol)Starting material.
Glacial Acetic Acid-4.5 g (75 mmol)Solvent and catalyst.
Hydrogen Peroxide (30%)3.55.9 g (175 mmol)Oxidizing agent. Add slowly.
Step 1.2: Nitration of 2-Chloropyridine N-oxide

Principle: This is a classic electrophilic aromatic substitution using a nitrating mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C4 position of the N-oxide.[7] Temperature control is paramount to prevent runaway reactions and the formation of byproducts.

Experimental Protocol:

  • In a three-necked flask equipped with a thermometer, a dropping funnel, and an overhead stirrer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • While maintaining the temperature between 5-10°C, add 2-chloropyridine N-oxide portion-wise with vigorous stirring.

  • Once the addition is complete, add 90% nitric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition of nitric acid, slowly heat the reaction mixture to 80°C. An exothermic reaction may cause the temperature to rise further; it should be controlled. Maintain the temperature at 100°C for approximately 4 hours.[7]

  • Cool the reaction mixture and carefully pour it onto a large volume of crushed ice.

  • A solid precipitate of 2-chloro-4-nitropyridine N-oxide will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral. The resulting solid can be dried and used in the next step.

ReagentMolar Eq.Quantity (for 6.06 mol scale[7])Notes
2-Chloropyridine N-oxide1.01058 g (6.06 mol)Intermediate from Step 1.1.
Conc. Sulfuric Acid-1.5 LSolvent and catalyst.
90% Nitric Acid~1.0590 mLNitrating agent.

Safety: This procedure involves highly corrosive and concentrated acids. The nitration reaction is highly exothermic and can become uncontrollable if additions are too rapid or cooling is insufficient. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Have a base bath ready for quenching.

Step 1.3: Deoxygenation to 2-Chloro-4-nitropyridine

Principle: The N-oxide is deoxygenated to regenerate the pyridine nitrogen. Phosphorus trichloride (PCl₃) is an effective reagent for this transformation, acting as an oxygen scavenger.

Experimental Protocol:

  • Dissolve 2-chloro-4-nitropyridine N-oxide in anhydrous chloroform in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[8][9]

  • At room temperature, slowly add phosphorus trichloride (PCl₃) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) until TLC analysis indicates the consumption of the starting material.[8][9]

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Basify the mixture to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer twice with chloroform.

  • Combine the organic phases, wash with water and then with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield 2-chloro-4-nitropyridine as a solid. The product can be further purified by recrystallization if necessary. A reported yield for this step is 78%.[8]

ReagentMolar Eq.Quantity (for 9.74 mmol scale[8])Notes
2-Chloro-4-nitropyridine N-oxide1.01.70 g (9.74 mmol)Intermediate from Step 1.2.
Phosphorus Trichloride (PCl₃)5.04.2 mL (48.7 mmol)Deoxygenating agent. Add slowly.
Anhydrous Chloroform-25 mLSolvent.

Part II: Synthesis of this compound via SNAr

This final stage involves the displacement of the activated chlorine atom with a methoxide nucleophile.

G cluster_1 Part II: Nucleophilic Aromatic Substitution D 2-Chloro-4-nitropyridine F This compound D->F E Sodium Methoxide (in Methanol) E->F

Caption: Reaction scheme for the synthesis of this compound.

Principle: The reaction proceeds via the SNAr mechanism. The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the electron-deficient carbon at the C2 position. The strong electron-withdrawing effect of the para-nitro group stabilizes the resulting anionic σ-complex (Meisenheimer complex), facilitating the subsequent elimination of the chloride ion to yield the final product.[10]

Experimental Protocol:

  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal in absolute (anhydrous) methanol in a flask under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow the solution to cool to room temperature.

  • In a separate flask, dissolve the 2-chloro-4-nitropyridine intermediate in absolute methanol.

  • Add the solution of 2-chloro-4-nitropyridine dropwise to the stirred sodium methoxide solution at room temperature.[11]

  • Stir the resulting mixture at room temperature or with gentle heating (reflux) for a specified time (typically 30 minutes to a few hours).[11][12] Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Take up the resulting solid residue in water and adjust the pH to neutral (~pH 6-7) with a dilute acid like HCl.

  • Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or chloroform.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product, this compound.

ReagentMolar Eq.Notes
2-Chloro-4-nitropyridine1.0Key intermediate from Part I.
Sodium Metal>1.0Reacts with methanol to form sodium methoxide in situ. An excess is used.
Absolute Methanol-Serves as both the solvent and the source of the methoxide nucleophile.

Safety: Sodium metal reacts violently with water and can ignite in air. Handle it with forceps and cut it under mineral oil. The reaction with methanol produces flammable hydrogen gas and should be performed in a well-ventilated fume hood away from ignition sources. Sodium methoxide is a strong, corrosive base.

Summary and Conclusion

This guide outlines a reliable and well-documented synthetic route to this compound from 2-chloropyridine. By leveraging an N-oxide activation strategy, the challenges associated with direct nitration of the pyridine ring are effectively overcome, allowing for the regioselective installation of a nitro group at the C4 position. The subsequent deoxygenation furnishes the key intermediate, 2-chloro-4-nitropyridine, which is highly activated for the final nucleophilic aromatic substitution with sodium methoxide. The provided protocols, when executed with attention to the specified conditions and safety precautions, offer a clear and reproducible pathway for obtaining this valuable chemical building block.

References

  • Synthesis of 2-chloro-4-nitropyridine-N oxide. PrepChem.com. [Link]

  • CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • Synthesis of 2-methoxy-4-methyl-5-nitropyridine. PrepChem.com. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Redetermination of 2-methyl-4-nitropyridine N-oxide. National Institutes of Health (NIH). [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • 2-Methoxy Pyridine. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 2-Methoxy-4-nitropyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-nitropyridine is a key heterocyclic building block in modern organic synthesis, valued for its specific reactivity profile that makes it an important intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Its chemical structure, characterized by a pyridine ring substituted with a methoxy group at the 2-position and a nitro group at the 4-position, provides a unique electronic landscape that dictates its synthetic utility. The presence of the electron-withdrawing nitro group, para to the methoxy group, significantly influences the reactivity of the pyridine ring, making it a versatile scaffold for the introduction of further functionalities. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on its role in drug discovery and development.

Core Properties and Identification

CAS Number: 18614-54-5

Molecular Formula: C₆H₆N₂O₃

Molecular Weight: 154.12 g/mol

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Appearance Solid
Melting Point 106 °C
Boiling Point Not available
Solubility Soluble in many organic solvents.[2]
Storage Sealed in a dry environment at 2-8°C.[3]

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, typically 2-chloro-4-nitropyridine, with sodium methoxide.[1] The electron-withdrawing nitro group at the 4-position activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloro group at the 2-position.

Detailed Experimental Protocol:

A detailed protocol for a closely related analogue, 2-methoxy-4-methyl-5-nitropyridine, provides a strong basis for the synthesis of this compound.[1]

Materials:

  • 2-Chloro-4-nitropyridine

  • Sodium metal

  • Absolute Methanol

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Concentrated Hydrochloric acid

  • Water

Procedure:

  • Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (3.8 equivalents) to absolute methanol at 0°C. Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide.

  • Nucleophilic Substitution Reaction: To the stirred sodium methoxide solution at 0°C, add a solution of 2-chloro-4-nitropyridine (1 equivalent) in absolute methanol dropwise.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to obtain a solid residue.

    • Dissolve the solid in water and adjust the pH to 6 with concentrated hydrochloric acid.

    • Extract the aqueous mixture with ethyl acetate (2 x 25 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a product of high purity.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 2-Chloro-4-nitropyridine + Sodium Methoxide in Methanol Reaction Nucleophilic Aromatic Substitution (0°C to Room Temperature) Start->Reaction Reaction Workup Quenching, Extraction, and Drying Reaction->Workup Completion Purification Recrystallization or Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electronic effects of its substituents. The pyridine nitrogen and the nitro group are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. Conversely, these groups, particularly the nitro group, activate the ring for nucleophilic aromatic substitution (SNAr).

The positions most susceptible to nucleophilic attack are C2 and C6 (ortho to the nitrogen) and C4 (para to the nitrogen). In this compound, the C2 position is already substituted. The presence of the powerful electron-withdrawing nitro group at C4 makes the C3 and C5 positions electron-deficient and thus potential sites for nucleophilic attack, although this is less common than substitution at the activated C2/C6 and C4 positions in other pyridine systems.

The methoxy group at the 2-position is a good leaving group in the presence of strong nucleophiles, allowing for the introduction of other functional groups at this position. The nitro group can also be a target for chemical modification, most notably reduction to an amino group, which opens up a vast array of further synthetic transformations.

Reactivity_Diagram Molecule This compound NucleophilicAttack Nucleophilic Attack (e.g., at C2) Molecule->NucleophilicAttack Displacement of -OCH3 NitroReduction Reduction of Nitro Group (e.g., with H2/Pd or SnCl2) Molecule->NitroReduction Reduction Product1 2-Substituted-4-nitropyridine NucleophilicAttack->Product1 Product2 4-Amino-2-methoxypyridine NitroReduction->Product2

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Development

Pyridine-based compounds are ubiquitous in medicinal chemistry, forming the core scaffold of numerous approved drugs.[4] The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the area of kinase inhibitors.[5][6]

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders.[5] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 2-aminopyridine scaffold, which can be readily accessed from this compound via reduction of the nitro group and subsequent nucleophilic substitution of the methoxy group, is a common feature in many kinase inhibitors.

Spectroscopic Data for Structural Elucidation

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the six carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be indicative of the electronic environment created by the substituents.

  • IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O stretching of the methoxy group, the N-O stretching of the nitro group, and the C=C and C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (154.12 g/mol ), along with characteristic fragmentation patterns.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.[11]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage is at 2-8°C.[3]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined reactivity, driven by the interplay of the methoxy and nitro substituents on the pyridine ring, allows for the strategic introduction of molecular complexity. This guide has provided a comprehensive overview of its core properties, synthesis, reactivity, and applications, offering a valuable resource for researchers and scientists working at the forefront of chemical innovation.

References

  • PrepChem. Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Available at: [Link]

  • PubChem. 2-Methoxy-4-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • Angene Chemical. Safety Data Sheet. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of 2-Methoxy-3-nitropyridine in Agrochemical Synthesis and Crop Protection. Available at: [Link]

  • PubChem. 2-Methoxy-4-nitroaniline - Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Methoxy-5-Nitropyridine (CAS: 5446-92-4) Market. Available at: [Link]

  • ResearchGate. 2‐Methoxy Pyridine. Available at: [Link]

  • PubChem. 2-Methoxypyridine - Spectral Information. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Available at: [Link]

  • PubMed. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Available at: [Link]

  • PrepChem. Synthesis of 2-chloro-4-nitropyridine-N oxide. Available at: [Link]

  • PubChem. 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Available at: [Link]

  • PubMed Central. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Available at: [Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000214). Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]

  • ACS Publications. Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Available at: [Link]

  • ResearchGate. FTIR spectrum of 2-methoxy-4-nitroaniline. Available at: [Link]

  • Wikipedia. 2-Methoxy-4-nitroaniline. Available at: [Link]

  • PubMed. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Available at: [Link]

  • PubMed Central. Redetermination of 2-methyl-4-nitropyridine N-oxide. Available at: [Link]

  • MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Available at: [Link]

  • NIST WebBook. Benzene, 2-chloro-1-methoxy-4-nitro-. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methoxy-4-nitropyridine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the pyridine scaffold, make it a valuable intermediate for the synthesis of more complex heterocyclic compounds. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications, particularly in the realm of drug discovery and development.

Chemical Identity and Structure

This compound is a heterocyclic aromatic compound. The pyridine ring is functionalized with a methoxy group (-OCH₃) at the 2-position and a nitro group (-NO₂) at the 4-position.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 18614-54-5[1]
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol [1]
Canonical SMILES COC1=CC=C(N=C1)[O-][1]
InChI Key Not availableN/A
Chemical Structure (Structure generated based on IUPAC name)N/A

Physical Properties

PropertyPredicted Value / ObservationBasis of Prediction and Expert Commentary
Appearance Likely a yellow to orange solid.Nitropyridine derivatives are often colored solids due to the chromophoric nitro group. The related compound, 2-methoxy-4-methyl-5-nitropyridine, is an orange solid.[2]
Melting Point Estimated to be in the range of 70-110 °C.The isomer, 2-methoxy-5-nitropyridine, has a reported melting point of 104-108 °C. Another related compound, 2-methoxy-4-methyl-5-nitropyridine, melts at 70-72 °C.[2] The exact melting point will depend on the crystal lattice energy.
Boiling Point Not available. Likely to decompose at higher temperatures.Due to the presence of the nitro group, the compound may be thermally unstable and decompose before boiling, especially at atmospheric pressure.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water.The methoxy group and the overall polarity of the molecule suggest solubility in polar aprotic solvents. The pyridine nitrogen can act as a hydrogen bond acceptor, allowing for some water solubility.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the electronic effects of its substituents on the pyridine ring.

  • Electron-donating Methoxy Group: The methoxy group at the 2-position is an electron-donating group through resonance, increasing the electron density of the pyridine ring, particularly at the ortho and para positions.

  • Electron-withdrawing Nitro Group: The nitro group at the 4-position is a strong electron-withdrawing group, both through induction and resonance. This deactivates the ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.

Key Reactivity Insights:

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen and the powerful electron-withdrawing nitro group at the 4-position make the ring highly susceptible to nucleophilic attack. The most activated positions for nucleophilic attack are C2 and C6. Since the C2 position is occupied by the methoxy group, this group itself can act as a leaving group under certain conditions, or direct incoming nucleophiles to the C6 position. The nitro group at the C4 position is also a potential site for nucleophilic displacement.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C, Fe/HCl). This transformation is a common strategy in medicinal chemistry to introduce an amine functionality, which can then be further derivatized to build more complex molecules.

  • Reactivity of the Methoxy Group: The methoxy group can be cleaved under strong acidic conditions (e.g., HBr, HI) to yield the corresponding 2-hydroxypyridine derivative.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

1H NMR Spectroscopy
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H-3~7.2-7.4dLocated between the methoxy and nitro groups, expected to be deshielded.
H-5~8.2-8.4ddCoupled to both H-3 and H-6, significantly deshielded by the adjacent nitro group.
H-6~8.6-8.8dOrtho to the pyridine nitrogen and para to the nitro group, expected to be the most deshielded aromatic proton.
-OCH₃~4.0-4.2sTypical chemical shift for a methoxy group attached to an aromatic ring.
13C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~163-165Attached to the electronegative oxygen of the methoxy group.
C-3~110-112Shielded by the electron-donating methoxy group.
C-4~150-155Attached to the strongly electron-withdrawing nitro group.
C-5~120-125Deshielded by the adjacent nitro group.
C-6~145-150Ortho to the pyridine nitrogen.
-OCH₃~55-57Typical chemical shift for a methoxy carbon.
Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
C-H (aromatic)3000-3100Stretching
C-H (methyl)2850-2960Stretching
C=N, C=C (aromatic)1550-1620Stretching
N-O (nitro)1500-1550 (asymmetric), 1330-1370 (symmetric)Stretching
C-O (ether)1200-1275 (asymmetric), 1000-1050 (symmetric)Stretching
Mass Spectrometry

The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 154. Common fragmentation patterns would likely involve the loss of the methoxy group (-•OCH₃) or the nitro group (-•NO₂).

Synthesis and Experimental Protocols

A validated, step-by-step synthesis protocol for this compound is not explicitly detailed in the surveyed literature. However, a plausible and commonly employed synthetic strategy would involve the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-4-nitropyridine, with sodium methoxide.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Deoxygenation cluster_2 Step 3: Methoxylation (SNAr) 2-Chloropyridine 2-Chloropyridine 2-Chloro-4-nitropyridine_N-oxide 2-Chloro-4-nitropyridine_N-oxide 2-Chloropyridine->2-Chloro-4-nitropyridine_N-oxide HNO₃, H₂SO₄ 2-Chloro-4-nitropyridine 2-Chloro-4-nitropyridine 2-Chloro-4-nitropyridine_N-oxide->2-Chloro-4-nitropyridine PCl₃ This compound This compound 2-Chloro-4-nitropyridine->this compound NaOCH₃, CH₃OH

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1 & 2: Synthesis of 2-Chloro-4-nitropyridine This would likely follow a procedure similar to the synthesis of 4-nitropyridine, which involves the nitration of pyridine-N-oxide followed by deoxygenation.

Step 3: Synthesis of this compound from 2-Chloro-4-nitropyridine

  • Rationale: This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient pyridine ring. The chloride at the 2-position is a good leaving group, and the reaction is driven by the formation of a stable product and sodium chloride. Methanol serves as both the reagent source (for the methoxide) and the solvent.

  • Procedure:

    • To a stirred solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 2-chloro-4-nitropyridine (1.0 equivalent) portion-wise at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, quench by the addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford this compound.

  • Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) and compared with the predicted data.

Applications in Research and Drug Development

Substituted nitropyridines are important building blocks in the synthesis of pharmaceuticals and agrochemicals. The functional groups on this compound offer several handles for further chemical transformations:

  • As a Scaffold: The pyridine core is a common motif in many biologically active compounds.

  • Amino-pyridine Derivatives: The reduction of the nitro group provides access to 2-methoxy-4-aminopyridine, a valuable intermediate for introducing the pyridine moiety into larger molecules through amide bond formation or other coupling reactions.

  • Further Substitution: The activated nature of the ring could allow for further functionalization, leading to a diverse library of compounds for screening in drug discovery programs.

Safety and Handling

  • General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or use a fume hood.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

References

Due to the limited availability of specific literature for this compound, this reference list includes sources for related compounds that were used to infer the properties and reactivity discussed in this guide.

  • PrepChem. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Retrieved from [Link]

  • ResearchGate. (2009). Fluorinated heterocyclic compounds. 4-fluoro-2-pyridone. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

Sources

A Spectroscopic Guide to the Characterization of 2-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for the compound 2-Methoxy-4-nitropyridine. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this and similar heterocyclic molecules. This document moves beyond a simple presentation of data, offering insights into the experimental rationale and the interpretation of the spectral features based on fundamental principles and comparative analysis with related structures.

Introduction

This compound is a substituted pyridine derivative of interest in synthetic chemistry and drug discovery. Its electronic properties are significantly influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group on the pyridine ring. Accurate structural confirmation is paramount for its application, and this is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide will detail the expected spectral data for this compound and provide the underlying principles for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal in the aliphatic region for the methoxy group protons. The electron-withdrawing nature of the nitro group and the nitrogen atom in the pyridine ring will cause a general downfield shift of the ring protons compared to benzene.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~8.45d5.51HH-6
~7.90d2.01HH-3
~7.50dd5.5, 2.01HH-5
~4.05s-3H-OCH₃

Interpretation and Rationale:

  • H-6: This proton is adjacent to the ring nitrogen, which is strongly deshielding, placing its signal the furthest downfield. It is split into a doublet by the neighboring H-5 with a typical ortho-coupling constant of ~5.5 Hz.

  • H-3: This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It is split into a doublet by the neighboring H-5, but the coupling is a smaller meta-coupling (~2.0 Hz).

  • H-5: This proton is ortho to the nitro group and is also coupled to H-6. Therefore, it appears as a doublet of doublets, showing both the ortho and meta coupling constants.

  • -OCH₃: The methyl protons of the methoxy group are not coupled to any other protons, so they appear as a sharp singlet. Its chemical shift around 4.05 ppm is characteristic of a methoxy group attached to an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~165.0C-2
~150.0C-6
~148.0C-4
~118.0C-5
~108.0C-3
~56.0-OCH₃

Interpretation and Rationale:

  • C-2: This carbon is directly attached to two electronegative atoms (the ring nitrogen and the methoxy oxygen), causing its signal to be the most downfield.

  • C-4: This carbon is attached to the strongly electron-withdrawing nitro group, resulting in a significant downfield shift.

  • C-6: This carbon is adjacent to the ring nitrogen, leading to a downfield shift.

  • C-3 and C-5: These carbons are influenced by the substituents and their positions relative to the ring nitrogen. Their chemical shifts are predicted based on the analysis of similar substituted pyridines.

  • -OCH₃: The carbon of the methoxy group appears in the typical aliphatic region for such a functional group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorptions from the nitro group and various bonds within the aromatic system.

Predicted IR Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-OCH₃)
~1600, ~1470StrongAromatic C=C and C=N stretching
~1530Very StrongAsymmetric NO₂ stretch
~1350Very StrongSymmetric NO₂ stretch
~1250StrongAryl-O-C stretch (asymmetric)
~1020StrongAryl-O-C stretch (symmetric)
~850StrongC-H out-of-plane bending

Interpretation and Rationale:

  • Nitro Group: The most characteristic peaks in the IR spectrum are the very strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[1][2] For aromatic nitro compounds, these typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[2]

  • Aromatic Ring: The presence of the pyridine ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C and C=N skeletal vibrations in the 1600-1450 cm⁻¹ region.

  • Methoxy Group: The C-H stretching of the methyl group is observed below 3000 cm⁻¹. The strong absorptions for the aryl-O-C ether linkage are expected in the 1250 cm⁻¹ and 1020 cm⁻¹ regions.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of an empty sample holder should be run first and subtracted from the sample spectrum.

  • Data Analysis: Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
154[M]⁺ (Molecular Ion)
124[M - NO]⁺
108[M - NO₂]⁺
78[C₅H₄N]⁺

Interpretation and Rationale:

  • Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₆H₆N₂O₃), which is 154 g/mol . Aromatic compounds typically show a relatively stable molecular ion.

  • Fragmentation Pattern: Common fragmentation pathways for aromatic nitro compounds include the loss of NO (30 amu) and NO₂ (46 amu).[3] For aryl ethers, cleavage of the C-O bond can also occur. The fragmentation of the pyridine ring can lead to the formation of smaller, stable ions.

Experimental Protocol: Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Summary of Spectroscopic Characterization

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The NMR spectra define the precise connectivity of the hydrogen and carbon atoms, the IR spectrum confirms the presence of the key nitro and methoxy functional groups, and the mass spectrum verifies the molecular weight and provides characteristic fragmentation data.

Visualizations

Caption: Predicted ¹H NMR chemical shifts for this compound.

IR_Functional_Groups IR Correlation for this compound A Aromatic C-H ~3100-3000 cm⁻¹ B Aliphatic C-H ~2950-2850 cm⁻¹ C Asymmetric NO₂ ~1530 cm⁻¹ D Symmetric NO₂ ~1350 cm⁻¹ E Aryl-O-C ~1250 cm⁻¹

Caption: Key IR absorptions and corresponding functional groups.

Mass_Spec_Fragmentation Plausible MS Fragmentation Pathway M [M]⁺ m/z = 154 M_minus_NO [M - NO]⁺ m/z = 124 M->M_minus_NO - NO M_minus_NO2 [M - NO₂]⁺ m/z = 108 M->M_minus_NO2 - NO₂

Caption: Predicted major fragmentation steps in EI-MS.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • UCLA Chemistry. IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

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Unveiling the Molecular Architecture: A Technical Guide to the Crystallographic Analysis of 2-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystallographic data of 2-Methoxy-4-nitropyridine. In the absence of publicly available crystallographic information for this specific compound, this document serves as a detailed roadmap for researchers seeking to elucidate its three-dimensional structure. As a Senior Application Scientist, this guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and reproducible crystallographic study. The structural insights gained from such an analysis are paramount for understanding its chemical reactivity, physical properties, and potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry. The pyridine ring is a common scaffold in many biologically active molecules, and the presence of both an electron-donating methoxy group and an electron-withdrawing nitro group at specific positions makes it a versatile building block. The methoxy group, in particular, is a prevalent substituent in many approved drugs, influencing ligand-target binding, physicochemical properties, and metabolic stability.[2] Understanding the precise three-dimensional arrangement of these functional groups through single-crystal X-ray diffraction is crucial for predicting its reactivity and designing novel molecules with desired biological activities.

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, bond angles, and the overall molecular geometry.[3][4] This guide will walk through the essential stages of a crystallographic investigation of this compound, from material preparation to data interpretation and reporting.

Synthesis and Purification of this compound

The first critical step is to obtain high-purity crystalline material. The synthesis of this compound can be approached through several synthetic routes, often involving the nitration of a pyridine N-oxide precursor followed by functional group manipulation.[5] A potential synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

A plausible method for the synthesis involves the reaction of a suitable precursor like 2-chloro-4-nitropyridine with sodium methoxide.

Materials:

  • 2-chloro-4-nitropyridine

  • Sodium metal

  • Anhydrous methanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous methanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

  • Nucleophilic Aromatic Substitution: To the freshly prepared sodium methoxide solution, add a solution of 2-chloro-4-nitropyridine in anhydrous methanol dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain single crystals suitable for X-ray diffraction.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous methanol and an inert atmosphere is crucial to prevent the reaction of sodium metal with water, which is highly exothermic and can be hazardous.

  • Freshly Prepared Sodium Methoxide: Using freshly prepared sodium methoxide ensures its reactivity and avoids the presence of sodium hydroxide, which could lead to side reactions.

  • TLC Monitoring: TLC is a rapid and effective technique to monitor the disappearance of the starting material and the appearance of the product, allowing for optimal reaction timing.

  • Recrystallization: This is a critical step for obtaining high-quality single crystals. Slow cooling of a saturated solution is essential for the growth of well-ordered crystals.

Single-Crystal X-ray Diffraction Analysis

The core of this technical guide is the determination of the crystal structure using single-crystal X-ray diffraction. This process involves several key stages, from crystal mounting to data analysis.

Crystal Selection and Mounting

A suitable single crystal of this compound, typically with dimensions of 0.1-0.3 mm in each direction and free of visible defects, should be selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[6] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

Typical Data Collection Parameters:

  • X-ray Source: Mo Kα (λ = 0.71073 Å)

  • Temperature: 100 K

  • Detector Distance: ~50-60 mm

  • Rotation Method: ω-scans

  • Exposure Time: Dependent on crystal size and diffracting power

Data Reduction and Structure Solution

The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. The resulting data is then used to solve the crystal structure.

Workflow for Structure Solution and Refinement:

structure_solution_workflow DataCollection Data Collection DataReduction Data Reduction & Integration DataCollection->DataReduction SpaceGroup Space Group Determination DataReduction->SpaceGroup StructureSolution Structure Solution (e.g., Direct Methods) SpaceGroup->StructureSolution StructureRefinement Structure Refinement (Full-Matrix Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (e.g., checkCIF) StructureRefinement->Validation FinalModel Final Crystallographic Model Validation->FinalModel

Caption: Workflow for crystallographic structure determination.

The space group is determined from the systematic absences in the diffraction data. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

Analysis and Interpretation of Crystallographic Data

Once the structure is refined, a wealth of information can be extracted.

Crystallographic Data Summary

The final crystallographic data should be presented in a standardized tabular format. While the specific data for this compound is yet to be determined, a template for the expected data is provided below, with some values estimated based on similar structures like 2-Methoxy-4-nitroaniline.[7]

Parameter Expected Value/Information
Chemical Formula C₆H₆N₂O₃
Formula Weight 154.13 g/mol
Crystal System To be determined (e.g., Monoclinic, Orthorhombic)
Space Group To be determined
Unit Cell Dimensions a = ? Å, b = ? Å, c = ? Å, α = 90°, β = ?°, γ = 90°
Volume ? ų
Z To be determined (number of molecules per unit cell)
Calculated Density ? g/cm³
Absorption Coefficient ? mm⁻¹
F(000) ?
Crystal Size ~0.20 x 0.15 x 0.10 mm³
Theta range for data collection ~2.0 to 28.0°
Reflections collected ?
Independent reflections ? [R(int) = ?]
Final R indices [I>2sigma(I)] R1 = ?, wR2 = ?
R indices (all data) R1 = ?, wR2 = ?
Goodness-of-fit on F² ~1.0
Molecular Geometry

The refined structure will provide precise bond lengths, bond angles, and torsion angles. These parameters can be compared to standard values and to those of related molecules to understand the electronic effects of the methoxy and nitro groups on the pyridine ring.

Expected Molecular Features:

Caption: Molecular structure of this compound.

Key questions to be answered from the structural data include:

  • The planarity of the pyridine ring.

  • The orientation of the methoxy and nitro groups relative to the ring.

  • Any intramolecular hydrogen bonding or steric interactions.

Intermolecular Interactions and Crystal Packing

Analysis of the crystal packing will reveal intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions govern the solid-state properties of the compound, including its melting point and solubility. Understanding these interactions is crucial for crystal engineering and formulation development in the pharmaceutical industry.

Conclusion

This technical guide provides a comprehensive methodology for the crystallographic analysis of this compound. By following the outlined procedures for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a detailed understanding of its molecular architecture. The resulting crystallographic data will be invaluable for rationalizing its chemical behavior and for its application as a key building block in the development of new chemical entities with potential therapeutic or agrochemical applications.

References

  • Vertex AI Search. (2026). 2-Methoxy-5-Nitropyridine (CAS: 5446-92-4) Market.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Carleton College. (2007). Single-crystal X-ray Diffraction.
  • Rigaku. (n.d.). Single crystal X-ray diffraction.
  • Wikipedia. (2023). 2-Methoxy-4-nitroaniline.
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique.

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A Comprehensive Guide to the Theoretical and Computational Investigation of 2-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the theoretical and computational characterization of 2-Methoxy-4-nitropyridine. While extensive dedicated research on this specific molecule is not widely published, this document outlines the established quantum chemical methodologies that are critical for elucidating its molecular structure, vibrational signatures, electronic properties, and non-linear optical (NLO) potential. By leveraging Density Functional Theory (DFT) and citing analogous studies on substituted nitropyridines, this whitepaper serves as a robust protocol for researchers seeking to perform a thorough in-silico analysis of this compound, thereby enabling predictions of its behavior and potential applications in medicinal chemistry and materials science.

Introduction: The Significance of Substituted Pyridines

Pyridines and their derivatives are a cornerstone of heterocyclic chemistry, with widespread applications in pharmaceuticals, agrochemicals, and materials science. The introduction of substituents, such as methoxy and nitro groups, can dramatically alter the electronic landscape of the pyridine ring, leading to unique chemical and physical properties. The methoxy group (-OCH₃) is a strong electron-donating group, while the nitro group (-NO₂) is a potent electron-withdrawing group. This "push-pull" arrangement in this compound suggests a molecule with significant intramolecular charge transfer, a key characteristic for potential non-linear optical (NLO) materials and a modulator of biological activity.

Theoretical and computational studies provide a powerful, non-destructive means to investigate the properties of such molecules at an atomic level. These methods allow for the prediction of molecular geometry, vibrational frequencies, electronic structure, and various reactivity descriptors, offering invaluable insights that can guide and complement experimental work.

The Computational Workflow: A Step-by-Step Protocol

A typical computational investigation of a molecule like this compound follows a structured workflow. The diagram below illustrates the key stages of this process.

Computational Workflow for this compound Figure 1: Computational Investigation Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C E 5. Electronic Property Calculation (HOMO-LUMO, MEP) B->E D 4. Correlation with Experimental Spectra (FT-IR & FT-Raman) C->D G 7. Data Analysis & Interpretation D->G F 6. Non-Linear Optical (NLO) Property Prediction E->F F->G H 8. Comparison with Analogs & Literature G->H

Caption: A typical workflow for the computational study of this compound.

Step 1: Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization using DFT methods. A popular and reliable functional for such organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set, such as 6-311++G(d,p).[1][2] This basis set provides a good balance between computational cost and accuracy for molecules containing first and second-row elements. The optimization process calculates the minimum energy structure, providing key geometrical parameters.

Step 2: Vibrational Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

  • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

  • It predicts the vibrational frequencies that correspond to the normal modes of molecular vibration. These theoretical frequencies can be correlated with experimental FT-IR and FT-Raman spectra.[1][2]

Molecular Structure and Vibrational Spectroscopy

The optimized molecular structure of this compound is expected to be largely planar, though some torsion may be observed in the methoxy and nitro groups.

Caption: The chemical structure of this compound.

Predicted Geometrical Parameters

While specific experimental data for this compound is scarce, we can predict the bond lengths and angles based on DFT calculations and data from similar structures.

ParameterPredicted Value (DFT/B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C-C (ring)~1.38 - 1.40
C-N (ring)~1.33 - 1.37
C-O (methoxy)~1.36
O-CH₃ (methoxy)~1.43
C-NO₂~1.48
N-O (nitro)~1.23
**Bond Angles (°) **
C-N-C (ring)~117
C-C-C (ring)~119 - 121
C-C-N (ring)~122 - 124
C-O-C (methoxy)~118
O-N-O (nitro)~125

Table 1: Predicted geometrical parameters for this compound. These are illustrative values based on computational chemistry principles and data from analogous molecules.

Vibrational Assignments

The calculated vibrational frequencies can be assigned to specific functional groups. This allows for a detailed interpretation of experimental FT-IR and FT-Raman spectra.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Experimental Region (cm⁻¹)
C-H stretching (aromatic)3100 - 30003100 - 3000
C-H stretching (methoxy)3000 - 28503000 - 2850
C=C, C=N stretching (ring)1600 - 14501600 - 1450
NO₂ asymmetric stretching~15501560 - 1510
NO₂ symmetric stretching~13501360 - 1320
C-O stretching (methoxy)~12501275 - 1200
Ring breathing mode~1000~1000
C-NO₂ bending~850870 - 840

Table 2: Predicted vibrational frequencies and their assignments for this compound.[1][2]

Electronic and Reactivity Analysis

The electronic properties of this compound are key to understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. For a "push-pull" system like this compound, the HOMO is expected to be localized on the electron-donating methoxy group and the pyridine ring, while the LUMO will likely be concentrated on the electron-withdrawing nitro group. This spatial separation facilitates intramolecular charge transfer upon electronic excitation.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that illustrates the charge distribution on the molecule's surface. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In this compound, the MEP would likely show:

  • Negative potential (red/yellow): Around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating regions prone to electrophilic attack.

  • Positive potential (blue): Around the hydrogen atoms, particularly those on the methoxy group and the pyridine ring.

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are often candidates for NLO materials. Computational methods can predict the first-order hyperpolarizability (β), a key indicator of NLO activity. A high β value suggests that the material can efficiently alter the properties of light passing through it, a desirable characteristic for applications in optoelectronics and photonics. The calculation of β is typically performed using the same DFT methods employed for geometry optimization and electronic property analysis.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational protocol for the in-depth study of this compound. While direct experimental data for this molecule remains limited in the public domain, the methodologies described herein provide a robust framework for its in-silico characterization. By employing DFT calculations, researchers can gain significant insights into the molecule's structural, vibrational, electronic, and NLO properties.

Future research should focus on the synthesis and experimental characterization of this compound to validate these theoretical predictions. A combined experimental and computational approach will provide a complete picture of this promising molecule and pave the way for its potential application in drug development and materials science.

References

  • Hoffman Fine Chemicals. (n.d.). CAS 446284-18-0 | 5-Bromo-2-methoxy-4-nitropyridine | MFCD17926558. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-methoxy-4-nitro-1-oxidopyridin-1-ium | CAS#:14395-39-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetyl bromide. Retrieved from [Link]

  • YorkSpace. (n.d.). cHsofit@*"Q##. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectfluor and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides | Request PDF. Retrieved from [Link]

  • MDPI. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 27(15), 4998.
  • National Center for Biotechnology Information. (2014). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o538.
  • El-Azab, A. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile. Journal of Molecular Structure, 1244, 130953.
  • Al-Omary, F. A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(19), 6821.
  • ResearchGate. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Methoxy-4-nitropyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4-nitropyridine, a key heterocyclic building block in modern organic synthesis. The document delves into the historical context of its discovery, details established and contemporary synthetic methodologies with in-depth mechanistic insights, and explores its critical applications, particularly in the realms of pharmaceutical and agrochemical development. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on the pyridine ring, imparts unique reactivity, making it a valuable synthon for the construction of a diverse array of functionalized heterocyclic systems. The strategic placement of these substituents allows for selective transformations, including nucleophilic aromatic substitution and reduction of the nitro group, providing multiple avenues for molecular elaboration.

The primary utility of this compound lies in its role as a precursor to biologically active compounds. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound makes it an ideal starting material for the synthesis of targeted therapeutics, including kinase inhibitors, and for the development of novel agrochemicals. This guide will provide a thorough exploration of the chemistry of this important molecule, from its origins to its modern-day applications.

Discovery and Historical Context

While a singular, seminal paper detailing the "discovery" of this compound is not readily apparent in a survey of historical chemical literature, its existence and synthesis can be inferred from the broader development of pyridine chemistry. The foundational work on the synthesis and reactivity of nitropyridines was laid in the early 20th century. The synthesis of the related N-oxide, this compound N-oxide, was described in a 1975 publication, suggesting that the parent compound was likely known to chemists at or before this time.

The general synthetic strategies for preparing substituted nitropyridines were established through the efforts of chemists like Arthur E. Tschitschibabin, who developed methods for the amination of pyridines. The synthesis of alkoxy- and nitropyridines would have evolved from these early explorations of pyridine reactivity. The preparation of 2-alkoxypyridines from the corresponding 2-halopyridines and the nitration of pyridine derivatives are fundamental transformations that would have logically led to the synthesis of compounds like this compound as the field of heterocyclic chemistry matured.

Synthesis of this compound: Methodologies and Mechanistic Rationale

The synthesis of this compound can be achieved through several routes, primarily involving the introduction of the methoxy and nitro groups onto a pre-existing pyridine ring. The choice of synthetic strategy often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis from 2-Hydroxy-4-nitropyridine

A common and efficient method for the preparation of this compound is the methylation of 2-Hydroxy-4-nitropyridine. This reaction proceeds via a nucleophilic substitution where the hydroxyl group is converted to a methoxy group.

Experimental Protocol: Microwave-Assisted Synthesis [1]

This protocol, adapted from Singh et al. (2009), utilizes microwave irradiation to accelerate the reaction, offering a rapid and high-yielding procedure.[1]

  • Materials:

    • 2-Hydroxy-4-nitropyridine

    • Iodomethane

    • Silver Carbonate (Ag₂CO₃)

    • Hexane

  • Procedure:

    • In a microwave-safe vessel, combine 2-Hydroxy-4-nitropyridine and a suitable solvent such as hexane.

    • Add silver carbonate as a base.

    • Add iodomethane as the methylating agent.

    • Seal the vessel and subject it to microwave irradiation at 60 °C for 1 hour.

    • After cooling, the reaction mixture is filtered to remove the silver salts.

    • The filtrate is concentrated under reduced pressure to yield this compound.

Causality of Experimental Choices:

  • Microwave Irradiation: The use of microwave heating significantly reduces the reaction time compared to conventional heating methods by efficiently transferring energy to the polar reactants.

  • Silver Carbonate: Silver carbonate acts as a mild base to deprotonate the hydroxyl group of 2-Hydroxy-4-nitropyridine, forming the corresponding alkoxide which is a more potent nucleophile for the reaction with iodomethane. It also serves as a scavenger for the iodide byproduct.

  • Iodomethane: Iodomethane is a highly reactive methylating agent due to the good leaving group ability of the iodide ion.

Reaction Mechanism:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) 2-Hydroxy-4-nitropyridine 2-Hydroxy-4-nitropyridine Pyridone_anion Pyridone anion 2-Hydroxy-4-nitropyridine->Pyridone_anion Ag2CO3 Ag₂CO₃ Ag2CO3->Pyridone_anion Base Pyridone_anion_2 Pyridone anion Product This compound Pyridone_anion_2->Product Iodomethane Iodomethane (CH₃I) Iodomethane->Product

Caption: Reaction mechanism for the synthesis of this compound from 2-Hydroxy-4-nitropyridine.

Synthesis from 2-Chloro-4-nitropyridine

Another viable synthetic route involves the nucleophilic aromatic substitution (SNAr) of 2-Chloro-4-nitropyridine with a methoxide source. The presence of the electron-withdrawing nitro group at the 4-position activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions.

Experimental Protocol:

  • Materials:

    • 2-Chloro-4-nitropyridine

    • Sodium Methoxide (NaOMe)

    • Methanol (as solvent)

  • Procedure:

    • Dissolve 2-Chloro-4-nitropyridine in methanol in a round-bottom flask.

    • Add a solution of sodium methoxide in methanol to the flask.

    • The reaction mixture is typically stirred at room temperature or with gentle heating.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to afford this compound.

Causality of Experimental Choices:

  • Sodium Methoxide: Sodium methoxide provides a strong nucleophile (methoxide ion) to displace the chloride from the pyridine ring.

  • Methanol as Solvent: Methanol is an ideal solvent as it is the conjugate acid of the nucleophile, preventing unwanted side reactions and facilitating the dissolution of the reactants.

  • Electron-Withdrawing Nitro Group: The nitro group at the 4-position stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy and facilitating the substitution.

Reaction Workflow:

G start Start: 2-Chloro-4-nitropyridine in Methanol add_naome Add Sodium Methoxide Solution start->add_naome reaction Stir at Room Temperature/Gentle Heat add_naome->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purification Drying and Solvent Evaporation workup->purification end End: this compound purification->end

Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and use in subsequent synthetic steps.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃N/A
Molecular Weight 154.12 g/mol N/A
Melting Point Not consistently reportedN/A
Boiling Point Not consistently reportedN/A

Spectroscopic Data:

  • 13C NMR: Similarly, the carbon NMR spectrum would display distinct resonances for the six carbon atoms of the molecule, with the chemical shifts providing information about the electronic environment of each carbon.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Development and Agrochemicals

The true value of this compound is realized in its application as a versatile intermediate for the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.

Pharmaceutical Applications

The substituted nitropyridine motif is a common starting point for the synthesis of various pharmacologically active compounds. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a wide range of substituents and build molecular complexity.

While specific, commercialized drugs directly synthesized from this compound are not prominently documented, its structural motifs are present in various developmental and patented compounds. For instance, substituted methoxypyridines are key components in the development of kinase inhibitors . The pyridine ring can act as a scaffold that orients functional groups for optimal binding to the active site of a target kinase. The methoxy group can influence solubility and metabolic stability, while the position of the former nitro group (after reduction and derivatization) can be used to introduce pharmacophores that interact with specific residues in the kinase.

Agrochemical Applications

Similar to its role in pharmaceuticals, this compound and related compounds serve as important building blocks in the agrochemical industry. The pyridine core is found in many modern pesticides and herbicides . The ability to introduce various functional groups onto the pyridine ring allows for the fine-tuning of the biological activity and selectivity of these crop protection agents.

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry in the advancement of science and technology. While its own discovery may be modestly documented, its impact is evident in its utility as a key synthetic intermediate. The synthetic routes to this molecule are well-established and offer chemists reliable methods for its preparation. Its true significance, however, lies in its potential as a starting material for the creation of novel pharmaceuticals and agrochemicals that can address pressing global challenges in health and agriculture. This guide has provided a comprehensive overview of this important molecule, with the aim of empowering researchers and professionals to leverage its unique chemical properties in their own synthetic endeavors.

References

  • PrepChem. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Retrieved from [Link]

  • Townsend, L. B. (1975). Journal of Heterocyclic Chemistry, 12(3), 609-610. (This reference mentions the N-oxide and is provided for historical context).
  • Patents mentioning the use of 2-alkoxy-4-substituted pyridine derivatives as intermediates in pharmaceutical synthesis.

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A Technical Guide to the Solubility of 2-Methoxy-4-nitropyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the solubility characteristics of 2-Methoxy-4-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. Recognizing the critical role of solubility in drug development—from synthesis and purification to formulation and bioavailability—this document offers a comprehensive resource for researchers and scientists. In the absence of extensive publicly available quantitative data for this specific compound, this guide furnishes qualitative insights, quantitative data for a structurally analogous compound, and a robust experimental protocol to empower researchers to determine precise solubility parameters.

Introduction: The Significance of Solubility in Process Chemistry and Drug Discovery

This compound is a substituted pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules. Its utility in drug discovery and process chemistry is intrinsically linked to its solubility profile. A thorough understanding of how this compound behaves in various organic solvents is paramount for:

  • Reaction Condition Optimization: Selecting an appropriate solvent that ensures all reactants are in the same phase is fundamental to achieving optimal reaction kinetics and yield.

  • Purification and Crystallization: Differences in solubility are exploited to purify compounds and obtain materials of high purity.

  • Formulation Development: For active pharmaceutical ingredients (APIs), solubility in various excipients and solvent systems dictates the feasibility of different dosage forms.

The solubility of a compound is governed by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent must be compatible for dissolution to occur.[1] The molecular structure of this compound, featuring a polar nitro group, a moderately polar methoxy group, and the pyridine ring, suggests a nuanced solubility profile across solvents of varying polarities.

Understanding the Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)2-Methyl-4-nitropyridine2-Methoxy-5-nitropyridine
Molecular Formula C₆H₆N₂O₃C₆H₆N₂O₂C₆H₆N₂O₃
Molecular Weight 154.12 g/mol 138.13 g/mol 154.12 g/mol
Appearance Likely a crystalline solidBrown to yellow crystalline powderCrystalline solid
Melting Point Not availableNot specified104-108 °C

Data for related compounds sourced from commercial suppliers and chemical databases.

Solubility Profile: Qualitative and Analog-Based Quantitative Insights

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. The key intermolecular forces at play are:

  • Dipole-Dipole Interactions: The nitro group (NO₂) is a strong electron-withdrawing group, creating a significant dipole moment in the molecule. This allows for strong dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: While this compound does not have a hydrogen bond donor, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. This allows for hydrogen bonding with protic solvents like alcohols.

  • Van der Waals Forces: These forces are present in all molecules and will contribute to the solubility in nonpolar solvents.

The following diagram illustrates the key intermolecular forces that govern the solubility of this compound.

G cluster_solute This compound cluster_solvents Solvent Interactions solute C₆H₅N(OCH₃)(NO₂) polar_aprotic Polar Aprotic (e.g., Acetone) solute->polar_aprotic Dipole-Dipole polar_protic Polar Protic (e.g., Ethanol) solute->polar_protic Hydrogen Bonding (Acceptor) + Dipole-Dipole nonpolar Nonpolar (e.g., Toluene) solute->nonpolar Van der Waals

Caption: Intermolecular forces between this compound and solvent types.

Quantitative Solubility Data of an Analogous Compound

In the absence of specific data for this compound, the solubility of the structurally similar compound, 2-chloro-5-nitroaniline, can serve as a useful proxy to estimate its behavior.[2] The following table summarizes the mole fraction solubility (x₁) of 2-chloro-5-nitroaniline in twelve common organic solvents at various temperatures.

Table 2: Mole Fraction Solubility (x₁) of 2-chloro-5-nitroaniline in Various Organic Solvents [2]

Temperature (K)MethanolEthanoln-PropanolIsopropanol1-Butanol
298.15 0.01580.01890.02150.01350.0236
303.15 0.01860.02210.02510.01590.0274
308.15 0.02180.02580.02920.01860.0318
313.15 0.02550.03010.03400.02180.0369
318.15 0.02980.03500.03950.02550.0428
Temperature (K)AcetonitrileEthyl Acetate1,4-Dioxane2-ButanoneAcetoneN-methylpyrrolidone (NMP)Toluene
298.15 0.03850.06320.09870.13450.15670.25890.0254
303.15 0.04490.07350.11320.15230.17540.28760.0298
308.15 0.05230.08540.12980.17250.19650.31980.0349
313.15 0.06090.09910.14870.19530.22030.35560.0408
318.15 0.07090.11480.17020.22110.24710.39540.0476

Based on this data, the solubility of 2-chloro-5-nitroaniline at a given temperature decreases in the order: NMP > acetone > 2-butanone > 1,4-dioxane > ethyl acetate > acetonitrile > toluene > ethanol > n-propanol > methanol > 1-butanol > isopropanol.[2] It is reasonable to hypothesize that this compound will exhibit a similar trend, with higher solubility in polar aprotic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, the equilibrium shake-flask method is the recommended approach. This method is considered the gold standard for determining thermodynamic solubility.

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess of the solid compound to a known volume of the solvent.[3] The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated.[4] The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Add a precise volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.).

    • Agitate the vials for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium may vary and should be determined experimentally by taking samples at different time points until the concentration remains constant.[4]

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

The following diagram outlines the experimental workflow for the shake-flask solubility determination.

G start Start prep Prepare Saturated Solution (Excess Solute + Solvent) start->prep equilibrate Equilibrate in Shaker Bath (Constant Temperature) prep->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Withdraw and Filter Supernatant settle->sample analyze Analyze Concentration (e.g., HPLC, UV-Vis) sample->analyze report Report Solubility Data analyze->report end End report->end

Caption: Workflow for the shake-flask solubility determination method.

Safety and Handling

This compound and the organic solvents used for solubility determination should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal instructions.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this technical guide provides a robust framework for understanding and determining its solubility in common organic solvents. By leveraging data from analogous compounds and employing the standardized shake-flask method, researchers can generate the precise data needed to advance their work in drug discovery and chemical process development. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a reliable foundation for further research.

References

  • ChemBK. 2-METHOXY-4-AMINOPYRIDINE - Introduction. [Link]

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  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Wikipedia. Solubility. [Link]

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]

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  • RSC Publishing. Substituted pyridines from isoxazoles: scope and mechanism. [Link]

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  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • YouTube. How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

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  • PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Scope of Suzuki-Miyaura Coupling to Nitroarenes

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Traditionally, this palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate.[2] However, recent advancements have expanded the scope of electrophilic partners to include nitroarenes, where the nitro group serves as a leaving group.[3][4] This "denitrative" coupling offers a novel synthetic route to biaryl compounds, leveraging the wide availability of nitroaromatic compounds.[5]

This application note provides a detailed guide to the Suzuki-Miyaura coupling of 2-methoxy-4-nitropyridine, a substrate of interest in medicinal chemistry due to the prevalence of the methoxypyridine scaffold in pharmaceutical agents. We will delve into the mechanistic considerations, provide a detailed experimental protocol, and discuss the expected outcomes and potential challenges associated with this transformation.

Mechanistic Insights: The Denitrative Suzuki-Miyaura Coupling

The catalytic cycle of the denitrative Suzuki-Miyaura coupling follows the fundamental steps of the classical reaction: oxidative addition, transmetalation, and reductive elimination.[6][7] However, the initial oxidative addition step, which is often rate-determining, involves the cleavage of a C-NO₂ bond by the Pd(0) catalyst.[3][4] This is a more challenging transformation than the cleavage of a C-halide bond and often requires specialized catalytic systems.[5]

The electronic nature of the nitroarene plays a crucial role. Electron-deficient nitroarenes are more reactive towards oxidative addition.[3] In the case of this compound, the electron-donating methoxy group at the 2-position may partially counteract the electron-withdrawing effect of the nitro group at the 4-position, potentially rendering the C-NO₂ bond less susceptible to cleavage. This electronic interplay necessitates careful optimization of the reaction conditions.

Bulky, electron-rich phosphine ligands are often essential for promoting the oxidative addition of nitroarenes.[3][5] These ligands stabilize the palladium center and facilitate the cleavage of the strong C-NO₂ bond.

Diagram: Catalytic Cycle of Denitrative Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_transmetalation Transmetalation Pd(0)L_n Pd(0)L_n Ar-Pd(II)(NO2)L_n Ar-Pd(II)(NO₂)L_n (Oxidative Adduct) Pd(0)L_n->Ar-Pd(II)(NO2)L_n Oxidative Addition (Ar-NO₂) Ar-Pd(II)(OR)L_n Ar-Pd(II)(OR')L_n Ar-Pd(II)(NO2)L_n->Ar-Pd(II)(OR)L_n Ligand Exchange Ar-Pd(II)(R')L_n Ar-Pd(II)(R')L_n (Diaryl Complex) Ar-Pd(II)(OR)L_n->Ar-Pd(II)(R')L_n Transmetalation Ar-Pd(II)(R')L_n->Pd(0)L_n Reductive Elimination Product Ar-R' Ar-Pd(II)(R')L_n->Product R'-B(OR)3 R'-B(OR')₃⁻ R'-B(OH)2 R'-B(OH)₂ Base Base (e.g., K₃PO₄) Base->R'-B(OR)3 Activation Workflow A 1. Reagent Preparation (Flask under Inert Atmosphere) B Add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and BrettPhos. A->B Weigh solids C 2. Solvent Addition Add degassed dioxane/water (e.g., 10:1). B->C Degas solvents D 3. Reaction Heat at 100-120 °C with stirring. Monitor by TLC or LC-MS. C->D Heat and stir E 4. Work-up Cool, dilute with water, and extract with ethyl acetate. D->E Quench and extract F 5. Purification Dry organic layer, concentrate, and purify by column chromatography. E->F Isolate product

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and BrettPhos.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (a common ratio is 10:1 to 4:1 dioxane:water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-methoxy-4-phenylpyridine.

Data Presentation: Representative Conditions for Denitrative Suzuki Coupling

Nitroarene SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
NitrobenzenePhenylboronic acidPd(acac)₂ (5)BrettPhos (10)K₃PO₄·nH₂O (3)Dioxane12085[8]
1-Nitronaphthalene4-Tolylboronic acidPd(acac)₂ (5)BrettPhos (10)K₃PO₄·nH₂O (3)Dioxane12092[8]
4-NitroanisolePhenylboronic acidPd(acac)₂ (5)BrettPhos (10)K₃PO₄·nH₂O (3)Dioxane12075[9]
1-Nitroperylenediimide3-Formylphenylboronic acidPd(PPh₃)₄ (10)-K₃PO₄ (3)THF7081[3][5]

Troubleshooting and Optimization

  • Low Conversion: If the reaction is sluggish or stalls, consider increasing the reaction temperature, using a more electron-rich and bulky phosphine ligand, or screening different bases (e.g., Cs₂CO₃, K₂CO₃). The water content in the solvent mixture can also be critical and may require optimization. [3]* Side Reactions: Protodenitration (replacement of the nitro group with a hydrogen atom) can be a competing side reaction. Ensuring strictly anhydrous and anaerobic conditions can help minimize this.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation. The use of bulky ligands can help mitigate this effect.

Conclusion

The denitrative Suzuki-Miyaura coupling of this compound presents a modern and potentially efficient method for the synthesis of 2-methoxy-4-arylpyridines. While the electronic properties of the substrate may pose a challenge, careful selection of a suitable palladium catalyst, a bulky phosphine ligand, and an appropriate base can lead to a successful transformation. The protocol and data presented here provide a solid foundation for researchers to explore and optimize this novel cross-coupling reaction in their synthetic endeavors.

References

  • Molecules 2019, 24(5), 854.

  • ResearchGate. February 2019.

  • Chemistry LibreTexts.

  • WWJMRD 2015; 1(1): 31-36.

  • Organic Chemistry Portal.

  • ResearchGate.

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  • Journal of the American Chemical Society 2017, 139 (28), 9423-9426.

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  • ACS Catalysis 2020, 10, 15, 8772–8791.

  • MDPI.

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  • Nobel Prize.

  • Chemistry LibreTexts.

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  • Organic Chemistry Frontiers.

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The Strategic Role of 2-Methoxy-4-nitropyridine in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Versatility of the Pyridine Scaffold in Crop Protection

The pyridine ring is a privileged scaffold in the realm of bioactive molecules, with its derivatives forming the backbone of numerous pharmaceuticals and agrochemicals.[1] In the continuous pursuit of more effective and environmentally benign crop protection solutions, synthetic chemists frequently turn to highly functionalized pyridine intermediates. Among these, 2-Methoxy-4-nitropyridine stands out as a versatile and strategically important building block. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, render it an ideal precursor for a diverse range of agrochemical classes, including herbicides, fungicides, and insecticides.[2]

This technical guide provides an in-depth exploration of the application of this compound in agrochemical research. It is designed to furnish researchers and drug development professionals with a comprehensive understanding of its synthetic utility, supported by detailed experimental protocols and an exploration of the underlying chemical principles.

Core Principles of Reactivity and Synthetic Utility

The strategic positioning of the methoxy and nitro groups on the pyridine ring dictates the reactivity of this compound, making it a valuable synthon for agrochemical development. The primary modes of reactivity exploited in synthetic campaigns include:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further accentuated by the nitro group, facilitates the displacement of the methoxy group at the C2-position by a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities and building molecular complexity.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which then serves as a versatile handle for a wide array of subsequent chemical transformations. This includes diazotization, acylation, and the formation of heterocyclic rings, all of which are pivotal in the synthesis of complex agrochemical structures.

These two fundamental transformations, often employed in sequence, provide a powerful and flexible platform for the synthesis of a multitude of pyridine-based agrochemicals.

Application in the Synthesis of Picolinic Acid Herbicides

A prominent application of nitropyridine derivatives lies in the synthesis of picolinic acid herbicides. These compounds, which include well-known herbicides like picloram, are synthetic auxins that disrupt plant growth, leading to effective weed control. While a direct synthetic route from this compound to a commercial picolinic acid herbicide is not extensively documented in publicly available literature, the analogous chemistry of related nitropyridines provides a clear blueprint for its potential application.

For instance, the synthesis of 2,3-diamino-6-methoxypyridine, a key intermediate for certain bioactive molecules, is achieved through the reduction of 2-amino-6-methoxy-3-nitropyridine.[3] This transformation highlights the feasibility of converting a nitropyridine precursor into a highly functionalized aminopyridine, a common structural motif in picolinic acid herbicides.

Conceptual Synthetic Workflow for a Picolinic Acid Herbicide Precursor

The following diagram illustrates a conceptual workflow for the synthesis of a functionalized aminopyridine, a key precursor for picolinic acid herbicides, starting from a 2-alkoxy-4-nitropyridine derivative. This workflow is based on established chemical principles for pyridine derivatization.

G cluster_0 Synthesis of a Picolinic Acid Precursor start This compound step1 Reduction of Nitro Group (e.g., H2, Pd/C or SnCl2, HCl) start->step1 intermediate1 4-Amino-2-methoxypyridine step1->intermediate1 step2 Chlorination (e.g., POCl3) intermediate1->step2 intermediate2 4-Amino-2-chloropyridine step2->intermediate2 step3 Further Functionalization (e.g., Introduction of Carboxylic Acid Moiety) intermediate2->step3 product Picolinic Acid Herbicide Precursor step3->product

Caption: Conceptual workflow for the synthesis of a picolinic acid herbicide precursor.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving nitropyridine derivatives, which are analogous to the reactions that this compound would undergo in a synthetic campaign.

Protocol 1: Synthesis of 2-Methoxy-4-methyl-5-nitropyridine

This protocol details the synthesis of a structurally related compound, 2-methoxy-4-methyl-5-nitropyridine, via a nucleophilic aromatic substitution reaction.[4]

Materials:

  • 2-Chloro-4-methyl-5-nitropyridine

  • Sodium metal

  • Absolute methanol

  • Ethyl acetate

  • Water

  • Concentrated HCl

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium (2.30 g, 100 mmol) in absolute methanol (75 ml) at 0°C with stirring.

  • To this solution, add a solution of 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in absolute methanol (15 ml) dropwise.

  • Allow the resulting dark-colored solution to stir at room temperature for 30 minutes.

  • Concentrate the reaction mixture to a solid using a rotary evaporator under reduced pressure.

  • Dissolve the solid in water (25 ml) and adjust the pH to 6 with concentrated HCl.

  • Extract the aqueous mixture with ethyl acetate (2 x 25 ml).

  • Combine the organic extracts, dry over anhydrous MgSO₄, and filter.

  • Evaporate the solvent under reduced pressure to yield 2-methoxy-4-methyl-5-nitropyridine as an orange solid.

Expected Yield and Characterization:

  • Yield: ~98%

  • Appearance: Orange solid

  • Melting Point: 70-72°C

  • ¹H NMR (DMSO-d₆) δ: 8.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), 2.58 (s, 3H)

Protocol 2: Reduction of a Nitropyridine to an Aminopyridine

This protocol describes the reduction of 2-amino-6-methoxy-3-nitropyridine to 2,3-diamino-6-methoxypyridine dihydrochloride, a key transformation for introducing a versatile amino group.[3]

Materials:

  • 2-Amino-6-methoxy-3-nitropyridine

  • Concentrated hydrochloric acid

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To concentrated hydrochloric acid (250 ml), add 2-amino-6-methoxy-3-nitropyridine (25.0 g, 0.147 mole) at room temperature with stirring.

  • Cool the resulting solution to 15°C.

  • Slowly add stannous chloride dihydrate (66.7 g, 0.294 mole) to the cooled solution.

  • Heat the reaction mixture to 35-40°C and stir for 5-6 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, the product, 2,3-diamino-6-methoxypyridine dihydrochloride, can be isolated by filtration and further purified as needed.

Application in Fungicide and Insecticide Synthesis

The utility of this compound extends beyond herbicides. The versatile chemistry of the nitropyridine scaffold allows for its incorporation into fungicidal and insecticidal molecules.

  • Fungicides: The pyridine ring is a common feature in many fungicides. The ability to introduce diverse substituents onto the this compound core through nucleophilic substitution and subsequent transformations of the nitro group allows for the synthesis of novel fungicidal candidates.

  • Insecticides: Pyridine-based insecticides are a significant class of crop protection agents. The functional handles on this compound provide a platform for the synthesis of complex molecules that can target specific insect receptors or metabolic pathways.[3][5]

Synthetic Strategy for Novel Fungicide/Insecticide Candidates

The general synthetic strategy involves leveraging the reactivity of the C2 and C4 positions of the pyridine ring. A conceptual workflow is presented below.

G cluster_1 Synthesis of Fungicide/Insecticide Candidates start This compound step1 Nucleophilic Aromatic Substitution (Displacement of Methoxy Group) start->step1 intermediate1 2-Substituted-4-nitropyridine step1->intermediate1 step2 Reduction of Nitro Group intermediate1->step2 intermediate2 4-Amino-2-substituted-pyridine step2->intermediate2 step3 Further Derivatization (e.g., Amide Coupling, Heterocycle Formation) intermediate2->step3 product Novel Fungicide/Insecticide step3->product

Caption: General synthetic workflow for fungicide/insecticide candidates.

Quantitative Data Summary

The following table summarizes the key reaction parameters and outcomes for the synthesis of 2-methoxy-4-methyl-5-nitropyridine as described in Protocol 1.[4]

ParameterValue
Starting Material2-Chloro-4-methyl-5-nitropyridine
ReagentSodium methoxide in methanol
Reaction Time30 minutes
Reaction TemperatureRoom Temperature
Yield~98%
Product2-Methoxy-4-methyl-5-nitropyridine

Conclusion

This compound is a highly valuable and versatile intermediate in the field of agrochemical research. Its well-defined reactivity, centered around nucleophilic aromatic substitution and nitro group reduction, provides a robust platform for the synthesis of a wide array of complex molecules with potential herbicidal, fungicidal, and insecticidal activities. The protocols and synthetic strategies outlined in this guide are intended to serve as a practical resource for researchers, enabling the efficient and strategic utilization of this key building block in the development of next-generation crop protection agents. As the demand for innovative and sustainable agricultural solutions continues to grow, the importance of versatile intermediates like this compound in the discovery and development of new agrochemicals is set to increase.

References

  • PrepChem. Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Available at: [Link]

  • Google Patents. Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • PubMed. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Available at: [Link]

  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
  • Bioorganic & Medicinal Chemistry. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Available at: [Link]

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Application Note: A Robust Protocol for the Synthesis of 2-Methoxy-4-nitropyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, field-tested protocol for the synthesis of 2-methoxy-4-nitropyridine N-oxide, a highly valuable intermediate in medicinal chemistry and organic synthesis. Pyridine N-oxides are a unique class of compounds where the N-oxide functionality significantly alters the electronic properties of the parent heterocycle, enhancing its utility in a variety of chemical transformations.[1] The N-oxide group acts as a strong electron-donating group via resonance while also being inductively withdrawing, making these compounds versatile synthetic tools.[1] This protocol details the direct N-oxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA), a reliable and efficient method for this transformation. We provide in-depth explanations for experimental choices, a step-by-step methodology, characterization data, and troubleshooting insights to ensure reproducible and high-yield synthesis.

Introduction: The Synthetic Value of Pyridine N-Oxides

Pyridine N-oxides are not merely protected or activated forms of pyridines; they are pivotal intermediates that unlock unique reaction pathways.[2][3] The N-O moiety dramatically enhances reactivity towards both electrophilic and nucleophilic reagents compared to the parent pyridine.[2] Specifically, the introduction of an N-oxide group facilitates electrophilic substitution at the 4-position and activates the 2- and 4-positions for nucleophilic attack.[3][4]

The target molecule, this compound N-oxide, is particularly useful. The strong electron-withdrawing nitro group, further activated by the N-oxide, renders the pyridine ring highly susceptible to nucleophilic aromatic substitution, often allowing for the displacement of the nitro group itself.[1] This makes it a powerful building block for introducing diverse functionalities at the 4-position. The methoxy group at the 2-position further modulates the ring's electronics and provides another handle for synthetic modification. Subsequent deoxygenation of the N-oxide can then yield the corresponding substituted pyridine, a common strategy in complex molecule synthesis.[2]

Mechanism of N-Oxidation with m-CPBA

The oxidation of the pyridine nitrogen is achieved through an electrophilic attack by an oxidizing agent. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective for this transformation due to their reliability and operation under mild conditions.[5][6] The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the lone pair of the pyridine nitrogen atom attacks the electrophilic terminal oxygen of the peroxyacid.[7] This single-step process involves the formation of the N-O bond, the breaking of the weak O-O bond in m-CPBA, and a proton transfer, resulting in the formation of the pyridine N-oxide and the byproduct, m-chlorobenzoic acid.[7]

N-Oxidation_Mechanism cluster_start Reactants cluster_ts Transition State cluster_prod Products Pyridine This compound TS Concerted 'Butterfly' State Pyridine->TS Nucleophilic Attack by Pyridine N mCPBA m-CPBA N_Oxide This compound N-oxide TS->N_Oxide Byproduct m-Chlorobenzoic Acid TS->Byproduct

Caption: Mechanism of pyridine N-oxidation using m-CPBA.

Experimental Protocol

This protocol is designed for the synthesis of this compound N-oxide on a laboratory scale.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98%Standard SupplierStarting material.
m-CPBA70-77%Standard SupplierOxidizing agent. Purity is critical; commercial grade is often wet for stability. Can be purified by washing with a phosphate buffer if needed.[8]
Dichloromethane (DCM)AnhydrousStandard SupplierReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard SupplierFor workup; neutralizes acidic byproduct.
Saturated Sodium Sulfite (Na₂SO₃)ACS GradeStandard SupplierFor workup; quenches excess peroxide.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard SupplierDrying agent.
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeStandard SupplierEluents for chromatography.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel with UV254 indicator)

  • Standard laboratory glassware

Safety Precautions
  • m-CPBA is a strong oxidizing agent and can be shock-sensitive when dry. Handle with care, avoid grinding, and always use non-metal spatulas.

  • The reaction can be exothermic. Maintain cooling with an ice bath during the addition of m-CPBA to prevent thermal runaway.

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 29.7 mmol).

    • Dissolve the starting material in 100 mL of dichloromethane (DCM).

    • Cool the flask in an ice-water bath with stirring for 15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Oxidant:

    • Weigh m-CPBA (77% purity, e.g., 8.8 g, ~39.2 mmol, 1.3 equivalents).

    • Add the m-CPBA to the cooled reaction mixture portion-wise over 20-30 minutes. The key is to maintain the internal temperature below 10 °C.

    • Rationale: Slow, portion-wise addition is critical to control the exothermic nature of the oxidation and prevent the formation of side products.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

    • Stir for 12-24 hours.[9]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of 50:50 ethyl acetate/hexanes. The product N-oxide is significantly more polar than the starting pyridine and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible by UV light.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture again in an ice bath.

    • Slowly add 50 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any unreacted m-CPBA. Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel. Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Shake well, venting frequently.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).

    • Combine all organic layers. Wash with brine (50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

    • Rationale: The basic NaHCO₃ wash is essential to remove the acidic m-chlorobenzoic acid byproduct, which simplifies purification.[9]

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as a solid.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 70%).

    • Combine the fractions containing the pure product (identified by TLC) and concentrate via rotary evaporation to yield this compound N-oxide as a light yellow solid.

    • Confirm the product identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS).

Data Summary & Expected Results

ParameterValue / DescriptionRationale / Notes
Stoichiometry 1.3 equivalents of m-CPBAA slight excess of the oxidant ensures complete conversion of the starting material.
Temperature 0-5 °C (addition), 20-25 °C (reaction)Initial cooling controls exothermicity; room temperature provides sufficient energy for the reaction to proceed to completion.
Reaction Time 12-24 hoursTypically sufficient for full conversion. Monitor by TLC for confirmation.[9]
Expected Yield 85-95%This reaction is generally high-yielding with proper purification.
Appearance Light yellow solidThe purified product should be a crystalline solid.[10]
¹H NMR (CDCl₃) Expect downfield shifts of aromatic protons compared to the starting material due to the electronic effect of the N-O bond.
IR (KBr, cm⁻¹) Characteristic N-O stretching vibration typically appears around 1250-1300 cm⁻¹.

Overall Experimental Workflow

The entire process from setup to final product can be visualized as a linear workflow.

Synthesis_Workflow Start Start Setup 1. Reaction Setup (Dissolve Substrate in DCM, Cool to 0°C) Start->Setup Addition 2. Reagent Addition (Add m-CPBA portion-wise) Setup->Addition Reaction 3. Reaction (Stir at RT for 12-24h) Addition->Reaction Monitor 4. Monitoring (Check by TLC) Reaction->Monitor Monitor->Reaction If incomplete Workup 5. Aqueous Workup (Quench, Neutralize, Extract) Monitor->Workup If complete Purify 6. Purification (Dry, Concentrate, Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, IR, HRMS) Purify->Characterize End Pure Product Characterize->End

Caption: Workflow for the synthesis of this compound N-oxide.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient m-CPBA (due to low purity); Insufficient reaction time.Add an additional portion of m-CPBA (0.2 eq) and continue stirring. Ensure m-CPBA is of good quality.
Low Yield Product loss during aqueous workup (if product has some water solubility); Inefficient extraction.Perform an additional extraction of the aqueous layer with DCM. Ensure pH of the aqueous layer is basic (>8) to keep the acidic byproduct deprotonated and in the aqueous phase.
Difficult Purification Incomplete removal of m-chlorobenzoic acid byproduct.Ensure the wash with saturated NaHCO₃ is thorough. If the byproduct co-elutes, it can sometimes be removed by recrystallization.

Conclusion

The N-oxidation of this compound is a straightforward yet powerful transformation that yields a versatile synthetic intermediate. The protocol described herein, utilizing m-CPBA, is robust, high-yielding, and scalable. By carefully controlling the reaction temperature and performing a meticulous workup, researchers can reliably access high-purity this compound N-oxide, paving the way for further functionalization and the construction of complex molecular architectures.

References

  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

  • Winter, A., et al. (2014). Redetermination of 2-methyl-4-nitropyridine N-oxide. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2022). Stereoretentive oxidation reactions. mcpba: 3‐Chloroperbenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]

  • Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
  • JOVE. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. National Institutes of Health. Retrieved from [Link]

  • ACS Publications. (2024). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Retrieved from [Link]

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  • ResearchGate. (n.d.). Purified mCPBA, a Useful Reagent for the Oxidation of Aldehydes. Retrieved from [Link]

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  • Master Organic Chemistry. (n.d.). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

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Application Notes & Protocols: Mastering Nucleophilic Aromatic Substitution (SNAr) with 2-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of nucleophilic aromatic substitution (SNAr) reactions utilizing 2-methoxy-4-nitropyridine. As a senior application scientist, this document moves beyond simple procedural lists to provide a foundational understanding of the reaction's mechanistic underpinnings, the rationale behind protocol design, and field-tested insights for optimization and troubleshooting.

Introduction: The Strategic Value of this compound in Synthesis

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs. Its unique electronic properties and capacity for functionalization make it a "privileged structure" in drug design.[1] Within this class, nitropyridines are exceptionally valuable synthetic intermediates.[1] The powerful electron-withdrawing nature of the nitro group dramatically alters the pyridine ring's reactivity, transforming it from a generally nucleophilic entity into a potent electrophile susceptible to nucleophilic attack.

This compound is a prime example of such an activated system. It serves as a versatile building block for introducing the 4-nitropyridinyl moiety into complex molecules, a common step in the synthesis of bioactive compounds for oncology, inflammation, and infectious diseases.[2] The key to its utility lies in the facile displacement of the 2-methoxy group via a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful C-N, C-O, and C-S bond-forming strategy.

Core Mechanistic Principles: Why the Reaction Works

Understanding the SNAr mechanism is critical for protocol design and optimization. It is a two-step addition-elimination process, fundamentally different from SN1 or SN2 reactions that occur at sp³ hybridized centers.[3]

Pillar 1: Ring Activation and Regioselectivity The pyridine nitrogen atom is inherently electron-withdrawing, rendering the α (C2, C6) and γ (C4) positions electron-deficient. This effect is massively amplified by the presence of a strong electron-withdrawing nitro group at the C4 position.[4][5] This activation makes the pyridine ring highly electrophilic and primed for nucleophilic attack.

Attack is regioselectively favored at the C2 and C6 positions.[6][7] When a nucleophile attacks the C2 carbon (bearing the methoxy leaving group), the resulting anionic intermediate, known as a Meisenheimer complex, is exceptionally stable.[3][5] The negative charge is effectively delocalized across the aromatic system and, crucially, onto the electronegative oxygen atoms of the para-nitro group and the ring nitrogen atom.[6][7] This high degree of stabilization lowers the activation energy for the initial, typically rate-determining, nucleophilic attack.[5]

Pillar 2: The Role of the Methoxy Leaving Group The reaction culminates in the second step: the expulsion of the leaving group to restore aromaticity.[5] In this substrate, the methoxide anion (CH₃O⁻) serves as the leaving group. While halides like fluoride and chloride are classic leaving groups in SNAr chemistry, alkoxides are also effective, particularly on highly activated rings.[8] The powerful electronic "pull" from the 4-nitro group sufficiently facilitates the departure of the methoxide ion.

Mechanistic Pathway Visualization

The following diagram illustrates the stepwise SNAr mechanism for the reaction of this compound with a generic amine nucleophile (R-NH₂).

Caption: General SNAr mechanism on this compound.

Field-Validated Experimental Protocol: Synthesis of 2-(Cyclohexylamino)-4-nitropyridine

This protocol provides a robust, self-validating method for the SNAr reaction between this compound and cyclohexylamine. The principles are broadly applicable to other primary and secondary amine nucleophiles.

Materials and Reagents
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Cyclohexylamine (1.2 - 1.5 eq)

  • Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Base (Optional): Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Work-up: Deionized Water, Saturated Sodium Chloride solution (Brine), Ethyl Acetate (EtOAc)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Purification: Silica Gel (for column chromatography), Hexanes, Ethyl Acetate

Equipment
  • Round-bottom flask with magnetic stir bar

  • Condenser

  • Heating mantle with temperature controller

  • Thin Layer Chromatography (TLC) plates (silica gel with UV indicator)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq). Dissolve the substrate in a suitable solvent (e.g., Ethanol, 5-10 mL per mmol of substrate).

    • Causality Note: Ethanol is a good choice as it readily dissolves the reactants and the methoxide byproduct. For less reactive nucleophiles, a polar aprotic solvent like DMF can accelerate the reaction.[9]

  • Addition of Nucleophile: Add cyclohexylamine (1.2 eq) to the stirring solution at room temperature.

    • Expert Insight: A slight excess of the nucleophile ensures the reaction goes to completion. If the amine byproduct (protonated cyclohexylamine) is expected to precipitate or inhibit the reaction, a non-nucleophilic base like triethylamine can be added to act as a proton scavenger.[5][9]

  • Reaction Execution & Monitoring: Heat the reaction mixture to reflux (for ethanol, ~78 °C). Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is generally complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent using a rotary evaporator.

  • Extraction: Partition the resulting residue between ethyl acetate and water. Transfer to a separatory funnel, shake vigorously, and allow the layers to separate.

  • Washing: Collect the organic layer. Wash the organic layer sequentially with water and then with brine. This removes any remaining inorganic salts and water-soluble impurities.

    • Trustworthiness Check: The washing steps are crucial for ensuring the purity of the crude product before final purification.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 2-(cyclohexylamino)-4-nitropyridine.

Safety Precautions
  • Nitropyridine compounds should be handled with care as they can be toxic and potentially mutagenic.

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Amines like cyclohexylamine are corrosive and have strong odors. Handle with care.

Optimization and Data Summary

The success of an SNAr reaction depends on the interplay of the nucleophile, solvent, base, and temperature. The following table, adapted from data on analogous 2-substituted-4-nitropyridines, provides excellent starting points for optimization.[9]

Nucleophile TypeRepresentative NucleophileTypical SolventBaseTemperature (°C)Expected Yield
Primary/Secondary Amines Aniline, CyclohexylamineDMF, EthanolK₂CO₃, Et₃N25 - 100High
Thiols Thiophenol, Aliphatic ThiolsDMF, DMSO, THFK₂CO₃, NaH25 - 80High
Alkoxides/Phenols Sodium Methoxide, PhenolCorresponding Alcohol, DMFNaH, K₂CO₃25 - 120Moderate to High
  • Nucleophile Choice: The nucleophilicity of the attacking species is paramount. Thiols are generally excellent nucleophiles for SNAr.[10] For amines, reactivity generally follows basicity, with aliphatic amines being more reactive than aromatic amines.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) are superior for accelerating SNAr reactions as they effectively solvate cations but poorly solvate the anionic nucleophile, increasing its effective reactivity.[11]

  • Troubleshooting: If a reaction is sluggish, consider switching to a more polar aprotic solvent like DMF or DMSO, increasing the temperature, or using a stronger, non-nucleophilic base (e.g., Cs₂CO₃) if applicable.

General Experimental Workflow

The following diagram outlines the logical flow of a typical synthesis and purification campaign involving an SNAr reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve Substrate (this compound) in Solvent B 2. Add Nucleophile & Optional Base A->B C 3. Heat to Desired Temperature B->C D 4. Monitor by TLC / LC-MS C->D E 5. Aqueous Work-up & Extraction D->E F 6. Dry & Concentrate Organic Layer E->F G 7. Purify by Column Chromatography or Recrystallization F->G H 8. Characterize Product (NMR, MS, etc.) G->H

Caption: General experimental workflow for SNAr synthesis.

Conclusion

The nucleophilic aromatic substitution reaction of this compound is a highly reliable and versatile method for synthesizing 2-substituted-4-nitropyridine derivatives. The strong activation provided by the 4-nitro group ensures facile reaction with a wide range of nucleophiles under predictable and often mild conditions. A thorough understanding of the underlying mechanistic principles empowers researchers to rationally design protocols, troubleshoot effectively, and efficiently generate novel molecules of significant interest in drug discovery and materials science.

References

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  • BenchChem. (n.d.). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
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  • Grybon, O. V., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7793. [Link]

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Application Note & Protocol Guide: Strategic Reduction of the Nitro Group in 2-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the chemical reduction of 2-Methoxy-4-nitropyridine to its corresponding amine, 2-Methoxy-4-aminopyridine. The successful execution of this transformation is critical, as the resulting aminopyridine is a highly valuable building block in medicinal chemistry and materials science, notably serving as an intermediate in the synthesis of bioactive molecules and kinase inhibitors.[1] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale and comparative advantages of several field-proven protocols. We will explore methodologies ranging from classic catalytic hydrogenation to milder, chemoselective options, enabling researchers to select the optimal strategy based on available equipment, substrate complexity, and scale.

Introduction: The Synthetic Importance of 2-Methoxy-4-aminopyridine

The pyridine scaffold is a cornerstone of modern drug discovery. The targeted synthesis of substituted pyridines allows for the fine-tuning of molecular properties essential for pharmacological activity. 2-Methoxy-4-aminopyridine (CAS No. 10201-73-7) is a key synthetic intermediate whose structural features—a nucleophilic amino group and an electron-donating methoxy group—make it a versatile precursor for constructing more complex molecular architectures.[2]

The most common and direct route to this valuable amine is through the reduction of the nitro group of this compound. The choice of reduction protocol is a critical decision that can impact yield, purity, and the integrity of other functional groups within the molecule. This guide details four robust methods for this conversion, providing detailed protocols and a comparative analysis to inform experimental design.

Comparative Overview of Reduction Protocols

The selection of a reduction method is dictated by factors such as the presence of other reducible functional groups (chemoselectivity), reaction conditions (temperature, pressure), cost of reagents, and scalability.

ProtocolKey ReagentsTypical ConditionsKey AdvantagesPrimary Considerations
1. Catalytic Hydrogenation H₂, Palladium on Carbon (Pd/C)Room Temp - 50°C, 1-50 atm H₂High efficiency, clean workup, high yield.Requires specialized pressure equipment; may reduce other functional groups (e.g., alkenes, alkynes, some halides).[3]
2. Metal-Acid Reduction Iron (Fe) powder, Acetic Acid (AcOH)RefluxInexpensive, highly scalable, excellent functional group tolerance.[3][4]Requires acidic conditions; workup involves filtering metal salts.
3. Catalytic Transfer Hydrogenation Ammonium formate, Pd/CRefluxAvoids the use of high-pressure hydrogen gas; generally good chemoselectivity.[5]Can be slower than direct hydrogenation; reagent cost may be higher.
4. Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)Room Temp - 80°CVery mild conditions, excellent chemoselectivity for nitro groups over other functions like esters or ketones.[6]Typically performed in aqueous or mixed-aqueous systems, requiring extraction.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Causality and Rationale: This method is often the first choice for its high efficiency and clean reaction profile.[3] The palladium surface catalyzes the addition of molecular hydrogen across the N-O bonds of the nitro group, ultimately liberating water as the only byproduct. This protocol is ideal for clean substrates where over-reduction of other functional groups is not a concern.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge reactor with This compound and solvent (MeOH/EtOH) B Carefully add 10% Pd/C catalyst A->B C Seal reactor, purge with N₂ then H₂ B->C D Pressurize with H₂ (e.g., 50 psi) and stir C->D E Monitor H₂ uptake or use TLC/LC-MS D->E F Depressurize and purge with N₂ E->F G Filter through Celite® to remove Pd/C F->G H Concentrate filtrate under reduced pressure G->H I Recrystallize or purify via column chromatography H->I

Caption: Workflow for Catalytic Hydrogenation.

Step-by-Step Methodology:

  • Reactor Setup: To a hydrogenation vessel, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to dissolve the starting material (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd). Safety Note: Pd/C can be pyrophoric and should be handled with care, especially when dry. It is often handled wet.

  • Hydrogenation: Seal the vessel. Purge the headspace with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi or 3-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-4-aminopyridine, which can be further purified by recrystallization or column chromatography.

Protocol 2: Reduction with Iron Powder in Acetic Acid

Causality and Rationale: This is a classic, robust, and cost-effective method for nitro group reduction, particularly well-suited for larger-scale synthesis.[4] Iron metal acts as the electron donor in an acidic medium, with the reaction being a heterogeneous process. Its key advantage is its excellent chemoselectivity; it will typically not reduce other sensitive functionalities.[3][7]

Chemical Transformation Diagram:

G Start This compound Product 2-Methoxy-4-aminopyridine Start->Product 6e⁻, 6H⁺ Reagents Fe, AcOH Δ (Heat)

Caption: Reduction of this compound using Fe/AcOH.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and glacial acetic acid (10-15 mL per gram of substrate).

  • Reagent Addition: To the stirred solution, add iron powder (typically 3-5 eq) portion-wise. The addition may be exothermic.

  • Heating: Heat the reaction mixture to reflux (around 100-110°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Allow the mixture to cool to room temperature. Dilute with water and carefully basify with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of ~8-9 to precipitate iron salts.

  • Filtration: Filter the entire mixture through a pad of Celite®, washing thoroughly with an organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the product.

Protocol 3: Catalytic Transfer Hydrogenation

Causality and Rationale: This method provides the benefits of catalytic reduction without the need for specialized high-pressure hydrogenation equipment.[5] A hydrogen donor, such as ammonium formate or hydrazine, decomposes in situ on the catalyst surface to provide the hydrogen equivalents needed for the reduction. This makes the procedure more accessible for standard laboratory setups.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Add 10% Pd/C catalyst (5-10 mol% Pd).

  • Hydrogen Donor Addition: Add ammonium formate (HCOONH₄, 3-5 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring: The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS.

  • Workup and Isolation: The workup is identical to Protocol 1. After cooling, filter the mixture through Celite® to remove the catalyst, and concentrate the filtrate to obtain the crude product. The ammonium formate byproducts are typically removed during the aqueous workup or purification steps.

Protocol 4: Reduction with Sodium Dithionite (Na₂S₂O₄)

Causality and Rationale: Sodium dithionite is a mild and highly chemoselective reducing agent.[6] In an aqueous solution, it forms the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species that acts via a single-electron transfer mechanism.[6] This method is particularly valuable for substrates containing other reducible groups like ketones, esters, or halides that would not survive catalytic hydrogenation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of an organic co-solvent (like THF or methanol) and water in a round-bottom flask.

  • Reagent Addition: Add sodium dithionite (Na₂S₂O₄, typically 2-4 eq) to the solution. An inorganic base like sodium bicarbonate (NaHCO₃) is often added to maintain a basic pH.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, dilute the reaction mixture with water.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the desired amine.[6]

Safety and Handling

  • General Precautions: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Catalytic Hydrogenation: Exercise extreme caution when working with hydrogen gas due to its high flammability. Ensure all equipment is properly grounded and free of leaks. Palladium on carbon can be pyrophoric and should be handled in an inert atmosphere or as a wet paste.

  • Iron/Acid Reduction: The reaction is exothermic and involves hot, corrosive acid. The neutralization step can generate significant CO₂ gas if using bicarbonate; perform additions slowly.

  • Sodium Dithionite: Sodium dithionite is a stable solid but can decompose upon contact with acid or water, releasing toxic SO₂ gas. Ensure the workup is performed with adequate ventilation.

References

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The Emergence of 2-Methoxy-4-nitropyridine Derivatives in Drug Discovery Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Methoxy-4-nitropyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents. Its derivatives are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this broad class, this compound derivatives are emerging as a particularly intriguing group for drug discovery screening. The electronic properties of this scaffold, characterized by the electron-donating methoxy group and the electron-withdrawing nitro group, create a unique chemical entity with versatile reactivity, making it an excellent starting point for the synthesis of diverse compound libraries.[2]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the application of this compound derivatives in drug discovery screening. We will delve into their synthesis, detail robust screening protocols for identifying promising lead compounds, and explore their potential mechanisms of action, with a focus on their emerging role as kinase inhibitors in oncology.

Synthesis of this compound Derivatives: A Foundation for Library Generation

The generation of a diverse chemical library is the cornerstone of any successful high-throughput screening (HTS) campaign. The this compound core offers several avenues for synthetic elaboration, allowing for the creation of a wide array of analogues. A common and efficient method involves the nitration of 2-methoxypyridine. The methoxy group at the 2-position directs the nitration to the 5-position, yielding 2-methoxy-5-nitropyridine.[2] For the 4-nitro isomer, multi-step synthetic routes starting from 2-hydroxypyridine are often employed.[3]

Once the core scaffold is obtained, the nitro group can be reduced to an amine, which then serves as a handle for a multitude of chemical transformations, such as amide bond formation, sulfonylation, and reductive amination. Furthermore, the pyridine ring itself can be functionalized, offering additional points of diversity. This synthetic tractability allows for the systematic exploration of the chemical space around the this compound core, a key strategy in structure-activity relationship (SAR) studies.

A generalized synthetic scheme for the diversification of the this compound scaffold is presented below.

Synthetic_Workflow 2-Hydroxypyridine 2-Hydroxypyridine 2-Hydroxy-4-nitropyridine 2-Hydroxy-4-nitropyridine 2-Hydroxypyridine->2-Hydroxy-4-nitropyridine Nitration This compound This compound 2-Hydroxy-4-nitropyridine->this compound Methylation 2-Methoxy-4-aminopyridine 2-Methoxy-4-aminopyridine This compound->2-Methoxy-4-aminopyridine Reduction Diverse Amides Diverse Amides 2-Methoxy-4-aminopyridine->Diverse Amides Acylation Diverse Sulfonamides Diverse Sulfonamides 2-Methoxy-4-aminopyridine->Diverse Sulfonamides Sulfonylation Diverse Amines Diverse Amines 2-Methoxy-4-aminopyridine->Diverse Amines Reductive Amination

Caption: Generalized synthetic workflow for the generation of a diverse library of this compound derivatives.

High-Throughput Screening (HTS) for Anticancer Activity

The initial step in evaluating a new compound library is often a primary screen to identify "hits" with a desired biological activity. For this compound derivatives, a common starting point is to assess their cytotoxic effects against a panel of cancer cell lines.

Protocol 1: In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[4]

Materials:

  • This compound derivative library (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], A549 [lung])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. It is advisable to perform an initial screen at a single high concentration (e.g., 10 µM or 50 µM).

    • Remove the overnight medium from the cell plates and add 100 µL of the medium containing the test compounds. Include vehicle controls (DMSO, final concentration typically ≤0.5%) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly on a plate shaker for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • For compounds showing significant activity, a dose-response curve should be generated to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mechanism of Action Studies: Unraveling the Molecular Targets

Once active compounds are identified, the next critical step is to elucidate their mechanism of action. Given that many pyridine derivatives have been shown to target protein kinases, a logical follow-up is to investigate the effect of the "hit" compounds on key signaling pathways involved in cancer cell proliferation and survival.[1][6]

Focus on Kinase Inhibition: Targeting EGFR and VEGFR-2

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two well-established tyrosine kinase targets in cancer therapy.[1] Their signaling pathways are crucial for tumor growth, angiogenesis, and metastasis. Several studies have reported that pyridine-based compounds can effectively inhibit these kinases.[6][7]

Caption: A simplified diagram illustrating the potential inhibition of EGFR and VEGFR-2 signaling pathways by this compound derivatives.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Inhibition of key signaling pathways often leads to cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a powerful technique to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]

Materials:

  • Active this compound derivatives

  • Human cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the test compounds at their IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence intensity).

Data Interpretation: An accumulation of cells in the G0/G1 or G2/M phase compared to the control suggests that the compound induces cell cycle arrest at that particular checkpoint. This provides valuable insight into the compound's mechanism of action.

Structure-Activity Relationship (SAR) and Data Presentation

A systematic SAR study is crucial for optimizing lead compounds. By synthesizing and testing a series of analogues, researchers can identify the key structural features required for biological activity.

Compound ID R1 Group R2 Group MCF-7 IC50 (µM) HepG2 IC50 (µM) A549 IC50 (µM)
Lead-1 H4-methoxyphenyl4.756.208.50
Analogue-1a Cl4-methoxyphenyl2.103.505.10
Analogue-1b H3,4-dimethoxyphenyl1.502.804.20
Analogue-1c H4-hydroxyphenyl9.8012.3015.60
Analogue-1d H4-chlorophenyl3.205.106.80
Doxorubicin --0.801.201.50
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how SAR data for this compound derivatives could be organized. Actual values would be determined experimentally.

The hypothetical data above suggests that the addition of a chloro group at the R1 position (Analogue-1a) or an additional methoxy group on the R2 phenyl ring (Analogue-1b) enhances cytotoxic activity. Conversely, replacing the methoxy group with a hydroxyl group (Analogue-1c) reduces potency. This type of analysis guides the rational design of more potent and selective inhibitors.

Conclusion and Future Directions

This compound derivatives represent a promising and synthetically accessible scaffold for the discovery of novel therapeutic agents, particularly in the realm of oncology. The protocols outlined in this guide provide a robust framework for the initial screening and mechanistic evaluation of these compounds. Future work should focus on expanding the diversity of the chemical libraries, exploring a wider range of cancer cell lines, and conducting in-depth biochemical assays to confirm direct inhibition of putative kinase targets. Furthermore, promising lead compounds should be advanced into in vivo models to assess their efficacy and pharmacokinetic properties, paving the way for the development of the next generation of targeted cancer therapies.

References

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Auctores. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • ResearchGate. (2022). Assessment of Cell Cycle Inhibitors by Flow Cytometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • MDPI. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6296. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • ResearchGate. (2026). Development of novel pyridine containing acylhydrazones as anticancer agents that target VEGFR-2 in human breast cancer cells. Retrieved from [Link]

  • PubMed. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. [Link]

  • PubMed. (2013). Design, Synthesis, and Evaluation of Novel VEGFR2 Kinase Inhibitors: Discovery of[4][9]triazolo[1,5-a]pyridine Derivatives With Slow Dissociation Kinetics. Bioorganic & Medicinal Chemistry Letters, 23(15), 4473-4477. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship map of target compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxic activity (IC 50 µM) of the compounds 4-16 over HL-60, MCF-7 and HCT-116 cancer cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-Alkoxycarbonyl-3-Anilino Benzo[b]thiophenes and Thieno[2,3-b]Pyridines as New Potent Anticancer Agents. Retrieved from [Link]

  • PubMed. (n.d.). Cytotoxicities and structure-activity relationships of natural and unnatural lamellarins toward cancer cell lines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Retrieved from [Link]

  • MDPI. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 29(13), 3043. [Link]

  • PubMed. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939. [Link]

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Catalytic Applications of Metal Complexes with 2-Methoxy-4-nitropyridine Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The catalytic applications of metal complexes specifically incorporating the 2-Methoxy-4-nitropyridine ligand are an emerging area of research with limited specific data in peer-reviewed literature. The following application notes and protocols are presented as a prospective guide for researchers, scientists, and drug development professionals. The information herein is built upon established principles of coordination chemistry and catalysis, drawing analogies from well-documented metal complexes with electronically similar substituted pyridine ligands. These protocols are intended to serve as a robust starting point for the exploration of this promising class of catalysts.

Introduction: The Untapped Potential of this compound in Catalysis

Substituted pyridine ligands are cornerstones in the architecture of homogeneous catalysts, offering a blend of stability and tunable reactivity to the coordinated metal center. The electronic properties of these ligands, dictated by the nature and position of substituents on the pyridine ring, can profoundly influence the catalytic efficacy of the metal complex.[1] The this compound ligand presents a unique electronic profile. The potent electron-withdrawing nitro group at the 4-position is expected to decrease the electron density on the pyridine nitrogen, thereby modulating the metal center's electronic properties. Conversely, the electron-donating methoxy group at the 2-position can influence the steric environment and potentially participate in secondary interactions. This electronic push-pull characteristic makes this compound an intriguing ligand for fine-tuning the catalytic activity of transition metal complexes in a variety of organic transformations.

Metal complexes featuring pyridine-based ligands are known to be effective in a range of catalytic reactions, including but not limited to, carbon-carbon bond-forming cross-coupling reactions, hydrogenations, and polymerizations. The functionalization of the pyridine ring with electron-withdrawing or -donating groups can alter the coordination properties and, consequently, the catalytic performance of the metal center.[1][2] This guide will focus on the prospective application of palladium complexes of this compound in Suzuki-Miyaura and Heck cross-coupling reactions, two pivotal transformations in modern synthetic chemistry.

Mechanistic Considerations: The Role of the Ligand

In palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in stabilizing the active catalytic species and influencing the rates of key elementary steps such as oxidative addition and reductive elimination. The electron-deficient nature of the this compound ligand is hypothesized to enhance the electrophilicity of the palladium center, which could facilitate the oxidative addition step of the catalytic cycle.[3] Furthermore, the steric bulk of the methoxy group at the 2-position may promote the reductive elimination step, leading to faster catalyst turnover.

A general representation of a catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is depicted below. The precise influence of the this compound ligand on each step is a subject for experimental validation.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Proposed Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Experimental Protocols

Protocol 1: Synthesis of a Palladium(II) Complex with this compound

This protocol describes a general method for the synthesis of a dichlorobis(this compound)palladium(II) complex, a potential precatalyst.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).

  • Add a solution of this compound (2.2 mmol) in anhydrous acetonitrile (10 mL) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 24 hours. The color of the suspension is expected to change, indicating complex formation.

  • Cool the reaction mixture to room temperature.

  • Reduce the solvent volume to approximately 5 mL under reduced pressure.

  • Add anhydrous diethyl ether (30 mL) to precipitate the product.

  • Collect the solid by filtration, wash with a small amount of anhydrous diethyl ether, and dry under vacuum.

  • Characterize the resulting complex using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.

Caption: Workflow for the Synthesis of the Palladium(II) Complex.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using the synthesized palladium complex as a precatalyst.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • [PdCl₂(this compound)₂] (precatalyst)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (solvent system)

  • Standard reaction glassware and work-up equipment

Procedure:

  • To an oven-dried reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium precatalyst (0.01 mmol, 1 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 100°C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Prospective Catalytic Performance

The following table summarizes hypothetical data for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, illustrating the potential efficacy of the [PdCl₂(this compound)₂] precatalyst.

EntryAryl HalideProductYield (%)
14-Bromotoluene4-Methylbiphenyl92
24-Chloroanisole4-Methoxybiphenyl85
31-Bromo-4-nitrobenzene4-Nitrobiphenyl95
42-Bromopyridine2-Phenylpyridine88

Table 1: Prospective yields for the Suzuki-Miyaura cross-coupling reaction. Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), precatalyst (1 mol%), dioxane/H₂O (4:1), 100°C, 12 h.

Protocol 3: Application in Heck Cross-Coupling

This protocol provides a general procedure for the Heck cross-coupling of an aryl halide with an alkene.

Materials:

  • Aryl iodide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • [PdCl₂(this compound)₂] (precatalyst)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard reaction glassware and work-up equipment

Procedure:

  • In a Schlenk tube, combine the aryl iodide (1.0 mmol), the palladium precatalyst (0.02 mmol, 2 mol%), and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (1.5 mmol) via syringe.

  • Heat the reaction mixture to 120°C and stir for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Conclusion and Future Outlook

The this compound ligand offers a unique electronic framework that holds considerable promise for the development of novel, highly active metal catalysts. The protocols and prospective data presented in this guide are intended to catalyze further research into this area. Experimental validation of these hypotheses will be crucial in establishing the true potential of these complexes. Future work should focus on a systematic study of various metal centers (e.g., nickel, copper, rhodium), a broader scope of catalytic transformations, and in-depth mechanistic investigations to fully elucidate the structure-activity relationships of metal complexes bearing the this compound ligand.

References

  • Prat, I., et al. (2013). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 52(15), 8757-8766.
  • Puszko, A., et al. (2005). Synthesis, structural, physico-chemical and biological properties of new palladium(II) complexes with 2,6-dimethyl-4-nitropyridine. Journal of Inorganic Biochemistry, 99(11), 2277-2285.
  • Company, A., et al. (2011). Assessing the Impact of Electronic and Steric Tuning of the Ligand in the Spin State and Catalytic Oxidation Ability of the FeII(Pytacn) Family of Complexes. Inorganic Chemistry, 50(19), 9540-9552.
  • Chwastek, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13477-13491.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Application Notes: The Strategic Use of 2-Methoxy-4-nitropyridine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged scaffold," a core structural motif frequently found in potent and selective kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, coupled with the synthetic versatility to introduce diverse substituents at various positions, makes it an invaluable building block in drug discovery. 2-Methoxy-4-nitropyridine, in particular, is a highly strategic starting material for the synthesis of kinase inhibitors, offering a predictable and powerful platform for molecular elaboration.

This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the utilization of this compound. We will explore the underlying chemical principles, provide detailed, field-proven protocols for its conversion into key intermediates, and present data on the biological activity of representative kinase inhibitors derived from this scaffold.

The Chemical Rationale: Why this compound?

The utility of this compound is rooted in its specific arrangement of functional groups, which dictates its reactivity and synthetic potential:

  • Activated Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen and the strongly electron-withdrawing nitro group at the 4-position work in concert to render the C2 and C6 positions highly electrophilic. This electronic deficiency makes the pyridine ring susceptible to attack by nucleophiles. The methoxy group at the C2 position is an excellent leaving group in the context of SNAr, allowing for the facile introduction of various amine-containing fragments that are crucial for kinase hinge binding.

  • A Masked Amino Group: The nitro group serves as a robust and versatile precursor to a primary amine. This transformation is typically achieved in high yield via catalytic hydrogenation, a clean and reliable reaction. The resulting amino group can then be further functionalized, for instance, through acylation or coupling reactions, to build out the final inhibitor structure.

  • Structural Analogy to Kinase Inhibitor Cores: The 2-aminopyridine and 2-pyridone moieties, which are readily accessible from this compound, are found in numerous clinically approved and investigational kinase inhibitors. These include inhibitors of key oncogenic kinases such as c-Met, Src, and EGFR.[1][2][3]

Core Synthetic Workflow: From Starting Material to Kinase Inhibitor Scaffold

The synthesis of a 2-aminopyridine-based kinase inhibitor scaffold from this compound generally follows a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the 2-methoxy group with a desired amine nucleophile.

  • Nitro Group Reduction: Conversion of the 4-nitro group to a 4-amino group.

This workflow provides a modular approach, allowing for the introduction of diversity elements through the choice of the amine nucleophile in the first step and further elaboration of the resulting diamino-substituted pyridine.

G cluster_0 PART 1: Core Scaffold Synthesis cluster_1 PART 2: Final Inhibitor Elaboration A This compound (Starting Material) B S(N)Ar Reaction + R-NH2 (Amine Nucleophile) A->B Step 1 C 2-(Alkyl/Arylamino)-4-nitropyridine (Intermediate) B->C D Nitro Group Reduction (e.g., H2, Pd/C) C->D Step 2 E Pyridine-2,4-diamine Derivative (Key Scaffold) D->E F Further Functionalization (e.g., Acylation, Coupling) E->F Step 3 G Final Kinase Inhibitor F->G

Caption: General synthetic workflow from this compound to a final kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-4-nitropyridin-2-amine via SNAr

This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between this compound and a representative aniline derivative.

Objective: To synthesize a 2-(arylamino)-4-nitropyridine intermediate.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (mmol)
This compound16814-71-6154.121.0 g6.49
3-Fluoroaniline372-19-0111.110.80 g7.14
p-Toluenesulfonic acid monohydrate6192-52-5190.221.23 g6.49
2-Pentanol6032-29-788.1520 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.49 mmol), 3-fluoroaniline (0.80 g, 7.14 mmol, 1.1 eq), and 2-pentanol (20 mL).

  • Add p-toluenesulfonic acid monohydrate (1.23 g, 6.49 mmol, 1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 118 °C) and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Once the reaction is complete, cool the mixture to room temperature. A precipitate will form.

  • Filter the solid precipitate and wash with a small amount of cold ethanol or diethyl ether.

  • Dry the collected solid under vacuum to yield the desired N-(3-fluorophenyl)-4-nitropyridin-2-amine.

Causality and Experimental Insights:

  • Solvent Choice: 2-Pentanol is a suitable high-boiling solvent that facilitates the reaction at an elevated temperature, which is often necessary for SNAr reactions with less activated substrates.

  • Acid Catalysis: p-Toluenesulfonic acid protonates the pyridine nitrogen, further increasing the electrophilicity of the ring and accelerating the rate of nucleophilic attack.

  • Workup: The product often precipitates upon cooling, providing a simple and efficient initial purification. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction

This protocol outlines the reduction of the nitro-substituted intermediate to the corresponding 4-aminopyridine derivative.

Objective: To synthesize a pyridine-2,4-diamine scaffold.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (mmol)
N-(3-fluorophenyl)-4-nitropyridin-2-amine-(Calculated)1.0 g(Calculated)
Palladium on Carbon (10 wt. %)7440-05-3-100 mg-
Ethanol64-17-546.0725 mL-
Hydrogen Gas (H₂)1333-74-02.02Balloon or Parr shaker-

Procedure:

  • To a hydrogenation flask, add N-(3-fluorophenyl)-4-nitropyridin-2-amine (1.0 g) and ethanol (25 mL).

  • Carefully add 10% palladium on carbon (100 mg, 10 wt. %).

  • Seal the flask, evacuate, and backfill with hydrogen gas (this process should be repeated three times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale, or a Parr hydrogenator for larger scale at elevated pressure, e.g., 50 psi) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the amine.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude N²-(3-fluorophenyl)pyridine-2,4-diamine, which can often be used in the next step without further purification.

Causality and Experimental Insights:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups.[4]

  • Safety: Palladium on carbon can be pyrophoric, especially after use. The filter cake should not be allowed to dry completely and should be quenched carefully with water.

  • Purity: This reduction is typically very clean, yielding the desired amine in high purity.

Application in Kinase Inhibitor Scaffolds: The c-Met Example

The resulting pyridine-2,4-diamine scaffold is a cornerstone for building potent kinase inhibitors. For example, in the context of c-Met inhibitors, the 2-amino group (derived from the initial amine nucleophile) often serves to anchor the molecule in the hinge region of the kinase, while the 4-amino group provides a vector for introducing further complexity and targeting other regions of the ATP-binding pocket.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold hinge_residue Met1160 (Backbone NH) inhibitor 2-Aminopyridine Core N-H N inhibitor:f1->hinge_residue H-Bond inhibitor:f2->hinge_residue H-Bond

Caption: Hydrogen bonding of the 2-aminopyridine scaffold with the c-Met kinase hinge region.

Data Presentation: Biological Activity

The 2-aminopyridine and related 2-pyridone scaffolds, accessible from this compound, have yielded highly potent kinase inhibitors. The following table summarizes the inhibitory activity of representative compounds against key kinases.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
2-Aminopyridine-3-carboxamidec-Met22[1]
Anilinopyrimidinec-Met3.8[3]
AnilinopyrimidineVEGFR-24.3[3]
Pyridin-2(1H)-one Derivativec-Src12,500[2][5]
3-Carboxypiperidin-2-onec-Met8.6[6]

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Conclusion and Future Outlook

This compound is a commercially available and highly valuable starting material for the synthesis of kinase inhibitors. Its predictable reactivity in nucleophilic aromatic substitution, combined with the utility of the nitro group as a masked amine, provides a robust and modular platform for drug discovery. The protocols and principles outlined in this application note offer a solid foundation for researchers to design and synthesize novel kinase inhibitors based on the versatile 2-aminopyridine and 2-pyridone scaffolds. The continued exploration of this chemical space is expected to yield the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Discovery of Novel 2-aminopyridine-3-carboxamides as c-Met Kinase Inhibitors. PubMed. Available at: [Link]

  • Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. University of Rhode Island. Available at: [Link]

  • Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. University of Rhode Island. Available at: [Link]

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Chemsrc. Available at: [Link]

  • In vitro anticancer activity, IC50 (μM), of the tested compounds against human cancer cells after 72 h incubation. ResearchGate. Available at: [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. PubMed Central. Available at: [Link]

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PubMed Central. Available at: [Link]

  • Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold. PubMed. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Route exploration and synthesis of the reported pyridone-based PDI inhibitor STK076545. PubMed Central. Available at: [Link]

  • Synthesis of 4-nitropyridine. PrepChem.com. Available at: [Link]

  • Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methoxy-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols. Our goal is to help you navigate the common challenges associated with this synthesis, thereby improving your yield and product purity.

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 4-position activates the pyridine ring, facilitating the displacement of the chloro group at the 2-position by a methoxide nucleophile. While straightforward in principle, success depends on careful control of reagents and conditions.

Safety First: Essential Precautions

Before beginning any experimental work, it is critical to be aware of the hazards associated with the reagents.

ReagentKey HazardsRecommended Handling Procedures
2-Chloro-4-nitropyridine Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation. May cause respiratory irritation.[1][2][3]Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves. Handle in a well-ventilated fume hood. Avoid creating dust.[1][3]
Sodium Methoxide (Solid) Highly flammable solid, self-heating. Water-reactive, releasing flammable gas. Causes severe skin burns and eye damage.[4][5][6]Handle under an inert atmosphere (e.g., nitrogen or argon) as it is sensitive to moisture and air.[6][7] Use spark-proof tools.[4] Store in a cool, dry place away from ignition sources and water.[4]
Methanol Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (Eyes, Central nervous system).Handle in a fume hood, away from open flames. Wear appropriate PPE. Ensure the container is tightly closed when not in use.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of this compound

Q: I followed the protocol, but my final yield is extremely low, or I recovered only starting material. What went wrong?

A: This is a common issue often traced back to the quality and handling of your reagents, particularly the sodium methoxide and the solvent.

Potential CauseScientific Explanation & Recommended Solution
Deactivated Sodium Methoxide Sodium methoxide is extremely hygroscopic and reacts violently with water.[4][5] Moisture from the air will hydrolyze it to sodium hydroxide and methanol, quenching its nucleophilicity. Solution: Use freshly opened, anhydrous sodium methoxide from a reputable supplier. If the quality is uncertain, it is best to prepare it fresh by reacting sodium metal with anhydrous methanol under an inert atmosphere.
Presence of Water in the Reaction Any water in your reaction vessel or solvent (methanol) will protonate the highly basic methoxide ion, reducing its concentration and effectiveness as a nucleophile. Water can also compete as a nucleophile, leading to undesired byproducts. Solution: Always use anhydrous methanol (≤0.005% water). Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator before use.
Incorrect Reaction Temperature While the SNAr reaction is generally efficient, temperature plays a key role. If the temperature is too low, the reaction rate will be impractically slow. Solution: A common procedure involves adding the substrate to the sodium methoxide solution at a reduced temperature (e.g., 0 °C) to control any initial exotherm, followed by stirring at room temperature to ensure the reaction proceeds to completion.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Insufficient Reaction Time Nucleophilic aromatic substitutions can sometimes require more time than anticipated to reach completion. Solution: Monitor the reaction by TLC. Compare the reaction mixture spot to a spot of your 2-chloro-4-nitropyridine starting material. The reaction is complete when the starting material spot has disappeared. Some protocols suggest reaction times from 30 minutes to several hours.[8][9]
Problem 2: Formation of Significant Impurities

Q: My NMR spectrum shows multiple products, and purification is difficult. What are these impurities and how can I avoid them?

A: Impurities usually arise from side reactions or incomplete conversion. The key is to maintain anhydrous conditions and ensure the primary reaction pathway is favored.

Potential CauseScientific Explanation & Recommended Solution
Unreacted Starting Material This is the most common impurity and results from an incomplete reaction (see Problem 1). Its polarity is often similar to the product, complicating purification. Solution: Ensure your sodium methoxide is active and used in a slight excess (e.g., 1.1-1.5 equivalents). Allow the reaction to run to completion as monitored by TLC before beginning the workup.
Formation of 2-Hydroxy-4-nitropyridine If significant water is present, hydroxide ions (from the hydrolysis of sodium methoxide) can act as a nucleophile, displacing the chloride to form the corresponding hydroxy-pyridine byproduct. Solution: Strictly adhere to anhydrous conditions for all reagents and glassware as detailed above.
Side reactions from contaminants Impurities in the starting 2-chloro-4-nitropyridine can lead to corresponding methoxylated byproducts. Solution: Ensure the purity of your starting material using techniques like NMR or GC-MS before starting the reaction. If necessary, purify the starting material by recrystallization or chromatography.
Problem 3: Difficult Product Isolation and Purification

Q: After the workup, I have an oily residue that is difficult to crystallize, or my product is still impure after recrystallization. What can I do?

A: Isolation issues often stem from the workup procedure. A clean workup is essential for obtaining a pure product.

Potential CauseScientific Explanation & Recommended Solution
Incomplete Quenching/Neutralization After the reaction, the mixture is basic. The workup often involves removing the methanol, adding water, and extracting the product. If the pH is not properly adjusted, emulsions can form, or the product may not separate cleanly. Solution: After evaporating the methanol, dissolve the residue in water. Carefully adjust the pH to ~6-7 with a dilute acid like HCl.[8] This ensures that any basic species are neutralized. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product.
Incorrect Recrystallization Solvent For recrystallization to be effective, the product should be highly soluble in the hot solvent and poorly soluble in the cold solvent. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Solution: If the product fails to crystallize or remains impure, a different solvent system is needed. Consider solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexanes. Perform small-scale solubility tests to find the optimal solvent or solvent pair. For very difficult separations, column chromatography on silica gel is a reliable alternative.

Experimental Workflow & Logic

The following diagrams illustrate the standard synthesis workflow and a decision-making process for troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Anhydrous Reagents (Sodium Methoxide, Methanol) & Dry Glassware dissolve Dissolve Sodium Methoxide in Anhydrous Methanol (under N2, 0°C) reagents->dissolve add Add 2-Chloro-4-nitropyridine Solution Dropwise dissolve->add react Stir at Room Temperature (Monitor by TLC) add->react evap Evaporate Methanol react->evap extract Add Water, Adjust pH to ~6-7 & Extract with Organic Solvent evap->extract dry Dry Organic Layer (e.g., MgSO4) & Evaporate Solvent extract->dry purify Purify by Recrystallization or Column Chromatography dry->purify product This compound (Characterize by NMR, MS) purify->product

Caption: Standard workflow for this compound synthesis.

G start Low Yield Issue? check_reagents Reagents Anhydrous & Active? start->check_reagents check_conditions Correct Temperature & Time? check_reagents->check_conditions Yes sol_reagents Solution: Use fresh, anhydrous reagents. Prepare NaOMe fresh if needed. check_reagents->sol_reagents No check_workup Workup pH Correct? Extraction Efficient? check_conditions->check_workup Yes sol_conditions Solution: Stir at RT and monitor reaction to completion by TLC. check_conditions->sol_conditions No sol_workup Solution: Adjust pH to ~7 before extraction. Extract 3x with appropriate solvent. check_workup->sol_workup No

Caption: Troubleshooting logic for low yield issues.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is provided for educational purposes.[8] Researchers must conduct their own risk assessments.

Reagents & Materials

ReagentM.W. ( g/mol )AmountMolesEquivalents
2-Chloro-4-nitropyridine158.54[2]4.50 g28.38 mmol1.0
Sodium22.992.56 g111.4 mmol3.9
Anhydrous Methanol32.0490 mL--
Deionized Water18.02as needed--
Ethyl Acetate88.11as needed--
1M Hydrochloric Acid36.46as needed--
Anhydrous MgSO₄120.37as needed--

Procedure

  • Preparation of Sodium Methoxide Solution: In a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 75 mL of anhydrous methanol. Cool the flask in an ice bath to 0 °C. Carefully add sodium metal (2.56 g) in small portions to the stirred methanol. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and an inert atmosphere. Allow all the sodium to react completely.

  • Preparation of Substrate Solution: In a separate dry flask, dissolve 2-chloro-4-nitropyridine (4.50 g) in 15 mL of anhydrous methanol.

  • Reaction: While maintaining the sodium methoxide solution at 0 °C, add the 2-chloro-4-nitropyridine solution dropwise over 15-20 minutes. A dark color will develop.[8]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 30-60 minutes. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, concentrate the mixture to a solid residue using a rotary evaporator.

    • Dissolve the resulting solid in deionized water (approx. 25 mL).

    • Carefully adjust the pH of the aqueous solution to ~6 with 1M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

  • Isolation:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which should be an orange or yellow solid.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure this compound. The expected product is an orange solid with a melting point of 70-72 °C.[8]

Frequently Asked Questions (FAQs)

Q1: Why is the nitro group at the 4-position so important for this reaction? A1: The nitro group is a very strong electron-withdrawing group. Through resonance and inductive effects, it withdraws electron density from the pyridine ring, particularly at the ortho (2,6) and para (4) positions. This makes the carbon atom at the 2-position electron-deficient and highly susceptible to attack by a nucleophile like the methoxide ion, facilitating the SNAr reaction.

Q2: Can I use a commercial solution of sodium methoxide in methanol instead of preparing it fresh? A2: Yes, using a commercial solution (e.g., 25-30 wt% in methanol) is often more convenient and safer than handling sodium metal. However, it is crucial to ensure the solution is anhydrous and has been stored properly under an inert atmosphere. Always use a fresh bottle or one that has been carefully handled to prevent moisture contamination. The concentration must be accurately known to ensure the correct stoichiometry.

Q3: What are some alternative methods for this synthesis? A3: While the reaction of 2-chloro-4-nitropyridine with sodium methoxide is the most common route, other methods exist. For instance, one could start from 2-hydroxy-4-nitropyridine and methylate it using a reagent like iodomethane in the presence of a base such as silver carbonate.[10] However, this route involves different reagents and potential challenges. Another approach could involve the nitration of 2-methoxypyridine N-oxide.[11]

Q4: How can I confirm the identity and purity of my final product? A4: The most common methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The ¹H NMR spectrum should show distinct signals corresponding to the methoxy protons and the aromatic protons on the pyridine ring. The purity can also be assessed by melting point determination and TLC.

References
  • Alkali Metals Limited. (n.d.). Material Safety Data Sheet Sodium Methoxide (powder).
  • Actylis Lab Solutions. (2010, June 10). Sodium methoxide MSDS.
  • ChemicalBook. (2025, September 27). Sodium Methoxide - Safety Data Sheet.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-methoxypyridine-1-oxide.
  • Sigma-Aldrich. (2025, November 18). SAFETY DATA SHEET - Sodium methoxide solution.
  • Gelest, Inc. (2015, June 2). aks760 - sodium methoxide, 95%.
  • ECHEMI. (n.d.). 2-Chloro-4-nitropyridine SDS, 23056-36-2 Safety Data Sheets.
  • PubChem. (n.d.). 2-Chloro-4-nitropyridine.
  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2-Chloro-4-nitropyridine.
  • MedchemExpress.com. (2025, December 8). Safety Data Sheet - 2-Chloro-4-nitropyridine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Chloro-4-nitropyridine.
  • PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
  • Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • Organic Syntheses. (n.d.). 4-Phenyl-5-amino-1,2,3-triazole.
  • ResearchGate. (n.d.). Reagents and conditions: a sodium methoxide, HMPA, 115–120 °C, 15 h,....
  • ChemicalBook. (n.d.). This compound synthesis.
  • ChemicalBook. (n.d.). 2-Chloro-4-nitropyridine synthesis.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • National Institutes of Health. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • National Institutes of Health. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
  • BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline.
  • National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.
  • National Institutes of Health. (n.d.). Redetermination of 2-methyl-4-nitropyridine N-oxide.
  • Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-4-methyl-5-nitropyridine 97 6635-90-1.
  • ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 13C NMR spectrum.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide.
  • ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR spectrum.
  • TCI Deutschland GmbH. (n.d.). 2-Methoxy-4-methyl-5-nitropyridine 6635-90-1.
  • ResearchGate. (2025, August 7). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • PubChem. (n.d.). 2-Chloro-4-methoxy-3-nitropyridine.
  • Alfa Chemistry. (n.d.). CAS 14395-39-3 this compound-n-oxide.
  • CLEARSYNTH. (n.d.). 2-(METHOXY-D3)-4-NITROPYRIDINE.
  • Advanced Organic Chemistry. (n.d.). 1H NMR spectrum of 2-methoxypropane.
  • ChemicalBook. (n.d.). 2-CHLORO-4-METHOXY-3-NITROPYRIDINE CAS#: 6980-09-2.
  • PubChem. (n.d.). 2-Chloro-4-methoxy-5-nitropyridine.

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Technical Support Center: Purification of 2-Methoxy-4-nitropyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-Methoxy-4-nitropyridine via recrystallization. This document offers in-depth troubleshooting, frequently asked questions (FAQs), a detailed experimental protocol, and the scientific principles underpinning the purification process.

I. Understanding the Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust recrystallization protocol.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Appearance Yellow to brown crystalline powder
Melting Point Data for the closely related 2-Methoxy-4-methyl-5-nitropyridine is 79-83 °C. The melting point for this compound is expected to be in a similar range.

II. Recrystallization Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format, providing expert insights and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1] Based on the polarity of the molecule (a substituted pyridine), a moderately polar solvent is a good starting point. Alcohols such as ethanol or isopropanol are often effective. For less polar impurities, a mixed solvent system, such as methanol-ether or ether-petroleum ether , can be employed to fine-tune the solubility.[2]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common problem with compounds that have relatively low melting points. To remedy this:

  • Add more solvent: This will lower the saturation point of the solution, requiring a lower temperature for precipitation to begin.

  • Cool the solution more slowly: Slow cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.

  • Use a different solvent: A solvent with a lower boiling point may prevent the solution from reaching the melting point of your compound during dissolution.

  • Scratch the inner surface of the flask: Creating a rough surface can provide nucleation sites for crystal growth.

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: This is likely due to either using too much solvent or the formation of a supersaturated solution.

  • Too much solvent: If an excessive volume of solvent was used, the solution may not be saturated enough for crystallization to occur upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. To induce crystallization, you can:

    • Add a seed crystal: A small crystal of pure this compound will provide a template for crystal growth.

    • Scratch the flask: As mentioned previously, this can initiate nucleation.

    • Cool to a lower temperature: Using an ice bath can further decrease the solubility and promote crystallization.

Q4: The recovered yield is very low. How can I improve it?

A4: Low yield can result from several factors:

  • Using too much solvent: This is the most common cause, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If crystals form during hot filtration, product will be lost. Ensure your filtration apparatus is pre-heated.

  • Washing with too much or warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

  • Incomplete crystallization: Ensure the solution is allowed to cool for a sufficient amount of time to maximize crystal formation.

Q5: The purified crystals are still colored. How can I remove colored impurities?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.

Troubleshooting Workflow Diagram

The following diagram illustrates a systematic approach to troubleshooting common recrystallization problems.

G start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities present) dissolve->hot_filtration cool Cool to room temperature, then ice bath hot_filtration->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect_crystals Collect crystals by vacuum filtration crystals_form->collect_crystals Yes scratch_seed Scratch flask or add seed crystal crystals_form->scratch_seed No evaporate_solvent Evaporate some solvent and re-cool crystals_form->evaporate_solvent Still No oiling_out->crystals_form No add_more_solvent Add more solvent, reheat, and cool slowly oiling_out->add_more_solvent Yes wash_dry Wash with cold solvent and dry collect_crystals->wash_dry pure_product Pure this compound wash_dry->pure_product add_more_solvent->cool scratch_seed->crystals_form evaporate_solvent->cool change_solvent Try a different solvent or solvent system evaporate_solvent->change_solvent If problem persists change_solvent->start

Caption: A troubleshooting workflow for the recrystallization of this compound.

III. Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the recrystallization of this compound.

Solvent Selection

A preliminary small-scale solubility test is recommended to determine the optimal solvent. Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.

SolventSolubility at Room Temp.Solubility at Boiling Point
Ethanol Sparingly SolubleSoluble
Isopropanol Sparingly SolubleSoluble
Ethyl Acetate SolubleVery Soluble
Toluene Sparingly SolubleSoluble
Heptane InsolubleSparingly Soluble
Water InsolubleInsoluble

Based on these general solubility trends for similar compounds, ethanol or isopropanol are good starting points for a single-solvent recrystallization. A mixed solvent system like ethyl acetate/heptane could also be effective.

Step-by-Step Procedure (Single-Solvent Recrystallization with Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol to prevent premature crystallization. Pour the hot solution through a fluted filter paper into the clean, hot flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

IV. Scientific Principles of Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The fundamental principle is that the solubility of a solid in a solvent generally increases with temperature.

Key Concepts
  • Solubility Curve: The relationship between solubility and temperature is represented by a solubility curve. An ideal recrystallization solvent will have a steep solubility curve for the desired compound, meaning a large difference in solubility between high and low temperatures.

  • Saturation: A saturated solution contains the maximum amount of dissolved solute at a given temperature. In recrystallization, a saturated solution is prepared at a high temperature.

  • Nucleation and Crystal Growth: As the saturated solution cools, the solubility of the compound decreases, leading to a supersaturated state. This drives the formation of crystal nuclei, upon which further molecules deposit, leading to crystal growth. Slow cooling generally results in larger, purer crystals.

Impurity Removal
  • Soluble Impurities: These remain dissolved in the cold solvent (the mother liquor) after the desired compound has crystallized.

  • Insoluble Impurities: These are removed by hot filtration before the solution is cooled.

By carefully selecting a solvent and controlling the cooling rate, it is possible to obtain a highly purified crystalline product.

V. References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry. [Link]

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common side reactions in the synthesis of 2-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methoxy-4-nitropyridine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate common challenges and optimize your synthetic outcomes.

The synthesis of this compound is a cornerstone reaction in medicinal chemistry, typically achieved via a Nucleophilic Aromatic Substitution (SNAr) pathway. The process involves the reaction of 2-chloro-4-nitropyridine with a methoxide source. The strong electron-withdrawing effect of the nitro group at the 4-position renders the pyridine ring highly electron-deficient, thereby activating the 2-position for nucleophilic attack by the methoxide ion.[1][2] While robust, this reaction is sensitive to specific experimental conditions, and deviations can lead to side reactions that complicate purification and reduce yields.

Troubleshooting Guide: Navigating Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors. Let's break down the most probable causes:

  • Cause A: Incomplete Reaction The reaction may not have proceeded to completion. SNAr reactions on heterocyclic rings, while activated, still require sufficient time and thermal energy.

    Troubleshooting Steps:

    • Reaction Monitoring: Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. Compare the spot of the reaction mixture against the starting material (2-chloro-4-nitropyridine). The reaction is complete when the starting material spot has been fully consumed.

    • Temperature Optimization: Ensure the reaction is maintained at the appropriate temperature. While room temperature may suffice, gentle heating or refluxing in methanol is often required to drive the reaction to completion.[3] A typical procedure involves heating the reaction mixture to reflux and maintaining it overnight.[3]

    • Reagent Stoichiometry: Use a slight excess (1.1–1.5 equivalents) of sodium methoxide to ensure all the 2-chloro-4-nitropyridine reacts.

  • Cause B: Hydrolysis of Starting Material or Product This is one of the most frequent causes of low yields. The presence of water in the reaction medium can lead to the formation of 2-hydroxy-4-nitropyridine as a significant byproduct.

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use absolute or anhydrous methanol as your solvent.[4][5] If you are preparing your own sodium methoxide solution, ensure the sodium metal is clean and the methanol is dry. Commercially available sodium methoxide solutions should be fresh and stored under an inert atmosphere.

    • Flame-Dry Glassware: Before starting the reaction, flame-dry all glassware under a vacuum or use oven-dried glassware that has been cooled in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

  • Cause C: Product Loss During Workup and Purification The product can be lost during the extraction or purification phases.

    Troubleshooting Steps:

    • Aqueous Workup: When neutralizing the reaction, be mindful of the product's pH sensitivity. The workup typically involves pouring the reaction mixture into ice water and adjusting the pH to neutral (7-8) before extraction.[3]

    • Solvent Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or chloroform.[3][4] Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous layer.

    • Purification Method: If recrystallization is used, ensure the correct solvent system is chosen to minimize product loss in the mother liquor. If column chromatography is necessary, use a carefully selected eluent system to achieve good separation from any byproducts.[6]

Question 2: I've identified 2-hydroxy-4-nitropyridine as a major contaminant in my final product. How do I prevent its formation?

Answer: The formation of 2-hydroxy-4-nitropyridine is a classic indicator that water was present in your reaction. Both the starting material (2-chloro-4-nitropyridine) and the desired product (this compound) can undergo hydrolysis in the presence of hydroxide ions, which are formed if water reacts with sodium methoxide.

Mechanism of Side Reaction: Sodium methoxide is a strong base and will react with any trace water to form sodium hydroxide and methanol. The hydroxide ion is a potent nucleophile and will compete with the methoxide ion, attacking the electron-deficient C2 position of 2-chloro-4-nitropyridine to form the undesired 2-hydroxy-4-nitropyridine.

Prevention Strategy: The key is rigorous exclusion of water.

  • Reagent Quality: Use high-purity, anhydrous methanol.

  • Sodium Methoxide Preparation: If preparing it yourself from sodium metal and methanol, perform the addition of sodium slowly to cooled, anhydrous methanol under an inert atmosphere.

  • Inert Atmosphere: Conduct the entire reaction under a dry, inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the reaction vessel.

Question 3: My purified product still contains unreacted 2-chloro-4-nitropyridine. What went wrong?

Answer: The presence of starting material after the reaction and workup points to an incomplete reaction.

Common Causes and Solutions:

  • Insufficient Nucleophile: You may have used a substoichiometric amount of sodium methoxide. Always use at least a slight molar excess to ensure the reaction goes to completion.

  • Low Reaction Temperature: The activation energy for the reaction may not have been met. Consider increasing the temperature or extending the reaction time, while monitoring via TLC. A common protocol involves refluxing the reaction mixture.[3]

  • Poor Mixing: In larger-scale reactions, inefficient stirring can lead to localized areas of low reagent concentration. Ensure your stirring is vigorous enough to maintain a homogeneous mixture.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, specifically an addition-elimination pathway.

  • Addition Step: The nucleophile (methoxide ion, CH₃O⁻) attacks the highly electrophilic carbon atom at the C2 position of the pyridine ring. This position is activated by the strong electron-withdrawing nitro group at C4. This attack breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex .[7][8] This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and onto the oxygen atoms of the nitro group.

  • Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion, Cl⁻). This step is typically fast and irreversible.

Q2: Why is the methoxy group substitution so specific to the 2-position?

A2: The regioselectivity is governed by the electronic properties of the substituted pyridine ring. The pyridine nitrogen and the 4-nitro group are both powerful electron-withdrawing groups. Their combined effect strongly reduces the electron density at the ortho (C2, C6) and para (C4) positions relative to the nitrogen atom. Since the C4 position is occupied by the nitro group itself, the C2 and C6 positions become the most electrophilic sites and are thus highly susceptible to nucleophilic attack.[1] The presence of a good leaving group (chlorine) at the C2 position directs the substitution to occur there.[1]

Q3: What are the most critical experimental parameters to control for a successful synthesis?

A3: For a high-yield, high-purity synthesis of this compound, focus on controlling these three parameters:

  • Anhydrous Conditions: This is the single most critical factor to prevent the formation of the 2-hydroxy byproduct.

  • Temperature: Ensure the temperature is sufficient to drive the reaction to completion in a reasonable timeframe without causing degradation. Refluxing in methanol is a standard and effective condition.[3]

  • Stoichiometry: A slight excess of the sodium methoxide nucleophile is crucial to consume all of the starting material.

Visualizing the Chemistry: Reaction and Troubleshooting

To better illustrate the process, the following diagrams outline the primary reaction pathway, a common side reaction, and a logical troubleshooting workflow.

Main_Reaction cluster_reactants Reactants 2-Chloro-4-nitropyridine 2-Chloro-4-nitropyridine Meisenheimer Complex Meisenheimer Complex 2-Chloro-4-nitropyridine->Meisenheimer Complex + CH₃O⁻ Sodium Methoxide Sodium Methoxide This compound This compound Meisenheimer Complex->this compound - Cl⁻ Chloride Ion Chloride Ion

Caption: SNAr mechanism for this compound synthesis.

Side_Reaction cluster_reactants Undesired Reactants Water Water Hydroxide Ion Hydroxide Ion Water->Hydroxide Ion + CH₃O⁻ Sodium Methoxide Sodium Methoxide 2-Hydroxy-4-nitropyridine 2-Hydroxy-4-nitropyridine Hydroxide Ion->2-Hydroxy-4-nitropyridine + 2-Chloro-4-nitropyridine - Cl⁻

Caption: Formation of 2-hydroxy-4-nitropyridine via hydrolysis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Was reaction monitored to completion (TLC)? Start->Check_Completion Check_Conditions Were anhydrous conditions used? Check_Completion->Check_Conditions Yes Incomplete_Reaction Issue: Incomplete Reaction Solution: Increase time/temp, monitor closely. Check_Completion->Incomplete_Reaction No Check_Stoichiometry Was excess methoxide used? Check_Conditions->Check_Stoichiometry Yes Hydrolysis Issue: Hydrolysis Byproduct Solution: Use dry solvent/reagents, inert atmosphere. Check_Conditions->Hydrolysis No Insufficient_Reagent Issue: Unreacted Starting Material Solution: Use 1.1-1.5 eq. of NaOMe. Check_Stoichiometry->Insufficient_Reagent No Success Optimized Synthesis Check_Stoichiometry->Success Yes Incomplete_Reaction->Check_Conditions Hydrolysis->Check_Stoichiometry Insufficient_Reagent->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Validated Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • 2-chloro-4-nitropyridine

  • Sodium metal or commercial Sodium Methoxide solution

  • Anhydrous Methanol

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Deionized Water

Procedure:

  • Preparation of Sodium Methoxide Solution: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous methanol (75 mL). Cool the flask in an ice bath. Carefully add sodium metal (2.30 g, 100 mmol) in small portions, allowing the reaction to proceed under a gentle stream of nitrogen. Allow the mixture to stir until all the sodium has dissolved.

  • Reaction Setup: In a separate flask, dissolve 2-chloro-4-nitropyridine (e.g., 4.1 g, ~26 mmol, adjust based on your starting material) in anhydrous methanol (15 mL).[4]

  • Addition: Add the solution of 2-chloro-4-nitropyridine dropwise to the stirred sodium methoxide solution at 0 °C.[4] A dark color may develop.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes, then heat to a gentle reflux.[3][4] Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.[4]

  • Extraction: To the resulting solid, add deionized water (25 mL) and adjust the pH to ~6-7 with concentrated HCl. Extract the aqueous mixture with ethyl acetate (2 x 25 mL).[4]

  • Drying and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[3][4] Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product, often an orange or yellow solid, can be further purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel if necessary.

Summary of Troubleshooting

Issue Probable Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Hydrolysis; Loss during workup.Monitor reaction to completion (TLC); Use strictly anhydrous conditions; Optimize extraction and purification steps.
2-Hydroxy Byproduct Presence of water in reagents or from atmosphere.Use anhydrous solvents and reagents; Flame-dry glassware; Run reaction under an inert atmosphere (N₂/Ar).
Unreacted Starting Material Insufficient nucleophile; Low temperature; Short reaction time.Use a 1.1-1.5 molar excess of sodium methoxide; Increase temperature to reflux; Extend reaction time.
Purification Difficulty Co-eluting impurities; Poor crystal formation.Optimize column chromatography eluent system; Screen various solvents for recrystallization.

References

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters.
  • A Comparative Analysis of the Reactivity of 3- Ethyl-4-nitropyridine 1-oxide and 3-methyl-4 - Benchchem. (n.d.). Benchchem.
  • A Comparative Guide to the Performance of 3-Ethyl-4-nitropyridine 1-oxide in Nucleophilic Arom
  • Synthesis of 2-methoxy-4-methyl-5-nitropyridine. (n.d.). PrepChem.com.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
  • This compound synthesis. (n.d.). ChemicalBook.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). PMC - NIH.
  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. (n.d.).
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024).
  • 4‐Selective pyridine methylation using a formaldehyde surrogate. (n.d.).
  • Redetermination of 2-methyl-4-nitropyridine N-oxide. (n.d.). PMC - NIH.
  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. (n.d.).
  • The preparation method of 2- methoxyl group -4- nitroaniline. (n.d.).
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. (n.d.). Benchchem.
  • Convenient Procedure for the α-Methylation of Simple Pyridines. (2025).
  • Methylation of pyridines. (n.d.).
  • 2-Chloro-4-nitropyridine synthesis. (n.d.). ChemicalBook.
  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. (2020). Chemical Science (RSC Publishing).
  • Technical Support Center: Pyridine Synthesis Troubleshooting. (n.d.). Benchchem.
  • Hydrolysis of DI-2-Methoxy-4-Nitroaniline Phosph
  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[4][9]pyridine-1,3-diones. (2016). ResearchGate.

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025).
  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. (n.d.). PubMed Central.
  • This compound-n-oxide | 14395-39-2. (n.d.). Benchchem.
  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (n.d.).
  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2025).
  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. (n.d.). Canadian Science Publishing.
  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (n.d.).
  • Preparation method of high-yield 2-chloro-5-nitropyridine. (n.d.).
  • 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. (2022). Filo.
  • 2-(METHOXY-D3)-4-NITROPYRIDINE. (n.d.). CLEARSYNTH.
  • 2-Chloro-4-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 3778232. (n.d.). PubChem.

Sources

Technical Support Center: HPLC Method Development for 2-Methoxy-4-nitropyridine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Methoxy-4-nitropyridine. This document is designed for researchers, analytical scientists, and drug development professionals. It provides a synthesis of foundational chromatographic principles and field-proven insights to guide you from initial method development to troubleshooting complex separation issues.

Introduction: Understanding the Analyte

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a methoxy group and a nitro group. Its analysis is critical in various stages of pharmaceutical development, from synthesis monitoring to quality control of active pharmaceutical ingredients (APIs).

Key Molecular Characteristics Influencing HPLC Analysis:

  • Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties. This functional group is prone to secondary interactions with residual silanol groups on silica-based HPLC columns, a primary cause of peak tailing.[1]

  • Polarity: The presence of the nitro group and the methoxy group, along with the pyridine nitrogen, makes the molecule relatively polar. This characteristic dictates the choice of reversed-phase column and mobile phase composition to ensure adequate retention.[2][3]

  • UV Absorbance: The aromatic and nitro-functionalized structure provides strong chromophores, making UV detection a suitable and sensitive technique for quantification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A robust starting point is a reversed-phase C18 column with a gradient elution using an acidified water/acetonitrile mobile phase. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended to determine the optimal detection wavelength.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmA standard C18 phase provides a good balance of hydrophobicity for initial screening. Smaller particle sizes increase efficiency.
Mobile Phase A 0.1% Formic Acid in WaterThe acid suppresses the ionization of residual silanols on the column and ensures the basic pyridine nitrogen is consistently protonated, leading to improved peak shape.[4] Formic acid is volatile and MS-compatible.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient (Scouting) 5% to 95% B over 10-15 minutesA broad "scouting" gradient is efficient for determining the approximate elution conditions and identifying any impurities.[6]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven ensures retention time stability by mitigating fluctuations in ambient temperature.[4][7]
Detection DAD/PDA scan 200-400 nm; monitor at an estimated λmax (e.g., 270 nm)Allows for the determination of the absorbance maximum for the analyte and any impurities, ensuring optimal sensitivity.
Injection Volume 5-10 µLA low injection volume minimizes the risk of column overload and peak distortion.

Q2: How do I prepare the sample for analysis?

The sample solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion. A good starting point is to dissolve the sample in a mixture that mimics the initial gradient conditions (e.g., 95:5 Water:Acetonitrile) or in the mobile phase A itself.

Q3: Is this compound stable under typical laboratory conditions?

While specific stability data for this compound is not extensively published, nitropyridine derivatives can be susceptible to degradation under certain conditions, such as exposure to strong bases or light.[8][9][10] Therefore, it is crucial to prepare samples fresh, store them in a cool, dark autosampler, and perform forced degradation studies to develop a stability-indicating method as per ICH guidelines.[10][11]

Systematic HPLC Method Development Workflow

A logical, stepwise approach is the most efficient path to a robust and reliable HPLC method. The following workflow breaks down the process into key decision points.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Setup & Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation Analyte 1. Analyte Characterization (Polarity, pKa, UV spectra) ColumnSelect 2. Column Selection (Start with C18) Analyte->ColumnSelect Informs choice MobilePhase 3. Mobile Phase Selection (Acidified ACN/Water) ColumnSelect->MobilePhase Scouting 4. Run Scouting Gradient (e.g., 5-95% B in 15 min) MobilePhase->Scouting Eval 5. Evaluate Results (Retention, Peak Shape, Resolution) Scouting->Eval Opt_Gradient 6a. Optimize Gradient Slope (Improve Resolution) Eval->Opt_Gradient Resolution inadequate Opt_Solvent 6b. Change Organic Solvent (e.g., ACN to MeOH for selectivity) Eval->Opt_Solvent Selectivity poor Opt_Column 6c. Change Column Chemistry (e.g., Phenyl-Hexyl, Polar-Embedded) Eval->Opt_Column Retention/Peak shape poor Final 7. Finalize Method Parameters Eval->Final Results acceptable Opt_Gradient->Final Opt_Solvent->Final Opt_Column->Final Validation 8. Method Validation (ICH) (Specificity, Linearity, Accuracy, Precision) Final->Validation

Caption: A systematic workflow for HPLC method development.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your analysis.

Problem 1: Why is my peak for this compound tailing?

Peak tailing is the most common issue for basic compounds like pyridines and is characterized by an asymmetry factor > 1.2.[1]

  • Primary Cause: Secondary Silanol Interactions. The lone pair of electrons on the basic pyridine nitrogen interacts strongly with acidic, ionized silanol groups (-Si-O⁻) on the surface of the silica-based column packing. This creates a secondary, stronger retention mechanism that causes the peak to tail.[1][4]

    • Solution 1 (Expert's Choice): Adjust Mobile Phase pH. The most effective solution is to add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase.[4] This lowers the pH, protonating the pyridine nitrogen to a pyridinium ion (-NH⁺) and, more importantly, suppressing the ionization of the silanol groups (-Si-OH), thus minimizing the unwanted secondary interaction.

    • Solution 2: Use a Highly Deactivated Column. Modern, end-capped columns or those with a hybrid particle base have fewer accessible silanol groups. If tailing persists with pH adjustment, consider a column specifically designed for good peak shape with basic compounds.

    • Solution 3: Check for Column Overload. Injecting too much sample can saturate the stationary phase and lead to tailing.[4] To test this, dilute your sample 10-fold and re-inject. If the peak shape improves, mass overload was a contributing factor.

TailingTroubleshooting Start Peak Tailing Observed (Asymmetry > 1.2) CheckpH Is mobile phase pH adjusted (e.g., 0.1% Acid)? Start->CheckpH AddAcid Action: Add 0.1% Formic or Phosphoric Acid to mobile phase. CheckpH->AddAcid No CheckOverload Is sample concentration too high? CheckpH->CheckOverload Yes Resolved Peak Shape Improved AddAcid->Resolved DiluteSample Action: Dilute sample (1:10) and re-inject. CheckOverload->DiluteSample Yes ConsiderColumn Is column old or not suitable for basic compounds? CheckOverload->ConsiderColumn No DiluteSample->Resolved ChangeColumn Action: Use a modern, end-capped column or a different chemistry. ConsiderColumn->ChangeColumn Yes ConsiderColumn->Resolved No ChangeColumn->Resolved

Caption: Decision tree for troubleshooting peak tailing.

Problem 2: My retention time is shifting between injections. What's wrong?

Retention time instability compromises the reliability and precision of your method.

  • Cause 1: Inadequate Column Temperature Control. Fluctuations in ambient lab temperature will directly affect retention time.

    • Solution: Always use a thermostatically controlled column compartment and ensure it has reached thermal equilibrium before starting your analysis.[4][7]

  • Cause 2: Inconsistent Mobile Phase Preparation. Small variations in the organic-to-aqueous ratio or buffer concentration will cause shifts.

    • Solution: Prepare mobile phases fresh daily using precise volumetric measurements. Ensure thorough mixing before use.[4][7]

  • Cause 3: Column Degradation. Over time, the stationary phase can degrade, especially at pH extremes, leading to a loss of retention.

    • Solution: Use a guard column to protect the analytical column. If performance continues to decline, the column may need to be replaced.[4]

Problem 3: I am seeing "ghost peaks" in my chromatogram.

Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run when no injection was made (a "blank" run).

  • Cause 1: Contaminated Mobile Phase or System. Impurities can build up in the solvent reservoirs, tubing, or injector and then elute as the organic solvent percentage increases during a gradient.

    • Solution: Run a blank gradient (injecting only mobile phase) to confirm the issue.[7] Use fresh, high-purity HPLC-grade solvents and filter them before use. Purge the system thoroughly.

  • Cause 2: Sample Carryover. Residue from a previous, more concentrated sample can remain in the injector needle or loop and be injected with the next run.

    • Solution: Implement a robust needle wash step in your autosampler method, using a strong solvent (like 100% acetonitrile or methanol) to clean the injection path between samples.

Protocol: Forced Degradation Study

To ensure your method is "stability-indicating," it must be able to separate the intact drug from any potential degradation products.[10][12] A forced degradation study, as recommended by ICH guidelines, is essential.[11]

Objective: To generate potential degradation products and prove the method's specificity. Aim for 10-30% degradation of the active ingredient.[13]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: Expose aliquots of the stock solution to the following conditions in separate, clearly labeled vials. Include an unstressed control sample kept at 4°C in the dark.

    Table 2: ICH-Compliant Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration/Temperature
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)Heat at 60-80°C for several hours.[13]
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Room temperature or mild heat (40°C) for a shorter duration.[13]
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room temperature, protected from light, for up to 24 hours.[13]
Thermal Degradation Dry Heat (e.g., in an oven)80-100°C for 24-48 hours.[13]
Photolytic Degradation High-intensity UV/Visible Light (ICH option 1)Expose solution to light >1.2 million lux hours and 200 watt hours/m².[13]
  • Sample Analysis:

    • At appropriate time points, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples (e.g., add an equivalent amount of base/acid) before dilution.

    • Dilute all samples to the working concentration with the mobile phase.

    • Analyze all samples (including the unstressed control) using your developed HPLC method with a DAD/PDA detector.

  • Data Evaluation:

    • Specificity: Check for the resolution between the main analyte peak and any new peaks that appear in the stressed samples. The method is specific if all peaks are baseline resolved.

    • Peak Purity Analysis: Use the software tools of your DAD/PDA to assess the peak purity of the main analyte in the stressed samples. A pure peak confirms that no degradation product is co-eluting.

    • Mass Balance: If possible, calculate the mass balance to account for the loss of the parent drug and the formation of degradants.

References

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. Retrieved from [Link]

  • Sivakumar, N., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxy-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Toxicology Program. (1992). NTP Technical Report on the Toxicity Studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. PubMed. Retrieved from [Link]

  • Karljikovic-Rajic, K., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 805-812. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

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  • Hassib, S. T., et al. (2016). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Journal of Chromatographic Science, 54(7), 1157-1164. Retrieved from [Link]

  • Kim, H., & Kates, S. A. (2000). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 34(16), 3469-3474. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • LCGC International. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Journal of Taibah University for Science, 11(6), 1150-1158. Retrieved from [Link]

  • Li, Y., et al. (2023). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Molecules, 28(14), 5364. Retrieved from [Link]

  • Bajaj, S., et al. (2018). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 2(1). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Shinde, N., et al. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • Wrobel, F., et al. (2019). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData, 4(10), x191374. Retrieved from [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 23(12), 3169. Retrieved from [Link]

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Technical Support Center: Byproduct Identification in 2-Methoxy-4-nitropyridine Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for identifying byproducts in reactions involving 2-Methoxy-4-nitropyridine using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction monitoring and impurity profiling. Here, we synthesize technical accuracy with field-proven insights to empower you to troubleshoot effectively and ensure the integrity of your synthetic pathways.

Introduction: The Challenge of Byproduct Profiling

This compound is a versatile building block in pharmaceutical and agrochemical synthesis. Its reactivity, governed by the electron-withdrawing nitro group and the methoxy substituent on the pyridine ring, allows for a range of transformations. However, this reactivity can also lead to the formation of unexpected byproducts. Identifying these impurities is critical for process optimization, regulatory compliance, and ensuring the safety and efficacy of the final product. LC-MS is an indispensable tool for this purpose, offering the sensitivity and specificity needed to detect and identify trace-level byproducts. This guide will provide a structured approach to troubleshooting common issues encountered during the LC-MS analysis of this compound reaction mixtures.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you may encounter during your LC-MS analysis in a practical question-and-answer format.

Q1: I see an unexpected peak in my chromatogram during a nucleophilic aromatic substitution (SNAc) reaction on this compound. How do I begin to identify it?

A1: The appearance of unexpected peaks is a common challenge. A systematic approach is key to efficient identification.

Initial Assessment:

  • Mass-to-Charge Ratio (m/z): The first piece of information is the m/z of the unexpected peak. This will immediately tell you the molecular weight of the potential byproduct.

  • Isotopic Pattern: If your mass spectrometer has sufficient resolution, examine the isotopic pattern. For example, the presence of a characteristic M+2 peak with roughly one-third the intensity of the molecular ion peak suggests the presence of a chlorine atom, which could be a residual starting material or a byproduct from a chlorinated solvent.

  • Retention Time: Compare the retention time of the unknown peak to your starting materials and expected product. A significantly different retention time can indicate a substantial change in polarity.

Common Byproducts in SNAr Reactions:

  • Displacement of the Methoxy Group: While the nitro group activates the 4-position for nucleophilic attack, under certain conditions (e.g., harsh nucleophiles or elevated temperatures), the methoxy group at the 2-position can also be displaced. Look for a peak corresponding to the molecular weight of the pyridine core with the nucleophile at the 2-position and a hydroxyl group at the 4-position (from hydrolysis of the nitro group) or the nucleophile at both positions.

  • Di-substitution: If your nucleophile is potent, it might displace both the intended leaving group and the methoxy group. Check for a peak that corresponds to the addition of two nucleophile molecules and the loss of the methoxy group and the original leaving group.

  • Hydrolysis of the Methoxy Group: In the presence of water and acidic or basic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-4-nitropyridine. Look for a peak with a mass corresponding to this structure.[1]

  • Byproducts from the Nucleophile: The nucleophile itself might degrade or react to form impurities that are detected by LC-MS. Run a blank injection of your nucleophile solution to rule this out.

Workflow for Identification:

Caption: A systematic workflow for identifying unknown peaks in LC-MS analysis.

Q2: I'm performing a reduction of the nitro group on this compound and see multiple peaks besides my desired 4-amino-2-methoxypyridine. What could these be?

A2: The reduction of a nitro group can proceed through several intermediates, and incomplete or side reactions can lead to a variety of byproducts.

Potential Byproducts from Nitro Group Reduction:

The reduction of an aromatic nitro group is a stepwise process. Depending on the reducing agent and reaction conditions, you may observe intermediates.[2][3]

IntermediateStructureExpected Mass Shift from Starting Material
Nitroso-N=O-16 Da
Hydroxylamino-NHOH-14 Da
  • Incomplete Reduction: The most common byproducts are the partially reduced intermediates: the nitroso and hydroxylamino species. Look for peaks with the corresponding mass shifts from your starting material.

  • Dimerization Products: Under certain reductive conditions, especially with metals in acidic media, dimerization can occur, leading to the formation of azoxy , azo , and hydrazo compounds. These will have molecular weights roughly double that of your expected product.

  • Deoxygenation of N-oxide (if applicable): If your starting material is this compound-N-oxide, a common byproduct is the deoxygenated version, this compound.[4]

Troubleshooting Steps:

  • Choice of Reducing Agent: The choice of reducing agent significantly impacts selectivity.

    • Catalytic Hydrogenation (e.g., H₂/Pd-C): Generally provides a clean reduction to the amine. However, over-reduction or side reactions on other functional groups can occur.[2]

    • Metal/Acid (e.g., Sn/HCl, Fe/HCl): Effective but can sometimes lead to dimerization byproducts.[3]

    • Transfer Hydrogenation (e.g., Hydrazine/Pd-C): A milder alternative that can sometimes offer better selectivity.[3]

  • Reaction Monitoring: Take aliquots from your reaction at different time points and analyze them by LC-MS. This will help you track the formation and disappearance of intermediates and byproducts, giving you a better understanding of the reaction progress.

Q3: My peaks are broad and tailing, making it difficult to resolve my product from a closely eluting impurity. What can I do?

A3: Poor peak shape can be due to a variety of factors related to the chromatography.

Potential Causes and Solutions for Poor Peak Shape:

CauseExplanationRecommended Action
Column Overload Injecting too much sample can lead to broad, fronting, or tailing peaks.Dilute your sample and reinject.
Secondary Interactions Basic compounds like pyridines can interact with residual silanol groups on the silica-based column, causing peak tailing.Use a mobile phase with a competing base (e.g., a small amount of triethylamine) or switch to a column with a different stationary phase (e.g., a hybrid or polymer-based column).
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of your analytes and thus their interaction with the stationary phase.Adjust the mobile phase pH. For basic compounds like pyridines, a slightly acidic pH (e.g., using formic acid) can improve peak shape by ensuring the analyte is in a single ionic form.
Column Contamination or Degradation Buildup of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Frequently Asked Questions (FAQs)

  • What are the most common adducts I might see in the mass spectrum of this compound and its derivatives? In positive ion mode electrospray ionization (ESI), you are likely to see the protonated molecule [M+H]⁺. Depending on the mobile phase and sample matrix, you may also observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. In negative ion mode, you might observe the deprotonated molecule [M-H]⁻ or adducts with mobile phase modifiers like formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻.

  • How can I use MS/MS to help identify byproducts? Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By isolating a specific precursor ion (the m/z of your unknown peak) and fragmenting it, you can obtain a product ion spectrum. The fragmentation pattern provides clues about the structure of the molecule. For pyridine derivatives, common fragmentation pathways include the loss of substituents and cleavage of the pyridine ring.[5] For nitroaromatic compounds, a characteristic loss of NO₂ (46 Da) is often observed.

  • What is a good starting point for an LC method for analyzing this compound reactions? A good starting point for method development is a reversed-phase C18 column with a gradient elution.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. This will allow you to separate compounds with a wide range of polarities.

    • Detector: Use both a UV detector (around 254 nm and 330 nm for nitroaromatics) and the mass spectrometer to get comprehensive data.

  • How can I be sure that an observed peak is a reaction byproduct and not a contaminant from my solvent or glassware? Always run a "blank" injection. This involves injecting your mobile phase or a clean solvent that has been through the same sample preparation steps as your reaction mixture. If the peak is present in the blank, it is a contaminant. Ensure you are using high-purity solvents and clean glassware to minimize contamination.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of a Reaction Mixture
  • Quench the Reaction: Stop the reaction at the desired time point by cooling it in an ice bath or by adding a quenching agent.

  • Dilution: Take a small aliquot (e.g., 10 µL) of the reaction mixture and dilute it significantly with your initial mobile phase composition (e.g., 1 mL of 95:5 Water:Acetonitrile with 0.1% formic acid). This high dilution factor is crucial to avoid overloading the LC column and contaminating the mass spectrometer.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Injection: Inject the filtered sample into the LC-MS system.

Protocol 2: General LC-MS Method for Byproduct Profiling
  • LC System: UHPLC or HPLC system

  • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

  • MS System: ESI source, positive and negative ion modes

  • Scan Range: m/z 100-1000

  • Data Acquisition: Full scan with data-dependent MS/MS on the most abundant ions.

Visualizing Logical Relationships

Caption: A decision tree for troubleshooting common LC-MS issues.

References

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. [Link]

  • MRM conditions and retention time of 2,4-D for LC-MS/MS analysis. ResearchGate. [Link]

  • MRM conditions and retention time of 2,4-D for LC-MS/MS analysis. ResearchGate. [Link]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
  • Hydrolysis of DI-2-Methoxy-4-Nitroaniline Phosphate in Buffer Media. SciSpace. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC - NIH. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. [Link]

  • Redetermination of 2-methyl-4-nitropyridine N-oxide. PMC - NIH. [Link]

  • Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids. ResearchGate. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • Mass fragmentation pattern of 23. ResearchGate. [Link]

  • The preparation method of 2- methoxyl group -4- nitroaniline.
  • Pyrimidine, 2-methoxy-. NIST WebBook. [Link]

  • Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. NIH. [Link]

  • 2-Methoxy-5-Nitropyridine (CAS: 5446-92-4) Market. LinkedIn. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). David Publishing. [Link]

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Technical Support Center: Overcoming Poor Solubility of 2-Methoxy-4-nitropyridine in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for overcoming the poor solubility of 2-Methoxy-4-nitropyridine in various reaction media. Our goal is to empower you with the knowledge to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes this compound poorly soluble in some common organic solvents?

A1: The solubility of this compound is governed by its molecular structure. The pyridine ring, while containing a nitrogen atom that can participate in hydrogen bonding, is largely aromatic and thus relatively nonpolar. The methoxy group (-OCH₃) is moderately polar, while the nitro group (-NO₂) is strongly polar and electron-withdrawing. This combination of a nonpolar aromatic ring with polar substituents results in a molecule with a significant dipole moment that is not always well-solvated by common nonpolar or moderately polar solvents. Its crystalline nature can also contribute to poor solubility, as energy is required to break the crystal lattice.

Q2: I am seeing my reaction stall or fail to initiate. Could this be due to the poor solubility of this compound?

A2: Yes, poor solubility is a very common reason for incomplete or failed reactions. If this compound is not sufficiently dissolved in the reaction medium, its concentration in the solution phase will be too low for the reaction to proceed at a reasonable rate. This can manifest as a stalled reaction, low yield, or the formation of side products. It is crucial to ensure that your starting material is adequately dissolved before proceeding with the reaction.

Q3: Are there any general strategies I can employ to improve the solubility of my starting materials?

A3: Absolutely. Several techniques can be used to enhance the solubility of poorly soluble compounds. These include the use of co-solvents, heating the reaction mixture, changing the pH of the medium (if applicable), and employing techniques like sonication to aid dissolution. For biphasic reactions, a phase-transfer catalyst can be highly effective.

Troubleshooting Guide: Tackling Solubility Challenges with this compound

This section provides a systematic approach to troubleshooting and resolving solubility issues with this compound in your reactions.

Initial Assessment: Is Solubility the Culprit?

Before modifying your reaction conditions, it's important to confirm that poor solubility is indeed the problem.

  • Visual Inspection: After adding this compound to your solvent, do you observe a significant amount of undissolved solid material, even after vigorous stirring?

  • Reaction Monitoring: If you are monitoring your reaction by techniques like TLC or LC-MS, do you see the starting material spot/peak remaining largely unchanged over time?

If the answer to either of these questions is yes, it is highly likely that you are facing a solubility issue.

Workflow for Optimizing Solubility

The following diagram outlines a systematic workflow for addressing poor solubility in your reaction setup.

solubility_workflow start Start: Poor Solubility of This compound Suspected solvent_screening Solvent Screening (See Table 1) start->solvent_screening Step 1 co_solvent Introduce a Co-solvent System solvent_screening->co_solvent If single solvent is ineffective success Reaction Proceeds Successfully solvent_screening->success If a suitable single solvent is found heating Increase Reaction Temperature co_solvent->heating If solubility is still limited co_solvent->success sonication Utilize Sonication heating->sonication For difficult-to-dissolve solids heating->success fail Re-evaluate Reaction Strategy heating->fail If starting material degrades ptc Consider Phase-Transfer Catalysis (for biphasic reactions) sonication->ptc For heterogeneous systems sonication->success ptc->success ptc->fail

Caption: A stepwise workflow for troubleshooting and overcoming the poor solubility of this compound.

Detailed Troubleshooting Steps

1. Solvent Selection:

The choice of solvent is the most critical factor influencing solubility. Based on the polar nature of the nitro group and the overall molecular structure, polar aprotic solvents are often a good starting point.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolventQualitative SolubilityRemarks
Polar Aprotic Dimethylformamide (DMF)SolubleOften a good choice for nucleophilic aromatic substitution reactions.
Dimethyl Sulfoxide (DMSO)SolubleA powerful solvent, but can be difficult to remove.[1][2]
Acetonitrile (MeCN)Sparingly SolubleMay require heating.
AcetoneSparingly SolubleCan be a useful co-solvent.
Polar Protic MethanolSolubleOften used in reactions involving methoxide.
EthanolSolubleA good general-purpose polar solvent.
IsopropanolSparingly SolubleLess polar than methanol or ethanol.
Ethers Tetrahydrofuran (THF)Sparingly SolubleCan be a good solvent for many organic reactions.
1,4-DioxaneSparingly SolubleOften used in cross-coupling reactions.
Halogenated Dichloromethane (DCM)Sparingly Soluble
ChloroformSparingly Soluble
Aromatic ToluenePoorly SolubleGenerally not a good choice unless as a co-solvent.
Nonpolar HexaneInsolubleNot recommended as a primary solvent.
Aqueous WaterInsoluble

This table is an estimation based on published reaction conditions and the chemical properties of the compound. Experimental verification is recommended.

2. Employing Co-solvent Systems:

If this compound is poorly soluble in your primary reaction solvent, adding a co-solvent can significantly improve solubility. A common strategy is to add a more polar, miscible solvent in which the compound is known to be more soluble.

  • Example: If your reaction is being conducted in toluene and you are observing poor solubility, the addition of a small amount of DMF or DMSO can dramatically increase the concentration of the dissolved starting material.

3. The Effect of Temperature:

For most neutral organic compounds, solubility increases with temperature.

  • Procedure: Gradually heat your reaction mixture while stirring and observe the dissolution of the solid. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.

  • Caution: Some compounds can decompose at elevated temperatures. It is advisable to perform a small-scale test to ensure that heating does not lead to degradation of this compound.

4. Sonication for Enhanced Dissolution:

Sonication uses high-frequency sound waves to agitate the solvent and break down solid particles, which can accelerate the dissolution process.

  • Application: Place your reaction flask in an ultrasonic bath for short periods until the solid dissolves. This is particularly useful for kinetically slow dissolution processes.

5. Phase-Transfer Catalysis for Heterogeneous Reactions:

If your reaction involves a nucleophile that is soluble in an aqueous phase and this compound in an organic phase, a phase-transfer catalyst (PTC) can be employed. The PTC facilitates the transfer of the nucleophile from the aqueous to the organic phase, allowing the reaction to proceed.

  • Common PTCs: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) and crown ethers.

Key Chemical Reactions and Solubility Considerations

Understanding the reactivity of this compound can help in choosing appropriate reaction conditions that also favor good solubility.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 4-position activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions.[3][4] The methoxy group at the 2-position is a potential leaving group in these reactions.

  • Reaction Conditions: These reactions are typically carried out in polar aprotic solvents like DMF or DMSO, which are excellent at solvating both the polar this compound and the charged nucleophile. The use of these solvents often circumvents solubility issues.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a route to 2-methoxy-4-aminopyridine derivatives.

  • Common Reducing Agents and Solvents:

    • Catalytic Hydrogenation (H₂/Pd-C): Typically performed in alcoholic solvents like methanol or ethanol, where this compound has good solubility.

    • Metal/Acid (e.g., Fe/HCl, SnCl₂/HCl): Often carried out in aqueous acidic conditions or in alcoholic solvents. The protonation of the pyridine nitrogen under acidic conditions can improve solubility in polar protic media.

Suzuki Cross-Coupling Reactions

While less common for this specific substrate without prior modification, related pyridine derivatives can undergo Suzuki coupling reactions.[5][6][7]

  • Typical Solvents: These reactions often employ solvent mixtures such as dioxane/water or DMF.[8] The use of a co-solvent system is standard practice to ensure all components are in solution.

References

  • Geisler, F., Detert, H., & Schollmeyer, D. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData, 10(9), x250779. [Link]

  • Hilton, M. C., Dolewski, R. D., & McNally, A. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 1-6. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. [Link]

  • Geisler, F., Detert, H., & Schollmeyer, D. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData, 10(9), x250779. [Link]

  • Geisler, F., Detert, H., & Schollmeyer, D. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData, 10(9), x250779. [Link]

  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

  • Hilton, M. C., Dolewski, R. D., & McNally, A. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 1-6. [Link]

  • ChemBK. (2024, April 9). 2-METHOXY-4-AMINOPYRIDINE. Retrieved from [Link]

  • Li, S., Liu, S., & Wu, W. (1987). Redetermination of 2-methyl-4-nitropyridine N-oxide. Jiegou Huaxue (Chin. J. Struct. Chem.), 6, 20-24. [Link]

  • PubChemLite. (n.d.). 2-methoxy-4-methyl-5-nitropyridine. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Methoxy-4-methyl-3-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxy-5-nitropyridine. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-Methoxy-5-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxy-3-nitropyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Methoxy-4-methyl-5-nitropyridine (97%). Retrieved from [Link]

  • Crysdot LLC. (n.d.). 2-Methoxy-4-methyl-5-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • PubChem. (n.d.). 2-Methoxy-4-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

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Technical Support Center: Navigating the Scale-Up Synthesis of 2-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Methoxy-4-nitropyridine. This guide is tailored for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who are looking to transition this synthesis from laboratory scale to pilot plant or industrial production. Here, we address the common challenges, provide troubleshooting advice, and offer a scalable experimental protocol, all grounded in established chemical principles and practical experience.

I. Synthetic Strategy and Core Challenges

The most common and industrially viable route to this compound is the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-nitropyridine with a methoxide source, typically sodium methoxide. This reaction is favored due to the strong activation of the pyridine ring towards nucleophilic attack by the para-nitro group.

However, scaling up this seemingly straightforward reaction presents several challenges that can impact yield, purity, and safety. This guide will focus on mitigating these challenges.

Scale_Up_Synthesis cluster_challenges Key Scale-Up Challenges Start Starting Materials: 2-Chloro-4-nitropyridine Sodium Methoxide Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Methanol (Solvent) Handling Reagent Handling (Sodium Methoxide) Start->Handling Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Exotherm Exotherm Control Reaction->Exotherm Impurities Impurity Formation Reaction->Impurities Purification Purification: Recrystallization / Distillation Workup->Purification Extracted Product Product Final Product: This compound Purification->Product High Purity Product

Caption: A high-level overview of the synthesis workflow and its primary challenges.

II. Troubleshooting Guide and FAQs

This section is designed to provide rapid, actionable solutions to common problems encountered during the scale-up of this compound synthesis.

Problem/Observation Potential Cause(s) Recommended Action(s)
Low or Stalled Reaction Conversion 1. Insufficient Sodium Methoxide: The stoichiometry is critical. Any moisture in the solvent or on the glassware will consume the methoxide. 2. Low Reaction Temperature: While the reaction is exothermic, an initial low temperature might not be sufficient to overcome the activation energy. 3. Poor Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and incomplete reaction.1. Use a slight excess (1.1-1.2 equivalents) of sodium methoxide. Ensure all equipment is thoroughly dried and the methanol is anhydrous. 2. Gently warm the reaction mixture to 40-50°C to initiate the reaction. Once initiated, the exotherm may need to be managed with cooling. 3. Ensure adequate agitation. Use an appropriately sized overhead stirrer and baffle system for the reactor.
Formation of Dark-Colored Byproducts 1. High Reaction Temperature: Uncontrolled exotherms can lead to side reactions and decomposition of the starting material or product. 2. Presence of Water: Water can lead to the formation of 2-hydroxy-4-nitropyridine as a significant byproduct.1. Maintain strict temperature control. Use a reactor with a cooling jacket and add the sodium methoxide solution portion-wise or via a dropping funnel to manage the exotherm. 2. Use anhydrous methanol and freshly prepared or properly stored sodium methoxide.
Difficult Product Isolation/Purification 1. Incomplete Reaction: The presence of unreacted 2-chloro-4-nitropyridine can complicate purification. 2. Formation of Isomeric Byproducts: While less common in this specific reaction, incomplete nitration of the precursor can lead to isomeric chloronitropyridines that will also react.1. Monitor the reaction to completion using TLC or HPLC. 2. Ensure the purity of the starting 2-chloro-4-nitropyridine. If necessary, recrystallize the starting material before use.
Safety Concerns during Reagent Handling 1. Sodium Methoxide Handling: Sodium methoxide is a strong base and is highly corrosive and moisture-sensitive.1. Handle sodium methoxide in a dry, inert atmosphere (e.g., under nitrogen). Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

III. Scalable Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound on a pilot scale. Note: All operations should be conducted in a well-ventilated area, and a thorough risk assessment should be performed before commencing any chemical synthesis.

Reagents:

  • 2-Chloro-4-nitropyridine (1.0 kg, 6.31 mol)

  • Sodium methoxide (0.37 kg, 6.84 mol, 1.08 equiv)

  • Anhydrous Methanol (10 L)

  • Deionized Water (for workup)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Sodium Sulfate (for drying)

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, thermocouple, condenser, and dropping funnel

  • Heating/cooling circulator

  • Appropriate workup and extraction vessels

  • Rotary evaporator

  • Drying oven

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Starting Material: Charge the 2-chloro-4-nitropyridine (1.0 kg) and anhydrous methanol (5 L) to the reactor.

  • Stirring and Temperature Control: Begin stirring the mixture to ensure a homogeneous slurry. Set the reactor jacket temperature to 20°C.

  • Preparation of Sodium Methoxide Solution: In a separate, dry, nitrogen-purged vessel, carefully dissolve the sodium methoxide (0.37 kg) in anhydrous methanol (5 L). This will be an exothermic process, so allow the solution to cool to room temperature before proceeding.

  • Addition of Sodium Methoxide: Slowly add the sodium methoxide solution to the reactor via the dropping funnel over a period of 1-2 hours. Monitor the internal temperature closely. If the temperature rises above 40°C, pause the addition and allow the mixture to cool.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (around 65°C) and monitor the progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the majority of the methanol under reduced pressure.

  • Aqueous Workup: To the resulting slurry, add deionized water (10 L) and stir until all solids have dissolved.

  • Extraction: Transfer the aqueous mixture to a suitable extraction vessel and extract with ethyl acetate (3 x 5 L).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 3 L). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude this compound as a solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

Protocol_Workflow Start Charge Reactor: 2-Chloro-4-nitropyridine in Methanol Add_NaOMe Slow Addition of Sodium Methoxide Solution Start->Add_NaOMe Control Temperature Reaction Reflux and Monitor (TLC/HPLC) Add_NaOMe->Reaction Exothermic Quench Cool and Remove Methanol Reaction->Quench Reaction Complete Workup Aqueous Workup & Extraction with Ethyl Acetate Quench->Workup Purify Dry, Concentrate, and Recrystallize Workup->Purify Product Pure this compound Purify->Product

Caption: A step-by-step workflow for the scalable synthesis of this compound.

IV. Safety Considerations

Hazard Identification:

  • 2-Chloro-4-nitropyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

  • Sodium Methoxide: Causes severe skin burns and eye damage. Highly flammable solid. Reacts violently with water.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

  • This compound: While a specific, verified safety data sheet is not widely available, based on its structure and related compounds, it should be handled as a compound that is potentially harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: Lab coat, and for larger scale operations, chemical-resistant overalls.

  • Respiratory Protection: Use in a well-ventilated area. If dust or vapors are likely to be generated, a respirator with an appropriate cartridge is recommended.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

V. Impurity Profile and Analysis

Potential impurities in the synthesis of this compound can arise from the starting materials or side reactions.

Potential Impurities:

  • 2-Chloro-4-nitropyridine (Unreacted Starting Material): Can be monitored and controlled by ensuring the reaction goes to completion.

  • 2-Hydroxy-4-nitropyridine: Formed by the reaction of 2-chloro-4-nitropyridine with any residual water. This can be minimized by using anhydrous conditions.

  • Isomeric Methoxy-nitropyridines: If the starting 2-chloro-4-nitropyridine contains isomeric impurities (e.g., 2-chloro-6-nitropyridine), these will also react to form the corresponding methoxy derivatives.

Analytical Methods:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion and final product purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and identification of any major impurities.

VI. References

  • Market.us. (2024). 2-Methoxy-5-Nitropyridine (CAS: 5446-92-4) Market. [Link]

  • Wrobel, K., et al. (2019). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 689–692. [Link]

  • Google Patents. (2019). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

  • Mörler, L., et al. (2014). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o426. [Link]

  • Li, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-211. [Link]

  • Google Patents. (2021). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

  • PubChem. (n.d.). 2-Chloro-4-methoxy-3-nitropyridine. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2015). 2-Chloro-4-nitropyridine N-oxide. [Link]

  • Google Patents. (2006). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....

  • PubChem. (n.d.). 2-Chloro-4-methoxy-5-nitropyridine. Retrieved January 20, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to SNAr Reactivity: 2-Methoxy-4-nitropyridine vs. 2-Chloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate starting materials is paramount to the success of a synthetic campaign. The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of heterocyclic chemistry, enabling the construction of complex molecules from functionalized aromatic rings. This guide provides an in-depth comparison of the SNAr reactivity of two common substrates: 2-methoxy-4-nitropyridine and 2-chloro-4-nitropyridine. By examining the underlying mechanistic principles and supporting experimental trends, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic design.

The Foundation: Nucleophilic Aromatic Substitution on Pyridines

The SNAr reaction on a pyridine ring is a two-step addition-elimination process. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), particularly at the 2- or 4-positions.[1][2]

The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This is typically the slow, rate-determining step and results in the formation of a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[1][3]

  • Leaving Group Expulsion: The aromaticity of the ring is restored in a fast step by the elimination of the leaving group.

The stability of the Meisenheimer complex is critical. In 4-nitropyridines, the negative charge is effectively delocalized across the aromatic system and onto the oxygen atoms of the nitro group, as well as the ring nitrogen, which provides substantial stabilization and facilitates the overall reaction.[1][4]

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Core Comparison: The Decisive Role of the Leaving Group

The identity of the leaving group (L) at the 2-position—chloro versus methoxy—is the primary determinant of the substrate's reactivity. While the ability of the leaving group to depart as a stable anion is important for the second step, its electronic influence on the pyridine ring is the dominant factor controlling the rate of the first, rate-determining step.

2-Chloro-4-nitropyridine:

  • Inductive Effect (-I): Chlorine is a highly electronegative atom. It exerts a strong electron-withdrawing inductive effect, pulling electron density away from the C2 carbon to which it is attached. This significantly increases the electrophilicity of the C2 position, making it highly susceptible to nucleophilic attack.

  • Mesomeric Effect (+M): Chlorine has lone pairs that can be donated into the ring via resonance. However, due to the poor overlap between the chlorine 3p orbital and the carbon 2p orbital, this pi-donating effect is very weak and is vastly outweighed by its strong inductive withdrawal.

This compound:

  • Inductive Effect (-I): The oxygen atom of the methoxy group is also electronegative and exerts an inductive pull on the ring.

  • Mesomeric Effect (+M): Unlike chlorine, the oxygen atom is a powerful pi-donor. Its lone pairs effectively overlap with the ring's pi-system, pushing electron density into the ring through resonance. This +M effect directly opposes and significantly counteracts its -I effect.

The Verdict on Reactivity:

The net electronic effect of the substituent at the C2 position determines the rate of nucleophilic attack. For 2-chloro-4-nitropyridine , the dominant, strong inductive withdrawal makes the C2 carbon significantly more electron-poor and thus more reactive. For This compound , the strong pi-donating nature of the methoxy group enriches the ring with electron density, making the C2 carbon less electrophilic and therefore substantially less reactive towards nucleophiles.

Reactivity_Comparison cluster_chloro 2-Chloro-4-nitropyridine cluster_methoxy This compound chloro_sub Chloro Substituent (-Cl) chloro_inductive Strong Inductive Effect (-I) (High Electronegativity) chloro_sub->chloro_inductive chloro_mesomeric Weak Mesomeric Effect (+M) (Poor p-orbital overlap) chloro_sub->chloro_mesomeric chloro_carbon Highly Electrophilic C2 Carbon chloro_inductive->chloro_carbon chloro_mesomeric->chloro_carbon chloro_reactivity High S N Ar Reactivity chloro_carbon->chloro_reactivity methoxy_sub Methoxy Substituent (-OCH3) methoxy_inductive Inductive Effect (-I) methoxy_sub->methoxy_inductive methoxy_mesomeric Strong Mesomeric Effect (+M) (Good p-orbital overlap) methoxy_sub->methoxy_mesomeric methoxy_carbon Less Electrophilic C2 Carbon methoxy_inductive->methoxy_carbon methoxy_mesomeric->methoxy_carbon methoxy_reactivity Low S N Ar Reactivity methoxy_carbon->methoxy_reactivity

Caption: Electronic effects governing SNAr reactivity.

Supporting Data and Reactivity Trends

While a direct side-by-side kinetic comparison of this compound and 2-chloro-4-nitropyridine with the same nucleophile is not readily consolidated in the literature, extensive data from analogous systems strongly support the predicted reactivity order. The "element effect" in SNAr reactions, where reactivity often follows the order F > Cl ≈ Br > I, is a testament to the dominance of the substituent's inductive effect on the rate-determining nucleophilic attack.[6][7] Fluorine, being the most electronegative halogen, makes the attached carbon the most electrophilic, leading to the fastest reactions.

The data below, compiled from related systems, illustrates the established principles.

SubstrateLeaving GroupNucleophileSolventRelative ReactivityRationale
2-Fluoro -5-nitropyridine-FAnilineMethanolVery High Strongest -I effect massively increases C2 electrophilicity.[1]
2-Chloro -5-nitropyridine-ClAnilineMethanolModerate Strong -I effect, serves as a good reference point.[1]
2-Methoxy -5-nitropyridine-OCH₃Sec. AminesAqueousLow Strong +M effect deactivates the ring towards attack.[8][9]

Note: Data is illustrative and compiled from different studies to show general trends.

Kinetic studies on various methoxy-substituted nitropyridines confirm their classification as relatively weak electrophiles in SNAr reactions, further substantiating that 2-chloro-4-nitropyridine is the far more reactive substrate.[8][9]

Experimental Protocols

To provide a practical context, the following are detailed methodologies for performing an SNAr reaction and for its kinetic analysis.

Protocol 1: General Synthesis of 2-Amino-4-nitropyridine via SNAr

This procedure details the reaction of 2-chloro-4-nitropyridine with a representative amine nucleophile, such as benzylamine.

Materials:

  • 2-Chloro-4-nitropyridine

  • Benzylamine (1.1 - 1.2 equivalents)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 equivalents)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-4-nitropyridine (1.0 eq) in ethanol.

  • Addition of Reagents: Add benzylamine (1.1 eq) to the solution, followed by the addition of a non-nucleophilic base such as triethylamine (1.5 eq). The base is required to neutralize the HCl generated during the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-4-nitropyridine) is fully consumed.

  • Work-up: Once complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure 2-(benzylamino)-4-nitropyridine.

Protocol 2: Kinetic Analysis via UV-Vis Spectrophotometry

This protocol describes how to measure the rate of reaction between 2-chloro-4-nitropyridine and a nucleophile.

Equipment:

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Syringes and volumetric flasks

Procedure:

  • Preparation: Prepare stock solutions of 2-chloro-4-nitropyridine and the nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol). The product of the reaction should have a distinct UV-Vis absorbance maximum (λmax) away from the reactants.

  • Pseudo-First-Order Conditions: Ensure the concentration of the nucleophile is in large excess (at least 10-fold) compared to the 2-chloro-4-nitropyridine. This simplifies the kinetics to a pseudo-first-order regime.[1]

  • Equilibration: Equilibrate both reactant solutions to the desired reaction temperature (e.g., 25 °C) in the spectrophotometer's cell holder.

  • Reaction Initiation: To initiate the reaction, rapidly inject a small, known volume of the 2-chloro-4-nitropyridine solution into the cuvette containing the nucleophile solution and mix thoroughly.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at the λmax of the product over time.

  • Data Analysis: The observed pseudo-first-order rate constant (kobs) is obtained by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst.

  • Second-Order Rate Constant: The true second-order rate constant (k₂) is calculated by dividing kobs by the concentration of the nucleophile: k₂ = kobs / [Nucleophile].[1]

Experimental_Workflow start Start: Define Kinetic Experiment prep Prepare Stock Solutions (Substrate, Nucleophile) start->prep conditions Establish Pseudo-First-Order Conditions ([Nu] >> [Substrate]) prep->conditions equilibrate Equilibrate Solutions to Temp (T) in Spectrophotometer conditions->equilibrate initiate Initiate Reaction in Cuvette (Rapid Mixing) equilibrate->initiate monitor Monitor Absorbance vs. Time at Product λmax initiate->monitor fit Fit Data to First-Order Equation A(t) = A∞(1 - e-k_obs*t) monitor->fit calc_kobs Determine k_obs fit->calc_kobs calc_k2 Calculate Second-Order Rate Constant k₂ = k_obs / [Nu] calc_kobs->calc_k2 end End: Report k₂ calc_k2->end

Caption: Experimental workflow for kinetic analysis using UV-Vis spectrophotometry.

Conclusion and Practical Implications

2-chloro-4-nitropyridine is substantially more reactive than this compound.

The strong, net electron-withdrawing character of the chlorine atom renders the reaction site highly electrophilic, facilitating rapid nucleophilic attack. Conversely, the powerful pi-donating ability of the methoxy group deactivates the ring towards SNAr.

For synthetic chemists, this means that 2-chloro-4-nitropyridine is the preferred substrate for introducing a wide variety of nucleophiles at the 2-position under mild conditions. While reactions with this compound are possible, they will typically require more forcing conditions (higher temperatures, stronger nucleophiles) and may be lower-yielding. This guide provides the foundational understanding and practical protocols to leverage these versatile building blocks effectively in research and development.

References

  • National Institutes of Health (NIH).

  • Pearson+.

  • Organic & Biomolecular Chemistry (RSC Publishing).

  • Benchchem.

  • Química Organica.org.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • Chemistry Stack Exchange.

  • Benchchem.

  • DR-NTU, Nanyang Technological University.

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A-Comparative-Guide-to-Validating-the-Structure-of-2-Methoxy-4-nitropyridine-Derivatives-using-2D-NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of synthesized molecules is the bedrock of chemical research. Ambiguity in molecular architecture can invalidate biological data and impede progress. Polysubstituted aromatic heterocycles, such as 2-Methoxy-4-nitropyridine, present a classic challenge. The relative positions of the methoxy and nitro groups profoundly influence the electronic properties and reactivity of the pyridine ring, yet confirming this substitution pattern with one-dimensional (1D) Nuclear Magnetic Resonance (NMR) alone can be inconclusive.

This guide provides an in-depth comparison of analytical strategies, demonstrating why a suite of two-dimensional (2D) NMR experiments serves as a self-validating system for the definitive structural elucidation of this compound derivatives. We will explore the causality behind experimental choices and present supporting data to contrast the depth of information gained from 2D NMR versus other common analytical techniques.

The-Limitation-of-1D-NMR-and-the-Need-for-Higher-Dimensionality

A standard analysis begins with 1D ¹H and ¹³C NMR. For a compound like this compound, the ¹H NMR spectrum is expected to show three signals in the aromatic region and a singlet for the methoxy group. While chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group, assigning the aromatic protons (H-3, H-5, and H-6) without further information is often ambiguous.[1][2] Similarly, the ¹³C spectrum will show the expected five signals for the pyridine ring and one for the methoxy carbon, but their definitive assignment remains a challenge. This ambiguity necessitates a more powerful approach that reveals the connectivity between atoms.

The 2D NMR Toolkit: A Multi-Pronged Strategy for Unambiguous Assignment

2D NMR spectroscopy provides the necessary through-bond and through-space correlation data to piece together the molecular puzzle with certainty.[3][4][5] A combination of COSY, HSQC, HMBC, and NOESY experiments creates a robust, cross-validated dataset for structural confirmation.[6][7][8][9]

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment is the first step in mapping the proton network. It identifies protons that are scalar-coupled, typically over two to three bonds. In our target molecule, we would expect to see a cross-peak connecting the proton at position H-5 with the proton at H-6, confirming their adjacency. The proton at H-3 would not show any COSY correlations with other ring protons, immediately identifying it as an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[6][7] This allows for the unambiguous assignment of all protonated carbons. For this compound, the HSQC spectrum would show cross-peaks for C3-H3, C5-H5, and C6-H6, as well as a correlation between the methoxy protons and the methoxy carbon. The non-protonated carbons (C2 and C4) will be absent from this spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The Key to the Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton, as it reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[6][7] This is where the substitution pattern is definitively confirmed:

  • Placing the Methoxy Group: The protons of the methoxy group (-OCH₃) are expected to show a strong correlation to the C-2 carbon. This ³JCH coupling is a critical piece of evidence that firmly attaches the methoxy group to the C-2 position.

  • Confirming the Nitro Group Position: The isolated proton H-3 should show HMBC correlations to C-2, C-4, and C-5. The correlation to the non-protonated C-4 is particularly informative.

  • Validating the Ring Structure: The proton H-6 will show correlations to C-4 and C-5, cross-validating the assignments made from other experiments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Proximity

While HMBC confirms through-bond connectivity, NOESY provides information about through-space proximity.[10] For this compound, a crucial NOESY correlation would be expected between the methoxy protons and the H-3 proton. The observation of this cross-peak confirms that these two groups are spatially close to one another, providing orthogonal validation of the 2-methoxy substitution pattern.

Comparative Analysis with Alternative Techniques

While 2D NMR is a powerful tool for in-solution structural analysis, it is important to understand its advantages and limitations in the context of other common analytical methods.[11]

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC, NOESY) Detailed atomic connectivity (H-H, C-H), including long-range and through-space correlations.Provides an unambiguous and complete structural map of the molecule in solution; resolves spectral overlap.[11]Can be more time-consuming to acquire and process data; requires specialized instrumentation.
X-Ray Crystallography Precise 3D atomic coordinates in the solid state, including bond lengths and angles.Considered the "gold standard" for absolute structure determination.[12]Requires a single, well-diffracting crystal, which can be difficult or impossible to obtain; structure may differ from the solution-state conformation.[12][13]
Mass Spectrometry (MS) Provides the molecular weight and information about fragmentation patterns.High sensitivity, requires minimal sample; confirms molecular formula.Does not directly provide information on atomic connectivity; fragmentation can be complex and may require interpretation based on proposed structures.[14][15][16]

As the table illustrates, while X-ray crystallography provides unparalleled detail of the solid-state structure, it is contingent on successful crystallization.[17][18][19] Mass spectrometry confirms the elemental composition but offers only indirect clues to the isomeric structure through fragmentation.[20][21] 2D NMR stands out for its ability to deliver a definitive constitutional assignment of the molecule as it exists in solution, which is often more relevant for biological and chemical reactivity studies.

Experimental Workflow and Data Interpretation

The process of validating the structure of this compound using 2D NMR follows a logical sequence.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Acquisition cluster_analysis Data Analysis & Validation synthesis Synthesize Derivative purification Purify Compound synthesis->purification nmr_1d Acquire 1D ¹H & ¹³C purification->nmr_1d nmr_2d Acquire 2D Suite (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d assign_cosy Assign Spin Systems (COSY) nmr_2d->assign_cosy assign_hsqc Assign Protonated Carbons (HSQC) assign_cosy->assign_hsqc assign_hmbc Assemble Skeleton (HMBC) assign_hsqc->assign_hmbc confirm_noesy Confirm Proximity (NOESY) assign_hmbc->confirm_noesy structure Unambiguous Structure confirm_noesy->structure

Step-by-Step Experimental Protocol for 2D NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra to check sample concentration, purity, and to determine the spectral widths for the 2D experiments.

  • COSY Acquisition: Acquire a gradient-selected COSY (gCOSY) experiment. Typical parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension (t₁), and 8-16 scans per increment.

  • HSQC Acquisition: Acquire a sensitivity-enhanced, gradient-selected HSQC experiment. Set the ¹H spectral width as before and the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • HMBC Acquisition: Acquire a gradient-selected HMBC experiment. The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz to emphasize ²JCH and ³JCH correlations.

  • NOESY Acquisition: Acquire a phase-sensitive NOESY experiment. A mixing time of 500-800 ms is typically appropriate for small molecules to allow for the build-up of Nuclear Overhauser Effects.

  • Data Processing: Process all spectra using appropriate window functions (e.g., sine-bell) and perform phase and baseline corrections.

Interpreting the Correlations: A Visual Guide

The following diagram illustrates the key HMBC and NOESY correlations that would provide irrefutable proof for the this compound structure.

// Define the molecule structure mol [label=<

C
NC
CC
C
>, pos="0,0!"];

// Add labels for atoms and substituents h3 [label="H", pos="1.2,0.6!"]; h5 [label="H", pos="-0.6,-1.2!"]; h6 [label="H", pos="-1.2,0.6!"]; no2 [label=2>, pos="1.5,-1.5!"]; ome [label=3CO>, pos="1.5,1.5!"];

// Draw bonds edge [penwidth=1.5, color="#202124"]; mol:c2 -- mol:n1; mol:n1 -- mol:c6; mol:c6 -- mol:c5; mol:c5 -- mol:c4; mol:c4 -- mol:c3; mol:c3 -- mol:c2;

mol:c3 -- h3; mol:c5 -- h5; mol:c6 -- h6; mol:c4 -- no2; mol:c2 -- ome;

// Add HMBC correlations (red arrows) edge [color="#EA4335", constraint=false, style=dashed, arrowhead=curve, penwidth=2]; ome -> mol:c2 [label=" HMBC"]; h3 -> mol:c2 [label=" HMBC"]; h3 -> mol:c4 [label=" HMBC"]; h6 -> mol:c4 [label=" HMBC"];

// Add NOESY correlation (blue arrow) edge [color="#4285F4", constraint=false, style=dotted, arrowhead=curve, penwidth=2, dir=both]; ome -> h3 [label=" NOESY"]; } doteditor Caption: Key HMBC (red) and NOESY (blue) correlations.

Conclusion

While 1D NMR, mass spectrometry, and X-ray crystallography are all valuable analytical techniques, they each have limitations when it comes to the rapid and definitive structural validation of polysubstituted heterocycles like this compound in a solution state. A comprehensive suite of 2D NMR experiments—specifically COSY, HSQC, HMBC, and NOESY—provides an unparalleled level of detail regarding atomic connectivity. The data from these experiments are internally consistent and self-validating, allowing researchers to assign the correct isomeric structure with the highest degree of confidence. For professionals in drug discovery and chemical development, mastering the application and interpretation of these techniques is essential for ensuring scientific integrity and accelerating research timelines.

References

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  • Benchchem. (n.d.). Validating the Structure of Synthesized 2-Amino- 5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.

Sources

A Comparative Guide to the Kinetic Profiles of 2-Methoxy-4-nitropyridine and its Alternatives in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the functionalization of heterocyclic scaffolds remains a cornerstone of molecular design. Among these, the pyridine ring is a ubiquitous motif, and its controlled modification is of paramount importance. 2-Methoxy-4-nitropyridine stands as a key reagent in this context, offering a versatile platform for introducing nucleophiles at the C2 position. However, a nuanced understanding of its reactivity in comparison to alternative reagents is crucial for rational synthetic planning and optimization.

This guide provides an in-depth, objective comparison of the kinetic performance of this compound in nucleophilic aromatic substitution (SNAAr) reactions against viable alternatives. By synthesizing technical accuracy with field-proven insights, we aim to equip researchers with the knowledge to make informed decisions in experimental design.

The Mechanistic Landscape: Nucleophilic Aromatic Substitution on the Pyridine Ring

The reactivity of this compound and its analogues is fundamentally governed by the mechanism of nucleophilic aromatic substitution. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is inherently activated towards attack by nucleophiles, particularly at the C2 and C4 positions.[1][2] This reactivity is significantly enhanced by the presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) at the C4 position.

The generally accepted mechanism for the SNAAr reaction is a two-step addition-elimination process:

  • Nucleophilic Attack: The nucleophile attacks the electrophilic carbon atom bearing the leaving group (in this case, the methoxy group at C2), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] This step is typically the rate-determining step of the reaction.[3]

  • Leaving Group Expulsion: The aromaticity of the pyridine ring is restored through the expulsion of the leaving group.

The stability of the Meisenheimer complex is a critical factor influencing the reaction rate. For 2-substituted-4-nitropyridines, the negative charge of this intermediate can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, thus stabilizing the intermediate and facilitating the reaction.

Core Competitors: A Comparative Kinetic Analysis

While specific kinetic data for this compound is not extensively consolidated in publicly available literature, a robust understanding of its reactivity can be gleaned from the comprehensive studies of analogous systems. For the purpose of this guide, we will focus our comparison on two primary and highly relevant alternatives: 2-Chloro-4-nitropyridine and 4-Nitropyridine N-oxide .

Table 1: Comparative Kinetic Data for the Reaction of 4-Nitropyridine Analogues with Piperidine
CompoundLeaving GroupSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)Reference
4-Nitropyridine 1-oxide-NO₂Ethanol306.23 x 10⁻⁶[2]
2-Chloro-4-nitropyridine-ClMethanol25Data not directly available, but expected to be significantly higher than the N-oxide[4][5]
This compound-OCH₃Methanol25Inferred to be lower than 2-Chloro-4-nitropyridine-

Note: The reactivity of 2-Chloro-4-nitropyridine is inferred from the general principles of SNAAr, where chloride is a better leaving group than the nitro group in the N-oxide under these conditions.

Discussion of Comparative Reactivity

1. This compound vs. 2-Chloro-4-nitropyridine:

The primary determinant of reactivity in this comparison is the nature of the leaving group. In nucleophilic aromatic substitution, the ability of the leaving group to depart is crucial in the second step of the reaction. However, the rate-determining step is often the initial nucleophilic attack.[6] The electronegativity of the substituent at the C2 position plays a significant role in activating the ring towards this attack.

Chlorine, being more electronegative than the oxygen of the methoxy group, exerts a stronger inductive electron-withdrawing effect. This effect renders the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, 2-Chloro-4-nitropyridine is anticipated to exhibit a faster reaction rate compared to this compound with a given nucleophile under identical conditions.

The methoxy group, while a poorer leaving group than chloride in many contexts, can be readily displaced from a highly activated pyridine ring. Its utility often lies in its milder reactivity, which can be advantageous in the presence of other sensitive functional groups.

2. This compound vs. 4-Nitropyridine N-oxide:

4-Nitropyridine N-oxide presents a different scenario where the entire nitro group acts as the leaving group. The N-oxide functionality enhances the electron-deficient nature of the pyridine ring, making it highly reactive towards nucleophiles.[7] Kinetic studies on the reaction of 4-nitropyridine 1-oxide with piperidine have provided valuable quantitative data.[2]

Comparing the reactivity of this compound to 4-nitropyridine N-oxide is less straightforward without direct kinetic data. However, the methoxy group is generally considered a better leaving group than the nitro group in many SNAAr reactions on activated rings. Therefore, it is plausible that This compound would react faster than 4-nitropyridine N-oxide , assuming the nucleophilic attack is the rate-determining step.

Experimental Protocols: A Guide to Kinetic Analysis

To facilitate a direct and quantitative comparison of the reactivity of this compound and its alternatives, a standardized kinetic study is indispensable. The following protocol outlines a general method for monitoring the kinetics of these reactions using UV-Vis spectrophotometry.[4]

Protocol: Kinetic Measurement of Nucleophilic Aromatic Substitution

Objective: To determine the second-order rate constant for the reaction of a 4-nitropyridine derivative with a nucleophile.

Materials:

  • This compound or alternative substrate (e.g., 2-Chloro-4-nitropyridine)

  • Nucleophile of interest (e.g., piperidine, morpholine, or a primary amine)

  • Anhydrous solvent (e.g., acetonitrile, ethanol, or DMSO)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the 4-nitropyridine derivative of a known concentration (e.g., 1 mM) in the chosen solvent.

    • Prepare a series of stock solutions of the nucleophile at various concentrations (e.g., 10 mM, 20 mM, 50 mM, 100 mM) in the same solvent.

  • Kinetic Measurements:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product. If the λmax is unknown, it should be determined beforehand by recording the spectrum of a fully reacted solution.

    • Equilibrate the solutions of the 4-nitropyridine derivative and the nucleophile to the desired reaction temperature in the thermostatted cell holder.

    • To initiate the reaction, rapidly mix a known volume of the 4-nitropyridine derivative solution with a known volume of the nucleophile solution in a quartz cuvette. Ensure pseudo-first-order conditions by maintaining a large excess of the nucleophile (at least 10-fold) relative to the 4-nitropyridine derivative.

    • Immediately begin monitoring the change in absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) for each nucleophile concentration can be obtained by fitting the absorbance versus time data to a first-order exponential equation.

    • The second-order rate constant (k₂) is then determined from the slope of a plot of kobs versus the concentration of the nucleophile.

Visualizing the Reaction Landscape

To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanism and the experimental workflow.

SNAAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Rate-determining step) cluster_products Products This compound This compound Intermediate [Intermediate]⁻ This compound->Intermediate + Nu⁻ Nu Nucleophile (Nu⁻) Product 2-Nu-4-nitropyridine Intermediate->Product - MeO⁻ Leaving_Group MeO⁻

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

Kinetic_Workflow A Prepare Stock Solutions (Substrate & Nucleophile) B Equilibrate Solutions to Reaction Temperature A->B C Mix Reactants in Cuvette (Pseudo-first-order conditions) B->C D Monitor Absorbance vs. Time at Product λmax C->D E Calculate k_obs from First-Order Fit D->E F Plot k_obs vs. [Nucleophile] E->F G Determine Second-Order Rate Constant (k₂) from the Slope F->G

Sources

A Comparative Guide to Catalyst Efficacy in 2-Methoxy-4-nitropyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry, with substituted pyridines forming the core of numerous pharmaceuticals. Among these, 2-methoxy-4-nitropyridine is a key building block, where the strategic coupling of amines to the pyridine ring is a critical transformation. The efficacy of this C-N bond formation is highly dependent on the catalytic system employed. This guide provides an in-depth comparison of the performance of common catalysts for the coupling of this compound with a focus on palladium, copper, and nickel-based systems, supported by experimental data and mechanistic insights to inform your catalyst selection and experimental design.

The Challenge of Coupling with this compound

The electronic nature of this compound presents a unique set of challenges and opportunities for catalytic cross-coupling reactions. The potent electron-withdrawing nitro group at the 4-position activates the pyridine ring, making it susceptible to nucleophilic attack. Conversely, the electron-donating methoxy group at the 2-position can influence the reactivity and regioselectivity of the coupling reaction. The choice of catalyst is therefore paramount in navigating these electronic effects to achieve high yields and selectivity.

Comparative Analysis of Catalytic Systems

The two most prominent catalytic systems for C-N cross-coupling reactions are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. While both are powerful methods, they exhibit distinct advantages and limitations in the context of coupling with electron-deficient pyridines like this compound. Nickel-catalyzed systems have also emerged as a cost-effective and efficient alternative.

Data Presentation: Summary of Catalyst Performance

The following table summarizes the typical performance of Palladium, Copper, and Nickel catalysts in the amination of 2-substituted-4-nitropyridines, based on literature precedents for structurally similar substrates. It is important to note that direct head-to-head comparisons under identical conditions are scarce, and performance can vary significantly with the specific amine, ligand, base, and solvent used.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-type)Nickel-Catalyzed AminationKey Observations
Typical Catalyst Loading 0.5-5 mol%1-10 mol%1-10 mol%Palladium catalysts often exhibit higher turnover numbers and can be effective at lower loadings.[1]
Reaction Temperature Room Temperature - 110 °C80-140 °C80-130 °CBuchwald-Hartwig reactions can often be performed under milder temperature conditions.[1]
Reaction Time 2-24 hours12-48 hours12-36 hoursPalladium-catalyzed reactions are generally faster.[1]
Substrate Scope Broad, including aryl chlorides and a wide range of amines.Prefers aryl iodides and bromides; electron-deficient arenes are more reactive.Effective for aryl chlorides and sulfamates.The Buchwald-Hartwig amination generally offers a broader substrate scope.[2][3][4][5]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) are common.Often requires N- or O-based ligands (e.g., phenanthroline, L-proline).Bidentate phosphine or N-heterocyclic carbene (NHC) ligands are often used.Ligand choice is crucial for catalyst stability and reactivity in all systems.
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄).Often requires a base like K₂CO₃ or Cs₂CO₃.Strong bases are typically required.The choice of base can significantly impact yield and functional group tolerance.[6]
Functional Group Tolerance Generally high, but sensitive to some reducible groups.Can be limited by the high temperatures required.Generally good, with tolerance for various functional groups.Palladium systems often show better tolerance for sensitive functional groups.

Mechanistic Insights and Causality of Experimental Choices

Understanding the underlying mechanisms of these catalytic systems is crucial for troubleshooting and optimizing reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is critical as it promotes the rate-limiting oxidative addition of the aryl halide to the Pd(0) center and facilitates the final reductive elimination step to release the desired product and regenerate the active catalyst.[3][5] The strong, non-nucleophilic base is essential for the deprotonation of the amine, forming the palladium-amido intermediate.

Buchwald_Hartwig Pd0 Pd(0)L_n PdII_complex [Ar-Pd(II)(L_n)-X] Pd0->PdII_complex ArX This compound-X ArX->Pd0 Oxidative Addition Amine R₂NH Amine->PdII_complex Base Base Base->PdII_complex Product Coupled Product PdII_amido [Ar-Pd(II)(L_n)-NR₂] PdII_complex->PdII_amido Amine Coordination & Deprotonation PdII_amido->Pd0 Regeneration of Pd(0) PdII_amido->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction traditionally required harsh conditions, but the development of ligand-accelerated protocols has made it a more viable option.[1][4] The mechanism is thought to involve a Cu(I)/Cu(III) cycle, although a Cu(I)-mediated nucleophilic aromatic substitution pathway is also possible. The ligand, often a diamine or an amino acid, stabilizes the copper catalyst and facilitates the coupling process. The electron-deficient nature of the this compound substrate makes it particularly well-suited for this type of reaction.[4]

Ullmann_Condensation CuI Cu(I)L_n CuI_amide [Cu(I)(L_n)(NR₂)] CuI->CuI_amide Amide formation ArX This compound-X ArX->CuI_amide Oxidative Addition Amine R₂NH Amine->CuI Base Base Base->CuI Product Coupled Product CuIII_complex [Ar-Cu(III)(L_n)(NR₂)-X] CuI_amide->CuIII_complex CuIII_complex->CuI Regeneration of Cu(I) CuIII_complex->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Ullmann condensation.

Nickel-Catalyzed Amination

Nickel catalysts offer a cost-effective alternative to palladium and have shown excellent activity for the amination of aryl chlorides.[5] The catalytic cycle is believed to be analogous to the Buchwald-Hartwig reaction, involving Ni(0)/Ni(II) intermediates. The choice of ligand is critical to prevent catalyst deactivation and promote efficient coupling.

Experimental Protocols

The following are representative, detailed protocols for the amination of a 2-halo-4-nitropyridine substrate, which can be adapted for this compound.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general procedure for the coupling of an aryl halide with an amine using a palladium catalyst and a biarylphosphine ligand.

Materials:

  • 2-Chloro-4-nitropyridine

  • Amine (e.g., Aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add 2-chloro-4-nitropyridine (1.0 eq) and NaOtBu (1.5 eq).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Add the amine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Experimental_Workflow_Pd cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add Pd(OAc)₂ and XPhos to Schlenk tube B Add 2-chloro-4-nitropyridine and NaOtBu A->B C Evacuate and backfill with Argon (3x) B->C D Add anhydrous Toluene C->D E Add Amine D->E F Heat to 100°C (12-24h) E->F G Monitor by TLC/LC-MS F->G H Cool to RT G->H I Dilute with EtOAc and filter through Celite® H->I J Concentrate and purify by column chromatography I->J

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol describes a typical procedure for the copper-catalyzed coupling of an aryl halide with an amine.

Materials:

  • 2-Bromo-4-nitropyridine

  • Amine (e.g., Morpholine)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a reaction vial, add CuI (5 mol%), L-Proline (10 mol%), and K₂CO₃ (2.0 eq).

  • Add 2-bromo-4-nitropyridine (1.0 eq) and the amine (1.5 eq).

  • Add anhydrous DMSO.

  • Seal the vial and heat the reaction mixture to 110°C for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Conclusion and Future Outlook

The choice of catalyst for the coupling of this compound is a critical decision that depends on several factors including the nature of the amine, desired reaction conditions, and cost considerations. Palladium-catalyzed Buchwald-Hartwig amination generally offers the broadest scope, mildest conditions, and fastest reaction times. However, for electron-deficient substrates like the one , modern ligand-accelerated Copper-catalyzed Ullmann condensations can be a highly effective and more economical alternative. Nickel catalysis also presents a promising avenue, particularly when using aryl chlorides as starting materials.

References

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents. (2010). Process for preparation of nitropyridine derivatives.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. [Link]

  • PubMed. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. PubMed. [Link]

  • ResearchGate. (n.d.). Effect of catalyst recycling on yield and turn over frequency (TOF). ResearchGate. [Link]

  • National Institutes of Health. (2019). Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Methoxycarbonylation of olefins catalyzed by palladium complexes bearing P,N-donor ligands. ResearchGate. [Link]

  • PubMed Central. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Institutes of Health. [Link]

  • Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. [Link]

  • RSC Publishing. (2010). Catalytic C–H amination: recent progress and future directions. RSC Publishing. [Link]

  • National Institutes of Health. (2017). Cross-Coupling Biarylation of Nitroaryl Chlorides Through High Speed Ball Milling. National Institutes of Health. [Link]

  • RSC Publishing. (2024). Recent advances in dual photoredox/nickel catalyzed alkene carbofunctionalised reactions. RSC Publishing. [Link]

  • InCatT. (2023). Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022. InCatT. [Link]

  • PubMed. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Palladium-copper alloys as catalysts for the oxygen reduction reaction in an acidic media I: Correlation between the ORR kinetic parameters and intrinsic physical properties of the alloys. ResearchGate. [Link]

  • ResearchGate. (n.d.). CuI and Copper Nanoparticles in the Catalytic Amination of 2-Halopyridines. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Pyridine Synthesis: A Comparative Analysis of Alternatives to 2-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Pyridine Scaffold and the Need for Synthetic Versatility

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science. Its presence in approximately 20% of the top 200 bestselling drugs underscores its importance as a privileged scaffold.[1] The development of efficient, versatile, and scalable methods for the synthesis of substituted pyridines is, therefore, a critical endeavor for researchers in drug discovery and process development.

Historically, methods like the Zincke reaction have provided a powerful means to transform primary amines into pyridinium salts, which are valuable intermediates. Reagents such as 2-Methoxy-4-nitropyridine are highly activated precursors for this transformation, leveraging electron-withdrawing groups to facilitate ring-opening by nucleophiles. However, the landscape of synthetic chemistry is ever-evolving. Modern challenges demand a broader toolkit of methodologies that offer complementary reactivity, milder conditions, and access to a wider array of substitution patterns.

This guide provides an in-depth comparison of the primary alternatives to the Zincke-type activation exemplified by this compound. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of classical condensation reactions and modern cycloaddition strategies. Our goal is to equip researchers with the knowledge to select the optimal synthetic route for their specific target, balancing factors of efficiency, complexity, and desired molecular architecture.

Part 1: The Benchmark - Understanding the Zincke Reaction

The Zincke reaction, first reported by Theodor Zincke, involves the transformation of a pyridine into a pyridinium salt by reacting it with an activating agent (classically 2,4-dinitro-chlorobenzene) and a primary amine.[2] The highly electron-deficient N-aryl pyridinium salt, known as a Zincke salt, undergoes a nucleophilic attack by a primary amine, leading to the opening of the pyridine ring. The resulting intermediate, a "Zincke aldehyde" or a related imine, can then undergo cyclization and elimination to form a new, substituted pyridinium salt.[2][3]

This compound serves as a potent precursor in this context. The nitro and methoxy groups activate the pyridine ring, making it highly susceptible to the initial nucleophilic attack, thus driving the reaction forward.

Zincke_Mechanism cluster_activation Activation & Ring Opening cluster_cyclization Cyclization & Aromatization Py Activated Pyridine (e.g., N-(2,4-dinitrophenyl)pyridinium) Open Ring-Opened Intermediate (König Salt) Py->Open Nucleophilic Attack Amine1 Primary Amine (R-NH2) Amine1->Py Cyclized Cyclized Intermediate Open->Cyclized Intramolecular Attack Product New Pyridinium Salt Cyclized->Product Aromatization Elim Eliminated Group (e.g., 2,4-Dinitroaniline)

While effective, the classical Zincke reaction can have limitations, including the requirement for highly activated pyridines and the potential for side reactions. This has spurred the development of alternative reagents and entirely different synthetic strategies.

Part 2: A Direct Alternative - Glutaconaldehyde Salts

For the specific transformation of a primary amine into a pyridinium salt, glutaconaldehyde salts have emerged as a powerful alternative to the traditional Zincke salt precursors.[4] This approach circumvents the need to pre-activate a pyridine ring.

Mechanistic Advantage: Glutaconaldehyde, a five-carbon dialdehyde equivalent, reacts directly with primary amines in an acidic medium. The reaction proceeds through a double condensation to form the pyridinium ring in a single, efficient step. This method offers several key advantages over the Zincke protocol:

  • Broader Substrate Scope: It is effective for a wide range of primary amines, including those that are weakly nucleophilic or sterically hindered, which often fail to react with Zincke salts.[4]

  • Milder Conditions: The reaction can be performed under conventional heating or microwave irradiation, often leading to quantitative conversions in shorter reaction times.[4]

  • Control of Counter-ion: The counter-ion of the final pyridinium salt can be directly controlled without needing a separate salt metathesis step.[4][5]

  • Avoidance of Side Reactions: It prevents aromatic nucleophilic substitution (SNAr) side reactions that can occur with dinitrophenyl-activated Zincke salts.[4]

Part 3: Foundational Alternatives - Pyridine Ring Construction via Condensation

Instead of modifying an existing pyridine, most modern approaches build the ring from acyclic precursors. Condensation reactions are among the most established and reliable methods.

The Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1881, this multicomponent reaction is a cornerstone of heterocyclic chemistry.[6] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6][7]

Mechanism & Outcome: The reaction proceeds through a series of Knoevenagel condensations and Michael additions to form a 1,4-dihydropyridine (1,4-DHP) intermediate.[7] This DHP is then oxidized in a separate step to yield the final aromatic pyridine. The driving force for this final step is the stability gained through aromatization.[6]

Hantzsch_Workflow Aldehyde Aldehyde (R-CHO) Condensation One-Pot Condensation Aldehyde->Condensation Ketoester1 β-Ketoester (2 eq.) Ketoester1->Condensation Ammonia Ammonia (NH3) Ammonia->Condensation DHP 1,4-Dihydropyridine (Hantzsch Ester) Condensation->DHP Oxidation Oxidation DHP->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Advantages:

  • Simplicity and Efficiency: It allows for the construction of highly functionalized pyridines in a single pot from readily available starting materials.[7]

  • Medicinal Relevance: The 1,4-DHP intermediates are themselves an important class of calcium channel blockers, such as nifedipine.[6]

Limitations & Modern Variants:

  • The classical Hantzsch synthesis often requires harsh conditions and can result in low yields.[6]

  • It typically produces symmetrically substituted pyridines.

  • Modern variations address these issues using microwave assistance, solvent-free conditions, and novel catalysts to improve yields and expand the reaction's scope, aligning it with the principles of green chemistry.[6][7]

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile and convergent method for preparing 2,4,6-trisubstituted pyridines.[8][9] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[8][10]

Mechanism & Outcome: The reaction is initiated by the formation of a pyridinium ylide from the ketone salt. This ylide acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate then undergoes cyclization and dehydration with ammonia to furnish the substituted pyridine ring.[8]

Advantages:

  • Broad Substrate Scope: The method tolerates a wide variety of functional groups on both the ketone salt and the Michael acceptor, including aryl, heteroaryl, and alkyl groups.[8][9]

  • High Yields & Mild Conditions: It generally provides pyridines in high yields under relatively mild reaction conditions.[9]

  • Convergent Synthesis: It allows for the combination of two complex fragments late in a synthetic sequence.

Limitations:

  • The synthesis is primarily suited for producing 2,4,6-trisubstituted pyridines.

  • The preparation of the initial α-pyridinium methyl ketone salt is an additional step.

Part 4: Modern Strategies - Pyridine Synthesis via Cycloaddition

Cycloaddition reactions represent a powerful and atom-economical approach to ring construction, allowing for the simultaneous formation of multiple bonds.[11]

The Boger Pyridine Synthesis

Developed by Dale Boger, this method is a powerful example of an inverse-electron-demand Diels-Alder reaction.[12] It involves the reaction of an electron-deficient 1,2,4-triazine (acting as the azadiene) with an electron-rich dienophile, such as an enamine or enol ether.[13]

Mechanism & Outcome: The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that extrudes a molecule of nitrogen (N₂), leading directly to the formation of the aromatic pyridine ring.[12][13] This reaction is particularly valuable for accessing pyridines that are difficult to obtain through other methods.[12]

Boger_Mechanism Reactants 1,2,4-Triazine + Enamine Cycloaddition [4+2] Cycloaddition (Inverse-electron-demand) Reactants->Cycloaddition Adduct Bicyclic Adduct Cycloaddition->Adduct Retro Retro-[4+2] (N₂ Extrusion) Adduct->Retro Pyridine Substituted Pyridine Retro->Pyridine

Advantages:

  • High Regioselectivity: The substitution pattern of the final pyridine is highly predictable.[13]

  • Access to Complex Scaffolds: It has been successfully applied in the total synthesis of complex natural products.[12]

  • Good Yields: The reaction often proceeds in good to excellent yields (70-95%).[13]

Limitations:

  • The synthesis of substituted 1,2,4-triazines can be challenging.

  • The reaction may require elevated temperatures (80–175 °C).[13]

Transition Metal-Catalyzed [2+2+2] Cycloadditions

A more recent and highly elegant strategy involves the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and a nitrile. This method offers a fascinating tool for the de novo construction of pyridine rings under mild conditions.[11]

Mechanism & Outcome: In this process, a metal catalyst (e.g., based on cobalt or rhodium) coordinates to two alkyne molecules and one nitrile molecule, assembling them in a stepwise fashion to form a metallacyclic intermediate, which then undergoes reductive elimination to release the substituted pyridine product.

Advantages:

  • High Atom Economy: All atoms from the starting materials are incorporated into the final product.

  • Control over Substitution: It allows for precise control over the substitution pattern.[11]

  • Access to Chiral Pyridines: The use of chiral catalysts enables the synthesis of chiral pyridines from achiral substrates.[11]

Limitations:

  • Requires specialized and often expensive transition metal catalysts.

  • The substrate scope can be limited by the catalyst system employed.

Part 5: Comparative Analysis and Data Summary

Choosing the right synthetic strategy depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The following table provides a comparative overview of the discussed methods.

Method Reaction Type Key Reagents Typical Substitution Pattern Key Advantages Key Disadvantages
Zincke Reaction Ring Opening / Ring ClosingActivated Pyridine + Primary AmineN-Substituted Pyridinium SaltsTransforms existing amines to pyridiniums.Requires activated pyridines; potential SNAr side reactions.
Glutaconaldehyde Double CondensationGlutaconaldehyde Salt + Primary AmineN-Substituted Pyridinium SaltsBroader amine scope than Zincke; milder conditions.[4]Glutaconaldehyde can be unstable.[4]
Hantzsch Synthesis Multicomponent CondensationAldehyde + 2x β-Ketoester + NH₃Symmetrical 2,6-dialkyl-3,5-dicarboxylate PyridinesOne-pot, high efficiency for specific patterns; medicinally relevant DHP intermediates.[6][7]Requires subsequent oxidation; limited to symmetrical products classically.
Kröhnke Synthesis Condensation / Cyclizationα-Pyridinium Ketone + α,β-Unsaturated Carbonyl2,4,6-Trisubstituted PyridinesBroad substrate scope; high yields; convergent.[8][9]Primarily for 2,4,6-substitution; requires pre-made ketone salt.
Boger Synthesis Inverse Diels-Alder1,2,4-Triazine + Enamine/Enol EtherVaried, highly regiocontrolledAccess to complex/unusual pyridines; high yields.[12][13]Requires synthesis of triazine precursors; can require high temperatures.[13]
[2+2+2] Cycloaddition Metal-Catalyzed Annulation2x Alkyne + NitrilePolysubstituted PyridinesHigh atom economy; excellent control of substitution; access to chiral pyridines.[11]Requires expensive metal catalysts; potential catalyst sensitivity.

Part 6: Experimental Protocols in Practice

To illustrate the practical application of these methods, we provide a representative protocol for the modern Hantzsch synthesis.

Protocol: Microwave-Assisted Hantzsch Synthesis of a 1,4-Dihydropyridine

This protocol is adapted from modern, environmentally conscious variations of the classical Hantzsch reaction.

Objective: To synthesize a symmetrically substituted 1,4-dihydropyridine derivative efficiently using microwave irradiation.

Materials:

  • Benzaldehyde (1.0 mmol, 1 eq.)

  • Ethyl acetoacetate (2.0 mmol, 2 eq.)

  • Ammonium acetate (1.2 mmol, 1.2 eq.)

  • Ethanol (5 mL)

  • Microwave synthesis vial (10 mL) with a stir bar

Procedure:

  • Reagent Combination: In a 10 mL microwave synthesis vial, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

    • Causality Note: Ammonium acetate serves as both the nitrogen source and a mild catalyst for the condensation steps. Using a slight excess ensures the reaction goes to completion.

  • Solvent Addition: Add ethanol (5 mL) to the vial and seal it with a cap.

    • Causality Note: Ethanol is a common, polar protic solvent that effectively dissolves the reactants and facilitates the reaction under microwave heating.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at 120°C for 10 minutes.

    • Causality Note: Microwave heating dramatically accelerates the reaction rate compared to conventional refluxing, reducing reaction times from hours to minutes. The sealed vessel allows the temperature to exceed the solvent's boiling point safely.

  • Work-up and Isolation: After the reaction is complete, cool the vial to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Self-Validation: The purity of the resulting 1,4-dihydropyridine can be readily assessed by melting point determination and confirmed by ¹H NMR spectroscopy.

  • Oxidation (If Required): To obtain the final pyridine, the isolated dihydropyridine can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) until the aromatization is complete, as monitored by TLC.

Conclusion

While this compound and related Zincke precursors remain useful for specific amine-to-pyridinium transformations, the modern synthetic chemist has a rich and diverse portfolio of alternative methods for de novo pyridine ring construction.

  • For symmetrical, highly functionalized pyridines , the Hantzsch synthesis , especially its modern green variants, remains a go-to method.

  • For convergent synthesis of 2,4,6-trisubstituted pyridines , the Kröhnke synthesis offers excellent reliability and substrate scope.

  • When faced with the challenge of synthesizing a complex or uniquely substituted pyridine , the Boger synthesis provides a powerful and regioselective cycloaddition strategy.

  • For ultimate atom economy and control over substitution , particularly for accessing novel chemical space, transition-metal-catalyzed [2+2+2] cycloadditions represent the state of the art.

The optimal choice is dictated by the specific molecular target. By understanding the mechanistic advantages and practical limitations of each approach, researchers can navigate the synthetic landscape with confidence, accelerating the discovery and development of novel pyridine-containing molecules.

References

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  • Boger pyridine synthesis. Grokipedia. [Link]

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  • Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society Reviews, 36(7), 1085–1094. [Link]

  • Hantzsch pyridine synthesis. Grokipedia. [Link]

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  • Walton, M. C., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

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  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 71(25), 9508–9511. [Link]

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  • Katritzky, A. R., et al. (1980). The synthesis and reactions of sterically constrained pyrylium and pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. [Link]

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A Comparative Guide to the Applications of 2-Methoxy-4-nitropyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within medicinal and process chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, substituted pyridines play a central role. This guide provides an in-depth technical comparison of 2-Methoxy-4-nitropyridine and its common precursor, 2-Chloro-4-nitropyridine, focusing on their applications in nucleophilic aromatic substitution (SNAr) reactions. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Strategic Importance of the 2-Substituted-4-nitropyridine Scaffold

The 4-nitropyridine moiety is a powerful electrophile, rendered highly susceptible to nucleophilic attack at the 2- and 6-positions by the strong electron-withdrawing effect of the nitro group. This inherent reactivity makes 2-substituted-4-nitropyridines valuable intermediates for the introduction of a wide range of functionalities, particularly amines, which are prevalent in pharmaceutically active compounds. The choice of the substituent at the 2-position, typically a leaving group, is a critical parameter that dictates the reactivity, selectivity, and overall efficiency of the synthetic transformation.

Head-to-Head Comparison: this compound vs. 2-Chloro-4-nitropyridine

The primary divergence in the utility of this compound and 2-Chloro-4-nitropyridine lies in the nature of their respective leaving groups in SNAr reactions. While the chloro group is a classical and effective leaving group, the methoxy group, traditionally considered poor in SN2 reactions, exhibits distinct behavior in the context of SNAr.

Reactivity and the "Element Effect"

The generally accepted order of leaving group ability in SNAr reactions, often termed the "element effect," is F > NO2 > Cl ≈ Br > I.[1][2] This trend is attributed to the rate-determining step typically being the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative substituent that can better stabilize the forming anionic intermediate (the Meisenheimer complex).

Experimental Data: A Case Study in Amination

A crucial application of these building blocks is the synthesis of 2-amino-4-nitropyridine derivatives, which are precursors to a variety of bioactive molecules. A direct comparison of yields in the synthesis of a this compound derivative from its chloro counterpart provides a compelling case for the utility of the methoxy intermediate.

For instance, the synthesis of 2-methoxy-4-methyl-5-nitropyridine from 2-chloro-4-methyl-5-nitropyridine proceeds with an outstanding 98% yield.[3] This near-quantitative conversion highlights that while the methoxy group might be inherently less reactive as a leaving group, its precursor can be efficiently transformed, providing a stable and often crystalline intermediate for subsequent diversification.

Table 1: Comparison of Leaving Groups in the Synthesis of a 2-Alkoxy-4-nitropyridine Derivative

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-Chloro-4-methyl-5-nitropyridineSodium methoxide in methanol, 0 °C to room temperature2-Methoxy-4-methyl-5-nitropyridine98[3]

This high-yield synthesis suggests a two-step strategy where the more reactive 2-chloro-4-nitropyridine can be used to generate a variety of 2-alkoxy-4-nitropyridine derivatives, which can then undergo further SNAr reactions. This approach can be advantageous for creating a library of compounds with diverse alkoxy substituents.

Experimental Protocols

To provide a practical context for the application of these reagents, the following are detailed, self-validating experimental protocols.

Protocol 1: Synthesis of 2-Methoxy-4-methyl-5-nitropyridine from 2-Chloro-4-methyl-5-nitropyridine

This protocol exemplifies the high-efficiency conversion of a 2-chloro to a 2-methoxy nitropyridine.

Workflow Diagram:

Protocol_2_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 2-Chloro-4-nitropyridine in a suitable solvent (e.g., ethanol) B Add amine (1.1 - 2 equivalents) A->B C Add non-nucleophilic base (if amine salt is used) B->C D Stir at room temperature or with gentle heating (Monitor by TLC) C->D E Remove solvent under reduced pressure D->E F Aqueous work-up (partition between water and an organic solvent) E->F G Purify by chromatography or recrystallization F->G H Obtain 2-amino-4-nitropyridine derivative G->H

Sources

A Senior Application Scientist's Guide to Purity Assessment: Quantitative NMR vs. Traditional Methods for 2-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous world of pharmaceutical development, the purity of chemical intermediates is paramount. The structural integrity and purity of building blocks like 2-Methoxy-4-nitropyridine directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for purity assessment, juxtaposed with traditional chromatographic and thermal methods. As your guide, I will not only detail the "how" but, more critically, the "why" behind the experimental choices, grounding our discussion in scientific principle and practical application.

The Limitations of Relative Purity: Why qNMR Excels

For decades, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the mainstays of purity analysis. These techniques, while powerful for separation, provide a relative purity assessment based on the area percentage of peaks in a chromatogram. This approach assumes that the analyte and all its impurities have a similar response to the detector (e.g., UV absorbance), an assumption that can often be erroneous. Consequently, accurate quantification typically requires specific certified reference standards for each impurity, which are often expensive or unavailable.

Quantitative NMR (qNMR) transcends this limitation. It is a primary ratio analytical method, meaning it can determine the purity or concentration of a substance without needing a reference standard of the analyte itself.[1][2] The fundamental principle of qNMR is that the area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte with that of a known amount of a certified internal standard, a direct and highly accurate measurement of purity can be achieved.[1][2]

A Comparative Overview: qNMR, HPLC, GC, and DSC

To understand the optimal application of each technique, let's compare their core attributes for the analysis of this compound.

ParameterQuantitative NMR (qNMR)HPLC-UVGC-FIDDifferential Scanning Calorimetry (DSC)
Principle Direct proportionality of signal area to molar concentration.Separation based on polarity, UV absorbance detection.Separation based on volatility, flame ionization detection.Measurement of heat flow during phase transitions.
Quantification Absolute (Primary Method).[3]Relative (requires analyte-specific standards for accuracy).Relative (requires analyte-specific standards for accuracy).Purity estimation based on melting point depression (Van't Hoff equation).[4]
Selectivity High (structurally specific signals).High (chromatographic resolution).High (chromatographic resolution).Low (not impurity-specific).
Sample Throughput Moderate.High.High.Low.
Precision (Typical RSD) < 1%.[5]< 2%.< 2%.Variable, dependent on sample.
Accuracy High, traceable to SI units.[1]Dependent on the purity of reference standards.Dependent on the purity of reference standards.High for ideal crystalline compounds.
Structural Information Yes, provides structural confirmation.No.No.No.
Sample Preparation Simple dissolution.Mobile phase preparation, filtration.Derivatization may be required for non-volatile samples.Minimal, requires solid sample.

The qNMR Protocol: A Step-by-Step Guide with Rationale

This section details a robust qNMR protocol for determining the purity of this compound, emphasizing the reasoning behind each step.

Experimental Workflow for qNMR Purity Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (this compound) dissolve Dissolve both in a precise volume of DMSO-d6 weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_is->dissolve transfer Transfer ~0.6 mL to NMR tube dissolve->transfer shim Shim for homogeneity transfer->shim acquire Acquire 1H NMR Spectrum (zg30, D1 > 5*T1) shim->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Caption: A streamlined workflow for qNMR purity determination.

Detailed Experimental Steps
  • Selection of the Internal Standard (IS): The choice of IS is critical for a successful qNMR experiment. Maleic acid is an excellent choice for this application due to several key properties:

    • Chemical Stability: It is a non-hygroscopic, stable solid, ensuring accurate weighing.[6]

    • Signal Separation: Its vinylic protons produce a singlet at approximately 6.3 ppm, a region typically clear of signals from the analyte or residual solvents, thus avoiding peak overlap.[7]

    • Solubility: It is readily soluble in the chosen deuterated solvent, DMSO-d₆.[6]

    • Simple Spectrum: A simple spectrum with well-defined peaks allows for accurate integration.[8]

  • Sample Preparation:

    • Using a high-precision analytical balance (accurate to 0.01 mg), weigh approximately 20 mg of this compound and 10 mg of maleic acid.[9] Accurate weighing is fundamental as the final purity calculation is directly dependent on these mass values.[7]

    • Dissolve both solids in a known volume of DMSO-d₆. DMSO-d₆ is an excellent solvent for a wide range of organic compounds.

    • Transfer about 0.6 mL of the solution into a high-quality NMR tube.

  • NMR Data Acquisition:

    • A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion and sensitivity.[5]

    • A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is used.[9]

    • Crucial Parameter: A long relaxation delay (D1) is essential for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified.[5] This ensures that all protons are fully relaxed before the next pulse, making the signal integral directly proportional to the number of protons.

    • Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks of interest, which is necessary for integration errors of less than 1%.[8]

  • Data Processing and Purity Calculation:

    • The acquired spectrum must be carefully phased and baseline corrected.[5] Manual adjustments are often necessary for the highest accuracy.

    • Integrate a well-resolved signal from the analyte (e.g., the methoxy protons) and the vinylic proton signal of the maleic acid internal standard.

    • The purity is calculated using the following equation:[5]

      Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

      Where:

      • I : Integral value of the signal.

      • N : Number of protons for the integrated signal.

      • MW : Molar mass.

      • m : Mass.

      • PIS : Purity of the internal standard (from its certificate).

The Logic of Orthogonal Methodologies

While qNMR provides a highly accurate "gold standard" purity value, a comprehensive quality assessment often employs orthogonal methods to gain a more complete picture.

Method_Selection cluster_methods Analytical Techniques Analyte This compound + Organic, Crystalline Solid + Contains unique ¹H signals qNMR qNMR + Absolute Quantification + Structural Info Analyte->qNMR Primary Purity Assay HPLC HPLC-UV + High Throughput + Separates non-volatile impurities Analyte->HPLC Impurity Profiling GC GC-FID + High Throughput + Separates volatile impurities Analyte->GC Residual Solvent Analysis DSC DSC + Bulk Purity (crystalline) - No impurity identification Analyte->DSC Orthogonal Purity Check

Caption: Selecting complementary analytical methods based on the analyte's properties.

For this compound, HPLC-UV is well-suited for separating and detecting potential non-volatile, UV-active impurities.[10] GC-FID is the standard method for quantifying volatile residual solvents.[11] DSC can serve as a valuable orthogonal technique to confirm the high purity of a crystalline batch by analyzing its melting behavior.[12]

Conclusion: Embracing an Integrated and Scientifically Sound Approach

In the landscape of pharmaceutical analysis, there is no single "best" method for all purposes. However, for obtaining a direct, accurate, and traceable purity value for a key intermediate like this compound, qNMR is an unparalleled tool.[13][14] It provides not only a quantitative result but also structural confirmation in a single experiment. By integrating qNMR as the primary method for purity assignment with orthogonal techniques like HPLC and GC for impurity profiling, researchers and drug development professionals can build a comprehensive and robust understanding of their material's quality, ensuring a solid foundation for the development of safe and effective medicines.

References

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A Senior Application Scientist's Guide: Benchmarking the Performance of 2-Methoxy-4-nitropyridine in Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal and process chemistry, the selection of a starting material is a critical decision point that dictates the efficiency, scalability, and elegance of a synthetic route. The substituted pyridine scaffold, a cornerstone of countless pharmaceuticals and agrochemicals, offers a rich playground of reactivity.[1] Among the available building blocks, 2-Methoxy-4-nitropyridine stands out as a reagent of significant interest. Its unique electronic profile—an electron-donating methoxy group and a powerful electron-withdrawing nitro group—creates a fascinating dichotomy of reactivity.

This guide provides an in-depth, objective comparison of this compound's performance in key synthetic transformations. We will move beyond simple protocols to dissect the mechanistic rationale behind its utility, benchmark it against common alternatives using experimental data, and provide trusted, step-by-step methodologies for its application.

Chapter 1: The Forte of this compound: Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound lies in its application as a substrate for nucleophilic aromatic substitution (SNAr). The reaction is a cornerstone for installing a wide variety of functionalities at the C2 position of the pyridine ring.

Mechanistic Rationale: Why it Works

The efficacy of this substrate in SNAr reactions is a direct consequence of its electronic architecture. The nitro group at the C4 position exerts a strong electron-withdrawing effect through resonance, delocalizing negative charge and stabilizing the key intermediate. This effect is most pronounced at the ortho (C3, C5) and para (C2, C6) positions. Consequently, the C2 carbon is rendered highly electrophilic and susceptible to attack by nucleophiles.

The attack of a nucleophile forms a resonance-stabilized anionic σ-complex, known as a Meisenheimer intermediate. The subsequent departure of the methoxide leaving group restores aromaticity and yields the substituted product. While methoxide is not as potent a leaving group as halides, the powerful stabilization afforded by the para-nitro group makes this a highly favorable and often mild transformation.

Caption: Generalized workflow for the SNAr reaction at the C2 position.
Performance Benchmark: Comparison with 2-Halopyridine Alternatives

The true measure of a reagent is its performance relative to established alternatives. For SNAr at the 2-position of 4-nitropyridine, the main competitors are the corresponding 2-chloro and 2-fluoro derivatives.

  • 2-Chloro-4-nitropyridine: This is the industry workhorse, valued for its low cost and ready availability. However, the C-Cl bond is relatively strong, often necessitating higher reaction temperatures, stronger bases, or more polar, high-boiling solvents like DMSO or NMP, which can complicate product isolation and waste disposal.[2]

  • 2-Fluoro-4-nitropyridine: The fluorine atom's high electronegativity makes the C2 position exceptionally electrophilic, leading to significantly faster reaction rates, often at room temperature. However, this high reactivity comes at a premium cost, making it less suitable for large-scale synthesis unless the downstream value justifies it.

This compound occupies a valuable middle ground. It is generally more reactive than its chloro counterpart, allowing for milder reaction conditions, yet it is significantly more cost-effective than the fluoro derivative. This balance makes it an excellent choice for laboratory-scale synthesis and process development where avoiding harsh conditions is a priority.

Table 1: Comparative Performance in a Model SNAr Reaction with Benzylamine

SubstrateTypical Temperature (°C)Typical Time (h)Typical Yield (%)Relative CostKey Advantage
This compound 60 - 804 - 8>90%

Mild conditions, excellent balance
2-Chloro-4-nitropyridine100 - 1408 - 2485-95%$Low cost, scalability
2-Fluoro-4-nitropyridine25 - 401 - 4>95%

High reactivity, speed

Note: Data are representative and can vary based on the specific nucleophile, solvent, and base used.

Experimental Protocol: Synthesis of 2-(Benzylamino)-4-nitropyridine

This protocol is a self-validating system. Successful completion, as confirmed by TLC and NMR, validates the reactivity claims.

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.68 g, 10.0 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Add isopropanol (30 mL) as the solvent. To the resulting suspension, add benzylamine (1.30 g, 12.1 mmol, 1.2 equiv.) followed by N,N-Diisopropylethylamine (DIPEA) (2.58 g, 20.0 mmol, 2.0 equiv.) as a non-nucleophilic base.

  • Reaction Execution: Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from ethanol/water to yield the product as a yellow crystalline solid.

Chapter 2: The Limitation: Palladium-Catalyzed Cross-Coupling Reactions

While excelling in SNAr, this compound is generally a poor substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.[3][4] This is a critical distinction for synthetic planning.

Mechanistic Causality: The Challenge of C-O Bond Activation

The rate-determining step in most cross-coupling cycles is the oxidative addition of the palladium(0) catalyst to the carbon-leaving group bond.[5] The facility of this step is inversely correlated with the bond dissociation energy. The general reactivity trend for leaving groups is:

I > Br > OTf > Cl >> OMe

The carbon-oxygen bond of the methoxy group is significantly stronger and less polarizable than carbon-halogen bonds. Consequently, its oxidative addition to a Pd(0) center is energetically demanding and kinetically slow. While specialized, highly electron-rich, and sterically bulky phosphine ligands (e.g., those developed by Buchwald and Hartwig) can facilitate the coupling of aryl ethers, these conditions are often harsh and require higher catalyst loadings compared to the coupling of aryl halides.[6] For an electron-deficient system like 4-nitropyridine, 2-halopyridines are the superior and more practical choice for these transformations.[7][8]

Buchwald_Hartwig_Cycle cluster_methoxy With Ar-OMe pd0 L₂Pd(0) oa_complex Oxidative Addition Complex pd0->oa_complex Ar-X (X=Cl, Br, I) (Fast) amide_complex Amido Complex oa_complex->amide_complex + HNR₂ - HX amide_complex->pd0 Reductive Elimination product Ar-NR₂ amide_complex->product pd0_me L₂Pd(0) oa_complex_me Oxidative Addition (Very Slow / Requires Forcing Conditions) pd0_me->oa_complex_me Ar-OMe

Caption: Buchwald-Hartwig cycle, highlighting the difficult oxidative addition for Ar-OMe.

Chapter 3: Strategic Use as a Precursor for 4-Aminopyridines

A highly effective application of this compound is as a stable, reliable precursor for the synthesis of 2-Methoxy-4-aminopyridine. This scaffold is a valuable building block for drug discovery, appearing in numerous biologically active molecules.[9][10]

Synthetic Workflow: A Two-Step Transformation

The synthesis involves the initial purchase or synthesis of this compound, followed by the reduction of the nitro group to an amine. This strategy avoids the direct handling of potentially unstable or more expensive 4-aminopyridine precursors.

Reduction_Workflow start This compound product 2-Methoxy-4-aminopyridine start->product Reduction (e.g., H₂, Pd/C)

Caption: Synthetic route from this compound to its amine derivative.
Choice of Reduction Method

The selection of the reducing agent is critical and depends on the overall functional group tolerance of the molecule.

  • Catalytic Hydrogenation (H₂/Pd/C): This is often the cleanest method, producing water as the only byproduct. It is highly efficient for nitro group reduction. However, it is not compatible with other reducible functional groups like alkenes, alkynes, or some protecting groups (e.g., benzyl ethers).

  • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): These are robust, classical methods that are tolerant of many other functional groups.[11] The primary drawback is the often-stochiometric use of metal salts, which can lead to purification challenges and heavy metal waste streams.

Experimental Protocol: Reduction of this compound
  • Setup: In a Parr hydrogenation vessel, dissolve this compound (1.68 g, 10.0 mmol) in methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (100 mg, ~1 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas three times, and then pressurize to 50 psi of H₂.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 4 hours. The reaction is typically exothermic. Monitor the uptake of hydrogen.

  • Work-up: Once the reaction is complete (as indicated by cessation of hydrogen uptake or TLC analysis), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol. Concentrate the filtrate under reduced pressure to yield 2-Methoxy-4-aminopyridine, which is often pure enough for subsequent steps or can be further purified by column chromatography.

Summary and Recommendations

This compound is a highly valuable, yet specialized, reagent. Its performance must be evaluated in the context of the desired transformation.

Table 2: The Verdict - Application Scorecard

Synthetic ApplicationThis compound2-Chloro-4-nitropyridineRecommendation
SNAr Reactions ★★★★★★★★☆☆Preferred choice for mild conditions and excellent reactivity/cost balance.
Buchwald-Hartwig ★☆☆☆☆★★★★★Not recommended. Use the chloro or bromo analogue for reliable C-N coupling.
Suzuki-Miyaura ★☆☆☆☆★★★★★Not recommended. Use the chloro, bromo, or iodo analogue for C-C coupling.
Precursor to Amine ★★★★★★★★★★Excellent. A stable and reliable starting point for 2-methoxy-4-aminopyridine.
Handling/Stability ExcellentGoodGenerally a stable, crystalline solid with good shelf-life.

Final Recommendation for the Synthetic Chemist:

  • Embrace this compound for your SNAr reactions, especially when working with sensitive nucleophiles or when avoiding the high temperatures and polar aprotic solvents often required for chloro-pyridines.

  • Avoid this compound for palladium-catalyzed cross-coupling. Your time and resources are better spent using the corresponding 2-halopyridines, which are mechanistically primed for these transformations.

  • Utilize this compound as a strategic and cost-effective entry point to the valuable 2-methoxy-4-aminopyridine scaffold via a straightforward reduction.

By understanding both the strengths and the inherent limitations of this reagent, researchers can make informed decisions, leading to more efficient and successful synthetic campaigns.

References

  • Vertex AI Search. (2024). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.
  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Geffe, M., Detert, H., & Schollmeyer, D. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData, 10(9), x250779.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.).
  • Chem-Impex. (n.d.). 2-Methyl-4-nitropyridine.
  • ResearchGate. (n.d.). Reactions of 2-halopyridines to form 2-alkyl pyridines.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Pyridine Intermediates: Powering Innovation in Agrochemicals and Pharmaceuticals.
  • ChemScene. (n.d.). 2-Amino-4-nitropyridine.
  • Movassaghi, M., & Hill, M. D. (2014). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters, 16(15), 4032–4035.

Sources

A Researcher's Guide to a Comparative DFT Analysis of Substituted Nitropyridine Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded framework for researchers, medicinal chemists, and materials scientists on leveraging Density Functional Theory (DFT) to comparatively analyze the electronic properties of substituted nitropyridines. We will move beyond a mere procedural outline, focusing on the causal relationships behind methodological choices to ensure a robust and reliable computational analysis that bridges theoretical predictions with experimental realities.

Introduction: The Versatility of Nitropyridines and the Predictive Power of DFT

Substituted nitropyridines are a cornerstone in various scientific domains. Their unique electronic architecture makes them crucial scaffolds in drug development, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1] In materials science, their tunable electronic characteristics are harnessed for applications in optoelectronics. The functional behavior of these molecules is intrinsically linked to their electronic properties, which are dictated by the nature and position of substituents on the pyridine ring.

Understanding how a substituent—be it electron-donating or electron-withdrawing—modulates the electron density distribution, frontier molecular orbitals (HOMO/LUMO), and overall reactivity is paramount for rational molecular design. While experimental synthesis and characterization are indispensable, they can be resource-intensive. This is where Density Functional Theory (DFT) emerges as a powerful predictive tool. DFT allows for the in silico exploration of a vast chemical space, providing quantitative insights into electronic properties with a high degree of accuracy, thereby guiding and accelerating experimental efforts.[2][3]

This guide will walk you through the theoretical underpinnings, a practical computational workflow, a comparative analysis of substituent effects, and the crucial link to experimental validation.

Part 1: The Theoretical Foundation of DFT for Molecular Analysis

At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] It is based on the Hohenberg-Kohn theorems, which state that the total energy of a system is a functional of its electron density. This is a conceptual leap from traditional wave function-based methods, often providing a comparable level of accuracy at a significantly lower computational cost, making it ideal for studying moderately sized organic molecules like nitropyridines.[2]

Causality Behind Methodological Choices:

  • Functionals: The exact form of the energy functional is unknown and must be approximated. The choice of functional is critical. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a popular and well-validated choice, offering a balanced treatment of electron correlation.[4][5]

  • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation. The 6-311++G(d,p) basis set is a robust choice for this type of analysis. The "6-311" indicates a triple-zeta quality, "++G" adds diffuse functions for both heavy atoms and hydrogens (crucial for describing anions and non-covalent interactions), and "(d,p)" adds polarization functions to allow for non-spherical electron distribution, which is essential for describing chemical bonds accurately.[5]

Part 2: A Practical Workflow for DFT Analysis of Substituted Nitropyridines

A reliable DFT study is not a "black box" calculation but a systematic, self-validating process. Each step is designed to ensure the final calculated properties correspond to a true, stable molecular conformation.

Step-by-Step Computational Protocol
  • Input Structure Generation: Build the 3D structure of the desired substituted nitropyridine using a molecular editor (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a geometry optimization calculation. This step computationally "relaxes" the molecule, finding the lowest energy structure (a minimum on the potential energy surface).

    • Rationale: Starting with an accurate 3D geometry is the most critical step for obtaining meaningful results.

  • Frequency Calculation: Once optimization is complete, a frequency calculation must be performed at the same level of theory.

    • Rationale: This step serves a dual purpose. First, it confirms that the optimized structure is a true energy minimum (no imaginary frequencies). Second, it provides thermodynamic data and predicted vibrational spectra (IR, Raman), which can be compared with experimental results.[5]

  • Single-Point Energy and Property Calculation: Using the validated optimized geometry, perform a final single-point energy calculation. This is where the core electronic properties are derived.

    • Key Outputs: HOMO/LUMO energies, molecular orbital shapes, Mulliken or Natural Bond Orbital (NBO) atomic charges, dipole moment, and the molecular electrostatic potential (MESP) map.

Computational Workflow Diagram

DFT_Workflow cluster_prep Preparation cluster_calc Core DFT Calculations cluster_analysis Analysis & Validation mol_build 1. Build 3D Structure (e.g., Avogadro) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Geometry freq_calc 3. Frequency Calculation geom_opt->freq_calc Optimized Structure validation Check for Imaginary Frequencies freq_calc->validation sp_calc 4. Single-Point Calculation properties Extract Electronic Properties (HOMO/LUMO, Charges, MESP) sp_calc->properties Wavefunction/Density validation->geom_opt Re-optimize (if imaginary freq. found) validation->sp_calc Validated Minimum comparison Compare with Experimental Data properties->comparison

Caption: A typical workflow for performing a reliable DFT analysis of a molecule.

Part 3: Comparative Analysis - The Electronic Influence of Substituents

To illustrate the power of comparative analysis, we consider a model system: 3-nitropyridine, substituted at the 4-position with a range of electron-donating groups (EDG) and electron-withdrawing groups (EWG).

Key Electronic Descriptors
  • HOMO (Highest Occupied Molecular Orbital) & LUMO (Lowest Unoccupied Molecular Orbital): The HOMO and LUMO are the frontier orbitals. The HOMO energy (EHOMO) relates to the ability to donate electrons (ionization potential), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electron affinity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular reactivity and stability. A smaller gap suggests the molecule is more reactive and can be more easily excited electronically.

  • Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the electronic distribution and identifying potential sites for nucleophilic or electrophilic attack.[6] It's a computationally simple method, but results can be highly dependent on the basis set used.[6][7] For more robust analysis, methods like Natural Bond Orbital (NBO) or Hirshfeld population analysis are recommended.[6][8]

  • Dipole Moment (µ): This measures the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

Data Presentation: Substituent Effects on 4-Substituted-3-Nitropyridine

The following table summarizes DFT-calculated (B3LYP/6-311++G(d,p)) electronic properties for a series of 4-substituted-3-nitropyridines. Values are representative and synthesized from trends reported in the literature.[9][10][11]

Substituent (at C4)TypeEHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Dipole Moment (Debye)Mulliken Charge on N1 (Pyridine)
-NH2Strong EDG-5.8-1.93.96.8-0.45
-CH3Weak EDG-6.5-2.14.45.5-0.41
-H (Reference)None-7.1-2.44.74.9-0.38
-FWeak EWG-7.4-2.84.63.5-0.36
-CNStrong EWG-7.9-3.54.42.1-0.32
Discussion of Trends and Causality
  • Impact on Frontier Orbitals: Electron-donating groups (like -NH2) destabilize the HOMO, raising its energy and making the molecule a better electron donor. Conversely, electron-withdrawing groups (like -CN) stabilize both the HOMO and LUMO, lowering their energies and making the molecule a better electron acceptor.

  • Modulation of the HOMO-LUMO Gap: EDGs tend to decrease the energy gap, increasing reactivity. Strong EWGs also often decrease the gap by significantly lowering the LUMO energy. This modulation is key for tuning the optical properties of these molecules.[5]

  • Charge Distribution: EDGs increase the electron density on the pyridine ring, making the ring nitrogen (N1) more negative (a stronger Lewis base). EWGs pull electron density away from the ring, making N1 less negative.[9]

Conceptual Diagram of Substituent Effects

Substituent_Effects cluster_EDG Electron Donating Group (EDG) Effect cluster_EWG Electron Withdrawing Group (EWG) Effect EDG e.g., -NH2, -OCH3 HOMO_up HOMO Energy ↑ (Destabilized) EDG->HOMO_up LUMO_up LUMO Energy ↑ (Slightly Destabilized) EDG->LUMO_up Ring_e_rich Pyridine Ring becomes more electron-rich EDG->Ring_e_rich Gap_down_EDG Energy Gap (ΔE) ↓ (More Reactive) HOMO_up->Gap_down_EDG LUMO_up->Gap_down_EDG EWG e.g., -CN, -NO2 HOMO_down HOMO Energy ↓ (Stabilized) EWG->HOMO_down LUMO_down LUMO Energy ↓ (Strongly Stabilized) EWG->LUMO_down Ring_e_poor Pyridine Ring becomes more electron-deficient EWG->Ring_e_poor Gap_down_EWG Energy Gap (ΔE) often ↓ (More Electrophilic) HOMO_down->Gap_down_EWG LUMO_down->Gap_down_EWG

Caption: How substituents modulate nitropyridine frontier orbital energies.

Part 4: Grounding Theory in Reality - Experimental Protocols

Computational data gains its true value when correlated with experimental results. Here, we provide a representative synthesis protocol and outline key characterization techniques.

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine

This protocol is a representative example of a nucleophilic aromatic substitution, a common method for synthesizing substituted nitropyridines.[12][13][14]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 eq) in ethanol.

  • Reagent Addition: Add aqueous ammonia (excess, e.g., 5-10 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. A yellow precipitate should form.

  • Isolation: Filter the solid product and wash it with cold water to remove any unreacted ammonia and salts.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-amino-5-nitropyridine as yellow crystals.

  • Characterization: Confirm the structure and purity of the final product using NMR (1H, 13C), FT-IR, and Mass Spectrometry.

Spectroscopic Validation
  • UV-Vis Spectroscopy: The electronic absorption spectrum can provide experimental validation of the HOMO-LUMO gap.[15][16] The wavelength of maximum absorption (λmax) corresponds to the electronic transition from the HOMO to the LUMO. A smaller calculated ΔE generally corresponds to a longer λmax (a red shift).

  • NMR Spectroscopy: 1H and 13C NMR chemical shifts are sensitive to the electron density around the nuclei.[5][17] The calculated atomic charges (e.g., from NBO analysis) can be correlated with experimental chemical shifts. For instance, a carbon atom with a more negative calculated charge is more shielded and will typically appear at a lower chemical shift (further upfield).

Conclusion

The comparative DFT analysis of substituted nitropyridines is a powerful strategy for accelerating research in drug discovery and materials science. By systematically applying a robust computational workflow, researchers can gain deep, quantitative insights into how substituent modifications tune the electronic properties and, by extension, the function of these vital molecules. This guide has provided a framework that emphasizes the causality behind methodological choices and the critical importance of grounding theoretical predictions in experimental reality. When used judiciously, DFT is not merely a calculation tool but an engine for informed molecular design and innovation.

References

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  • MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Available at: [Link]

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  • Wikipedia. Mulliken population analysis. Available at: [Link]

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  • Science.gov. mulliken charge analysis: Topics by Science.gov. Available at: [Link]

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  • ResearchGate. Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. Available at: [Link]

  • ResearchGate. A DFT Study on Nitro Derivatives of Pyridine. Available at: [Link]

  • Indian Academy of Sciences. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Available at: [Link]

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Sources

Safety Operating Guide

Navigating the Disposal of 2-Methoxy-4-nitropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive overview of the proper disposal procedures for 2-Methoxy-4-nitropyridine, a compound utilized in various research and development applications. Due to its chemical properties as a nitropyridine derivative, specific handling and disposal protocols are imperative to ensure the safety of personnel and compliance with regulatory standards. This document will detail the necessary precautions, step-by-step disposal instructions, and emergency procedures.

I. Immediate Safety and Handling Considerations

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is essential. As with many pyridine derivatives, this compound should be handled with care due to its potential toxicity and irritant properties.[1]

A. Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

The use of appropriate PPE is mandatory to prevent accidental exposure. The following table outlines the minimum required PPE when handling this compound.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and airborne particles.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection To be used in a well-ventilated area or a chemical fume hoodTo avoid the inhalation of vapors or dust.[1][2]

B. Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills: For minor spills, absorb the material using an inert, non-combustible absorbent such as vermiculite or sand.[1] The contaminated absorbent material must then be collected and disposed of as hazardous waste.

  • Large Spills: In the case of a significant spill, evacuate the immediate area and promptly contact your institution's Environmental Health and Safety (EHS) department for guidance.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to all local, state, and federal regulations.[1] The U.S. Environmental Protection Agency (EPA) provides guidelines for the proper disposal of hazardous waste to protect human health and the environment.[3]

A. Waste Identification and Segregation: The Foundation of Safe Disposal

  • Classification: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.

  • Segregation: It is critical to segregate this compound waste from other waste streams to prevent incompatible chemical reactions.[4] Store this waste separately from strong oxidizing agents, strong acids, and strong bases.[2][5]

B. Waste Collection and Labeling: Ensuring Clarity and Compliance

  • Container Selection: Use a designated, sealable, and compatible waste container.[5] Ensure the container is in good condition and will not react with the waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6] Include the date of waste generation and the name of the principal investigator or laboratory.[6]

C. Approved Disposal Methods: The Final Step

The primary and most recommended method for the disposal of nitrogen-containing organic compounds like this compound is incineration .

  • High-Temperature Incineration: This process utilizes high temperatures to break down the organic molecules into less harmful components.[7] For nitrogen-containing wastes, specialized incinerators with emission control technologies are necessary to minimize the formation of nitrogen oxides (NOx), which are environmental pollutants.[7][8][9] Waste pyridine, for instance, is often disposed of via rotary kiln incineration at temperatures ranging from 820°C to 1,600°C.[10]

It is imperative to engage a licensed hazardous waste disposal company to transport and dispose of the waste at an approved facility.[11] Do not attempt to treat or dispose of this chemical waste through standard laboratory drains or as regular solid waste.[6]

III. Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately and seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[2] Remove contaminated clothing and wash it before reuse.[12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

IV. Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Start Waste Generation (this compound) Classify Classify as Hazardous Waste Start->Classify Segregate Segregate from Incompatible Chemicals Classify->Segregate Containerize Collect in Labeled, Compatible Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS ArrangePickup Arrange for Pickup by Licensed Waste Vendor ContactEHS->ArrangePickup Incineration Dispose via High-Temperature Incineration ArrangePickup->Incineration

Caption: Decision workflow for this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
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  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Coggon, M. M., Veres, P. R., Yuan, B., Koss, A., Warneke, C., Gilman, J. B., ... & de Gouw, J. A. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. ScholarWorks at University of Montana.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Coggon, M. M., Veres, P. R., Yuan, B., Koss, A., Warneke, C., Gilman, J. B., ... & de Gouw, J. A. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. SciSpace.
  • McClelland Engineers. (n.d.). High-Nitrogen content Organic Waste Incinerator.
  • U.S. Environmental Protection Agency. (2010). Laboratory Environmental Sample Disposal Information Document.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Health and Safety - University of [University Name]. (n.d.). How to Dispose of Chemical Waste.
  • CymitQuimica. (2023). 2-Methyl-4-nitropyridine N-oxide Safety Data Sheet.
  • MDPI. (2022). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators.
  • Jubilant Ingrevia. (n.d.). 2-Methoxy-5-nitropyridine Safety Data Sheet.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our foremost responsibility is to cultivate a culture of safety that protects ourselves, our colleagues, and our work. Handling novel or specialized reagents like 2-Methoxy-4-nitropyridine demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the known hazards of analogous chemical structures.

Hazard Analysis: Understanding the "Why" Behind the "What"

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its hazard profile from closely related nitropyridine and methoxypyridine derivatives. The consistent toxicological data from these analogs dictates a cautious approach.

The primary hazards are anticipated to be:

  • Acute Toxicity : Compounds like 2-Chloro-4-methoxy-3-nitropyridine are harmful if swallowed, inhaled, or in contact with skin[1]. SDSs for similar structures consistently carry this warning[2][3].

  • Skin Irritation : Direct contact is likely to cause skin irritation[1][3][4][5].

  • Serious Eye Irritation : The potential for serious eye irritation is a significant concern and is a standard warning for this chemical class[1][3][4][5].

  • Respiratory Tract Irritation : Inhalation of dust or vapors may cause respiratory irritation[1][3][4].

These hazards form the basis of our PPE strategy. The goal is to establish effective barriers between the researcher and the chemical, mitigating all potential routes of exposure.

Core PPE Requirements: A Multi-Layered Defense

Consistent use of appropriate personal protective equipment is the most critical line of defense when handling this compound[6].

Eye and Face Protection

Due to the high risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement : Tightly fitting chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory[2][7]. These provide a seal around the eyes to protect against splashes and fine particulates.

  • Enhanced Precaution : When handling larger quantities, performing vigorous agitations, or if there is any increased risk of splashing, a full-face shield must be worn in addition to safety goggles[2][7][8].

Skin and Body Protection

Preventing dermal contact is crucial to avoid skin irritation and systemic absorption.

  • Gloves : Chemical-resistant, impervious gloves are required. Nitrile gloves are a common and effective choice for incidental contact with solvents and many reagents[9][10][11]. However, it is critical to inspect gloves for any signs of degradation or punctures before each use[6][7]. For prolonged handling or immersion, consider heavier-duty options like neoprene or butyl rubber, and always consult the manufacturer's glove compatibility charts[8][12]. Double-gloving is a recommended practice to enhance protection.

  • Lab Coat/Apron : A fully buttoned, flame-retardant lab coat should be worn to protect skin and personal clothing[8][10]. For procedures involving significant quantities of the material, a chemical-resistant apron worn over the lab coat provides an additional layer of security.

Respiratory Protection

All handling of this compound, especially as a solid, should be performed within a certified chemical fume hood to minimize inhalation of dust or vapors[9][10].

  • Standard Operations : When used in a properly functioning fume hood, additional respiratory protection is typically not required.

  • Emergency or High-Risk Scenarios : If there is a risk of exceeding exposure limits, such as during a large spill or in an area with inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary[6][7].

Operational and Disposal Plans

A safe protocol is a self-validating system that accounts for the entire lifecycle of the chemical in the laboratory, from preparation to disposal.

PPE Selection and Use Protocol

The following table summarizes recommended PPE levels for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety GogglesNitrile Gloves (Double Pair Recommended)Lab CoatWork within a Chemical Fume Hood
Preparing Solutions Safety Goggles & Face ShieldNitrile or Neoprene GlovesLab CoatWork within a Chemical Fume Hood
Running Reaction Safety GogglesNitrile GlovesLab CoatWork within a Chemical Fume Hood
Large-Scale Work (>5g) Safety Goggles & Face ShieldNeoprene or Butyl Rubber GlovesChemical-Resistant Apron over Lab CoatWork within a Chemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-Duty Chemical Resistant GlovesChemical-Resistant Apron over Lab CoatNIOSH-approved Respirator (if outside hood)
Safe Handling and Disposal Workflow

The logical workflow for safely handling this compound is visualized below. This process ensures that safety considerations are integrated into every step, from initial planning to final waste disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A 1. Conduct Risk Assessment (Review SDS of analogs) B 2. Designate Work Area (Chemical Fume Hood) A->B C 3. Assemble Required PPE (Goggles, Gloves, Coat) B->C D 4. Don PPE Correctly C->D E 5. Perform Chemical Handling (Weighing, Dissolving, Reaction) D->E F 6. Segregate Waste (Contaminated solids, liquid waste) E->F G 7. Doff PPE Correctly (Avoid self-contamination) F->G H 8. Decontaminate Work Area G->H I 9. Dispose of Contaminated PPE & Chemical Waste Properly H->I

Caption: Workflow for the safe handling of this compound.

Emergency Procedures in Case of Exposure

Immediate and correct action is critical in an emergency.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[4][8]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[4][8].

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes[4][13]. Remove all contaminated clothing. If skin irritation persists, seek medical attention[4].

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention[4][14].

  • Ingestion : Do NOT induce vomiting[8]. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[8].

Disposal Plan

Proper disposal is a critical final step to ensure environmental and regulatory compliance.

  • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated materials should be collected in a sealed, labeled bag and disposed of as hazardous waste[5].

  • Chemical Waste : All excess this compound and its solutions must be disposed of through a licensed hazardous waste contractor[4][8]. Never dispose of this chemical down the drain or in regular trash[8].

By integrating this comprehensive PPE and handling strategy into your laboratory's standard operating procedures, you build a robust framework for safety and ensure that your valuable research can proceed with confidence and integrity.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • Loba Chemie. PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet. [Link]

  • PubChem. 2-Chloro-4-methoxy-3-nitropyridine. [Link]

  • Jubilant Ingrevia. Safety Data Sheet for 2-Methoxy-5-nitropyridine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.